molecular formula C14H12O6 B12746540 Ammiol CAS No. 668-10-0

Ammiol

Cat. No.: B12746540
CAS No.: 668-10-0
M. Wt: 276.24 g/mol
InChI Key: XSKZZVYURGCOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammiol (CAS 668-10-0) is a naturally occurring chemical compound classified as a chromone, sourced from the plant Ammi visnaga L. (Apiaceae) . It has a molecular formula of C14H12O6 and a molecular weight of 276.25 g/mol . Researchers are provided with high-purity this compound to support investigations into its bioactivity and potential applications. Current scientific literature indicates that extracts of Ammi visnaga , which contain this compound, have been successfully utilized in the green synthesis of silver nanoparticles (AgNPs) . These nanoparticles have demonstrated significant potential in various research fields, exhibiting promising antibiofilm activity against pathogens like Staphylococcus aureus , photocatalytic degradation of environmental contaminants such as Eosin Y dye, and in vitro anticancer activity against specific cell lines . This makes this compound a compound of interest for research in nanotechnology, environmental science, and biomedical applications. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

668-10-0

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C14H12O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-10(11)9(16)5-7(6-15)20-13/h3-5,15H,6H2,1-2H3

InChI Key

XSKZZVYURGCOGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Ammiol: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammiol, a naturally occurring furanocoumarin, presents a compelling subject for scientific investigation due to its unique chemical architecture and potential pharmacological activities. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and synthesis. While extensive biological data remains to be fully elucidated, this document serves as a foundational resource for researchers and professionals in drug development, summarizing the current state of knowledge and providing a basis for future exploration.

Chemical Identity and Structure

This compound is chemically identified as 7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one.[1] Its structure is characterized by a pentacyclic system comprising a furan (B31954) ring fused to a chromen-5-one (coumarin) core, with methoxy (B1213986) and hydroxymethyl substituents.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one[1]
CAS Number 668-10-0[2][3]
Molecular Formula C₁₄H₁₂O₆[2][3]
Molecular Weight 276.24 g/mol [2][3]
Canonical SMILES COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO[3]
InChI Key XSKZZVYURGCOGM-UHFFFAOYSA-N[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point Not available
Boiling Point Not available
Solubility Not available
XLogP3 1.1PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 6PubChem (Computed)

Synthesis of this compound

A method for the synthesis of this compound has been reported in the Journal of Organic Chemistry. The following is a summary of the experimental protocol described.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as detailed by Mustafa, Starkovsky, and Salama (1961), involves the reaction of khellol with formaldehyde (B43269) in the presence of a basic catalyst.[2]

Materials:

Procedure:

  • A mixture of khellol (1.0 g) and 40% formaldehyde solution (10 mL) in pyridine (10 mL) and water (5 mL) is heated on a steam bath for three hours.

  • The reaction mixture is then poured into water.

  • The resulting solid is collected by filtration, washed with water, and then crystallized from ethanol to yield this compound.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up khellol Khellol heating Heat on steam bath (3 hours) khellol->heating formaldehyde Formaldehyde (40%) formaldehyde->heating catalyst Pyridine/Water catalyst->heating quenching Pour into water heating->quenching filtration Filter and wash quenching->filtration crystallization Crystallize from ethanol filtration->crystallization product This compound crystallization->product

Caption: Synthetic workflow for this compound from khellol.

Biological Activity and Potential Signaling Pathways

Currently, there is a significant lack of specific data on the biological activity, mechanism of action, and signaling pathways associated with this compound in the public domain. General searches for the pharmacological activities of furanocoumarins suggest potential for anti-inflammatory, antioxidant, and cytotoxic effects. However, dedicated studies on this compound are required to substantiate these possibilities.

Potential Areas for Investigation

Given the structural similarity of this compound to other bioactive furanocoumarins, future research could explore its potential in the following areas:

  • Cytotoxicity Assays: Evaluating the cytotoxic effects of this compound against various cancer cell lines using standard assays such as MTT, XTT, or neutral red uptake.

  • Anti-inflammatory Activity: Investigating the ability of this compound to modulate inflammatory pathways, for example, by measuring its effect on the production of nitric oxide (NO) in LPS-stimulated macrophages or its impact on the NF-κB signaling pathway.

  • Antioxidant Activity: Assessing the radical scavenging properties of this compound using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays.

  • Enzyme Inhibition: Screening this compound against a panel of relevant enzymes to identify potential inhibitory activities.

Hypothetical Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines induces transcription of This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits?

Caption: A potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Spectral Data

Publicly available spectral data for this compound is limited. PubChem provides references to 13C NMR and GC-MS data.[3] Researchers are encouraged to perform detailed spectroscopic analysis (1H NMR, 13C NMR, Mass Spectrometry, IR, and UV-Vis) to fully characterize synthesized or isolated this compound.

Table 3: Summary of Available Spectral Data for this compound

TechniqueData SourceKey Information
¹³C NMR SpectraBaseData available
GC-MS NIST Mass Spectrometry Data CenterData available

Conclusion and Future Directions

This compound is a furanocoumarin with a well-defined chemical structure and a reported synthetic route. However, a comprehensive understanding of its physicochemical properties and biological activities is currently lacking. This guide consolidates the available information and highlights the significant gaps in our knowledge. Future research should focus on:

  • Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in various solvents.

  • Comprehensive Biological Evaluation: Systematic screening of this compound for cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts any identified biological effects.

  • Full Spectral Analysis: Complete characterization of this compound using a suite of modern spectroscopic techniques.

Addressing these areas will be crucial for unlocking the potential of this compound as a lead compound in drug discovery and development.

References

A Technical Guide to Pimolin: A Novel Furanochromone from Pimpinella monoica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pimolin, a novel dimeric furanochromone isolated from the seeds of Pimpinella monoica. Pimolin represents a unique structural class of natural products, formed through the dimerization of visnagin (B192663). This document details the isolation, structural elucidation, and spectroscopic properties of pimolin, presenting available data in a clear and accessible format. Methodologies for key experimental procedures are outlined to facilitate further research and development. At present, publicly available data on the specific biological activities and potential signaling pathways of pimolin is limited; this guide will be updated as new information emerges.

Introduction

Pimpinella monoica Dalzell, a plant endemic to India, is a known source of various bioactive secondary metabolites, including furanochromones.[1] Research into the chemical constituents of this plant led to the discovery of pimolin, a novel dimer of the well-known furanochromone, visnagin.[1] The structure of pimolin is characterized by a cyclobutane (B1203170) ring formed via a [2+2] cycloaddition between the furan (B31954) ring of one visnagin molecule and the pyrone ring of another.[1] This unique structural feature distinguishes pimolin and its oligomeric analogues, also found in P. monoica, as a new class of natural products.[2]

Physicochemical and Structural Data

The structural and physical properties of pimolin have been primarily determined through spectroscopic and crystallographic techniques. The key data is summarized below.

Table 1: Physicochemical and Structural Properties of Pimolin

PropertyValueReference
Molecular Formula C₂₆H₂₀O₈[3]
Molecular Weight 460.4 g/mol [3]
Appearance Crystalline solid[3]
Melting Point Not reported
Solubility Soluble in chloroform (B151607)[1]

Table 2: Crystallographic Data for Pimolin

ParameterValueReference
Crystal System Triclinic[3]
Space Group P-1[3]
a 9.002 Å[3]
b 9.140 Å[3]
c 14.501 Å[3]
α 104.90°[3]
β 95.34°[3]
γ 113.83°[3]

Note: Detailed 1H and 13C NMR spectroscopic data and mass spectrometry fragmentation patterns are not fully detailed in the currently available literature. Further investigation of the primary research articles is required for this information.

Experimental Protocols

Isolation of Pimolin from Pimpinella monoica

The following is a generalized workflow for the isolation of pimolin based on available literature.

G start Dried seeds of Pimpinella monoica extraction Extraction with chloroform start->extraction concentration Concentration of the extract extraction->concentration chromatography Column chromatography on silica (B1680970) gel concentration->chromatography fractions Elution with a solvent gradient (e.g., petroleum ether-ethyl acetate) chromatography->fractions tlc Monitoring of fractions by TLC fractions->tlc pimolin_fraction Isolation of pimolin-containing fractions tlc->pimolin_fraction crystallization Crystallization pimolin_fraction->crystallization pure_pimolin Pure pimolin crystallization->pure_pimolin

Caption: Generalized workflow for the isolation of pimolin.

Detailed Steps:

  • Plant Material: Dried and powdered seeds of Pimpinella monoica are used as the starting material.

  • Extraction: The powdered seeds are subjected to extraction with chloroform at room temperature.[1]

  • Concentration: The resulting chloroform extract is concentrated under reduced pressure to yield a crude residue.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Fraction Monitoring: The eluted fractions are monitored by thin-layer chromatography (TLC) to identify those containing pimolin.

  • Purification: Fractions containing pimolin are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

Structural Elucidation

The structure of pimolin was elucidated using a combination of spectroscopic techniques.

G pimolin Isolated Pimolin nmr Multidimensional NMR Spectroscopy (COSY, COLOC) pimolin->nmr ms Mass Spectrometry pimolin->ms xray Single-Crystal X-ray Crystallography pimolin->xray structure Elucidation of the Dimeric Structure with a Cyclobutane Ring nmr->structure ms->structure xray->structure

Caption: Key techniques for the structural elucidation of pimolin.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques, including Correlation Spectroscopy (COSY) and Long-Range Coupling (COLOC), were instrumental in establishing the connectivity of the atoms and the dimeric nature of the molecule.[1] These analyses revealed the [2+2] cycloaddition pattern between the furan and pyrone rings of two visnagin units.[1]

  • Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of pimolin, confirming its dimeric composition.[1]

  • Single-Crystal X-ray Crystallography: X-ray diffraction analysis of a single crystal of pimolin provided definitive proof of its three-dimensional structure and stereochemistry.[3]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activities of pimolin, including quantitative metrics such as IC₅₀ values. The biological potential of furanochromones, in general, is well-documented, with activities including antimicrobial, anti-inflammatory, and anticancer effects. Given that pimolin is a dimer of visnagin, which exhibits various pharmacological properties, it is plausible that pimolin may also possess significant bioactivity.

Further research is required to:

  • Evaluate the cytotoxic, antimicrobial, anti-inflammatory, and other potential therapeutic activities of pimolin.

  • Determine the IC₅₀ values for any observed biological effects.

  • Investigate the underlying mechanisms of action and identify any associated cellular signaling pathways.

As this information becomes available, this section will be updated to provide a comprehensive overview of the pharmacological profile of pimolin.

Conclusion and Future Directions

Pimolin, a novel furanochromone dimer from Pimpinella monoica, represents an intriguing natural product with a unique chemical structure. While its isolation and structural characterization have been established, a significant gap exists in our understanding of its biological properties. Future research should focus on a thorough evaluation of its pharmacological activities to unlock its potential for drug discovery and development. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

The Biosynthesis of Ammiol in Ammi majus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammiol, a furanochromone found in Ammi majus, is a secondary metabolite of growing interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, postulating a detailed pathway based on the known biosynthesis of related furanochromones such as khellin (B1673630) and visnagin (B192663). We present a synthesis of the key enzymatic steps, from the initial formation of the chromone (B188151) core via the polyketide pathway to the final tailoring steps of hydroxylation and methylation that yield the this compound structure. This guide includes detailed, representative experimental protocols for the characterization of the enzymes involved and for the quantification of key metabolites. All quantitative data are summarized in structured tables, and the proposed biosynthetic pathway and experimental workflows are visualized using diagrams in the DOT language.

Introduction

Ammi majus L. (Bishop's Weed), a plant in the Apiaceae family, is a well-known source of various bioactive furanocoumarins and furanochromones.[1][2] Among these, this compound (7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one) is a furanochromone with a distinct chemical structure suggesting a complex biosynthetic origin.[3][4] The biosynthesis of furanochromones in Ammi species is understood to be a hybrid pathway, integrating precursors from both the polyketide and the mevalonate (B85504) pathways.[5] While the biosynthesis of the related furanochromones khellin and visnagin in the sister species Ammi visnaga has been partially elucidated, the specific enzymatic steps leading to this compound in Ammi majus have not been fully characterized.[6][7]

This technical guide aims to provide a detailed, in-depth resource for researchers by proposing a complete hypothetical biosynthetic pathway for this compound. This pathway is constructed based on established biosynthetic logic for similar natural products and supported by evidence from studies on related compounds in Ammi and other species of the Apiaceae family. We provide detailed experimental protocols for the key enzymes and reactions discussed, summarize available quantitative data, and present diagrams to visualize the complex biochemical processes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of the Chromone Core: Synthesis of the initial chromone structure from primary metabolites.

  • Formation of the Furan (B31954) Ring: Addition of a prenyl group and subsequent cyclization to form the characteristic furan ring of furanochromones.

  • Tailoring of the Furanochromone Scaffold: A series of hydroxylation and methylation reactions to produce the final this compound molecule.

The proposed pathway is illustrated in the diagram below, followed by a detailed description of each enzymatic step.

This compound Biosynthesis Pathway MalonylCoA Malonyl-CoA Noreugenin Noreugenin MalonylCoA->Noreugenin Pentaketide (B10854585) Chromone Synthase (PCS) Peucenin Peucenin Noreugenin->Peucenin Prenyltransferase (PT) Visamminol Visamminol Peucenin->Visamminol Peucenin Cyclase (CYP450) Visnagin Visnagin Visamminol->Visnagin O-Methyltransferase (OMT) Khellin Khellin Visnagin->Khellin Visnagin 9-Hydroxylase (CYP450) followed by O-Methyltransferase (OMT) Khellol Khellol Khellin->Khellol Khellin 7-Hydroxylase (CYP450) This compound This compound Khellol->this compound O-Methyltransferase (OMT) DMAPP DMAPP DMAPP->Peucenin SAM S-Adenosyl- methionine (SAM) SAM->Visnagin SAM2 S-Adenosyl- methionine (SAM) SAM2->Khellin SAM3 S-Adenosyl- methionine (SAM) SAM3->this compound

Figure 1: Proposed Biosynthetic Pathway of this compound in Ammi majus.
Stage 1: Formation of the Chromone Core

  • Step 1: Noreugenin Formation The biosynthesis is initiated by a Pentaketide Chromone Synthase (PCS) , a type III polyketide synthase. This enzyme catalyzes the iterative condensation of three molecules of malonyl-CoA to form the pentaketide intermediate, which then undergoes cyclization and aromatization to yield the chromone core, noreugenin .[5]

Stage 2: Formation of the Furan Ring
  • Step 2: Prenylation of Noreugenin A Prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C6 position of noreugenin. DMAPP is derived from the mevalonate or MEP pathway. The product of this reaction is peucenin .[5]

  • Step 3: Formation of the Dihydrofuran Ring Peucenin is then converted to visamminol through the action of a Peucenin Cyclase , which is a cytochrome P450-dependent monooxygenase (CYP450).[5] This enzyme catalyzes the oxidative cyclization of the prenyl group to form the dihydrofuran ring.

Stage 3: Tailoring of the Furanochromone Scaffold
  • Step 4: Methylation of Visamminol to Visnagin An O-Methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, catalyzes the methylation of the hydroxyl group at the C4 position of visamminol to produce visnagin .[5]

  • Step 5: Conversion of Visnagin to Khellin The conversion of visnagin to khellin is a two-step process likely catalyzed by a single or two distinct enzymes. First, a Visnagin 9-Hydroxylase , another CYP450 enzyme, hydroxylates visnagin at the C9 position. This is followed by a second methylation event at this new hydroxyl group, catalyzed by an O-Methyltransferase (OMT) , to yield khellin.[8]

  • Step 6: Hydroxylation of Khellin to Khellol The methyl group at the C7 position of khellin is hydroxylated to form a hydroxymethyl group, resulting in the formation of khellol . This reaction is likely catalyzed by a specific Khellin 7-Hydroxylase , which is presumed to be a CYP450 monooxygenase.[9]

  • Step 7: Final Methylation to this compound The final step in the proposed pathway is the methylation of the hydroxyl group at the C9 position of khellol, catalyzed by an O-Methyltransferase (OMT) , to produce This compound .

Quantitative Data

While specific kinetic data for the enzymes in the this compound biosynthetic pathway are not yet available, data from related pathways and compounds in Ammi species provide valuable context.

Table 1: Concentration of Furanochromones in Ammi Species

CompoundPlant SpeciesTissueConcentrationReference
KhellinAmmi visnagaFruits0.3 - 1.2% (dry weight)[1]
VisnaginAmmi visnagaFruits0.05 - 0.30% (dry weight)[1]
This compoundAmmi visnagaFruitsPresent, not quantified[1][9]
KhellinAmmi majusSeeds and FlowersPresent, not quantified[10]
IsopimpinellinAmmi majusFruits404.14 mg/100 g (dry weight)[11]
XanthotoxinAmmi majusFruits368.04 mg/100 g (dry weight)[11]
BergaptenAmmi majusFruits253.05 mg/100 g (dry weight)[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.

Heterologous Expression and Characterization of a Cytochrome P450 Enzyme (e.g., Khellin 7-Hydroxylase)

This protocol describes the functional expression of a candidate plant CYP450 gene in Saccharomyces cerevisiae (yeast), a commonly used system for characterizing these membrane-bound enzymes.[3][12][13]

CYP450 Expression Workflow RNA_Extraction 1. RNA Extraction from Ammi majus cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of Candidate CYP450 Gene cDNA_Synthesis->PCR_Amplification Cloning 4. Cloning into Yeast Expression Vector PCR_Amplification->Cloning Yeast_Expression_Vector Yeast Expression Vector (e.g., pYES-DEST52) Yeast_Expression_Vector->Cloning Yeast_Transformation 5. Transformation of Yeast Strain (e.g., WAT11) Cloning->Yeast_Transformation Protein_Expression 6. Induction of Protein Expression Yeast_Transformation->Protein_Expression Microsome_Isolation 7. Isolation of Yeast Microsomes Protein_Expression->Microsome_Isolation Enzyme_Assay 8. In Vitro Enzyme Assay Microsome_Isolation->Enzyme_Assay Product_Analysis 9. Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis

Figure 2: Workflow for Heterologous Expression and Characterization of a CYP450.

Materials:

  • Ammi majus tissue (e.g., young leaves or fruits)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • High-fidelity DNA polymerase and primers for the candidate CYP450 gene

  • Yeast expression vector (e.g., pYES-DEST52) and corresponding competent E. coli for cloning

  • Saccharomyces cerevisiae strain suitable for P450 expression (e.g., WAT11, which co-expresses an Arabidopsis thaliana P450 reductase)

  • Yeast transformation kit

  • Yeast growth media (SD-Ura, SGR-Ura)

  • Substrate (e.g., Khellin)

  • NADPH

  • Glass beads (0.5 mm)

  • Microsome extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

  • Ultracentrifuge

  • HPLC and/or LC-MS system

Protocol:

  • Gene Cloning: a. Extract total RNA from Ammi majus tissue and synthesize first-strand cDNA. b. Amplify the full-length coding sequence of the candidate CYP450 gene using PCR with specific primers. c. Clone the PCR product into a yeast expression vector.

  • Yeast Transformation and Expression: a. Transform the expression construct into the WAT11 yeast strain. b. Select transformants on appropriate selective media. c. Inoculate a single colony into liquid media and grow to the mid-log phase. d. Induce protein expression by transferring cells to a galactose-containing medium.

  • Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in microsome extraction buffer. c. Lyse the cells by vortexing with glass beads. d. Centrifuge the lysate at low speed to remove cell debris. e. Pellet the microsomes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour). f. Resuspend the microsomal pellet in a small volume of buffer.

  • Enzyme Assay: a. Set up the reaction mixture containing the isolated microsomes, substrate (khellin), and NADPH in a suitable buffer. b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis: a. Extract the product with the organic solvent. b. Analyze the extract by HPLC or LC-MS to identify and quantify the product (khellol).

Characterization of an O-Methyltransferase (OMT)

This protocol outlines the in vitro assay for a candidate OMT, which may be involved in the final steps of this compound biosynthesis.[14][15]

Materials:

  • Purified recombinant OMT enzyme (expressed in E. coli)

  • Substrate (e.g., Khellol)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • HPLC and/or LC-MS system

Protocol:

  • Enzyme Expression and Purification: a. Clone the candidate OMT gene into an E. coli expression vector (e.g., pET vector with a His-tag). b. Express the protein in a suitable E. coli strain (e.g., BL21(DE3)). c. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay: a. The standard reaction mixture consists of the purified enzyme, the substrate (khellol), and SAM in the reaction buffer.[14] b. Incubate the mixture at an optimal temperature (e.g., 37°C) for a specific time.[15] c. Terminate the reaction by adding methanol.[14]

  • Product Analysis: a. Centrifuge the reaction mixture to precipitate the protein. b. Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of this compound.

Signaling Pathways and Regulation

The biosynthesis of furanocoumarins and furanochromones in Ammi majus is known to be inducible by various stress factors, such as fungal elicitors. This suggests a complex regulatory network that controls the expression of the biosynthetic genes. While a detailed signaling pathway for this compound biosynthesis has not been elucidated, a general model can be proposed based on plant defense responses.

Signaling Pathway Elicitor Elicitor (e.g., Fungal Cell Wall Fragment) Receptor Plasma Membrane Receptor Elicitor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., ROS, Ca2+, MAPKs) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes (PCS, PT, CYP450s, OMTs) Transcription_Factors->Gene_Expression Ammiol_Biosynthesis This compound Biosynthesis Gene_Expression->Ammiol_Biosynthesis

Figure 3: Generalized Signaling Pathway for Elicitor-Induced this compound Biosynthesis.

Conclusion

The biosynthesis of this compound in Ammi majus is a complex process involving multiple enzymatic steps and drawing from different primary metabolic pathways. While the complete pathway has not been experimentally verified, the proposed route, based on the biosynthesis of related furanochromones, provides a robust framework for future research. The identification and characterization of the specific pentaketide chromone synthase, prenyltransferase, cytochrome P450 monooxygenases, and O-methyltransferases from Ammi majus will be crucial for a definitive understanding of this compound formation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing it for the biotechnological production of this compound and its derivatives for pharmaceutical applications.

References

Natural Sources of Ammiol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Ammiol and its key derivatives, focusing on quantitative data, detailed experimental protocols for extraction and analysis, and the underlying signaling pathways associated with their pharmacological activity. The primary natural source for these compounds is Ammi visnaga (L.) Lam., a plant historically used in traditional medicine for various ailments, including renal colic and coronary insufficiency.

Primary Natural Sources and Key Derivatives

This compound is a naturally occurring furanochromone found predominantly in the fruits of Ammi visnaga, commonly known as khella or toothpick weed.[1][2][3] While this compound itself is a minor constituent, A. visnaga is a rich source of its structurally related and more abundant derivatives, khellin (B1673630) and visnagin (B192663), which are considered the plant's major active principles.[1] These compounds are responsible for the plant's well-documented smooth muscle relaxant and vasodilatory effects.[4]

Other plants where this compound has been reported include Ammi majus and Actaea simplex, though they are less common sources.[5] The primary derivatives of interest alongside this compound found in A. visnaga include:

  • Khellin: A potent vasodilator and bronchodilator.

  • Visnagin: Another major furanochromone with similar vasodilatory properties.

  • Khellinol, Visamminol, and Khellol: Other related γ-pyrones present in the plant.[1]

Quantitative Data

The concentration of this compound in Ammi visnaga is not widely reported in the literature, reflecting its status as a minor component. However, extensive quantitative analysis has been performed on its major derivatives, khellin and visnagin. The yields can vary depending on the plant part, geographical origin, and the extraction method employed.

Below is a summary of quantitative data from various studies.

Plant MaterialExtraction MethodAnalytical MethodCompoundConcentration / YieldReference
Ammi visnaga FruitsAqueous ExtractHPLCKhellin2.88% (w/w of extract)[6]
Ammi visnaga FruitsAqueous ExtractHPLCVisnagin1.72% (w/w of extract)[6]
Ammi visnaga PlantNot SpecifiedNot SpecifiedKhellin0.3 - 1.2% (w/w)[4]
Ammi visnaga PlantNot SpecifiedNot SpecifiedVisnagin0.05 - 0.30% (w/w)[4]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound and its derivatives from Ammi visnaga fruits.

Protocol 1: General Solvent Extraction for Crude Furanochromones

This protocol describes a standard laboratory procedure for obtaining a crude extract enriched with this compound, khellin, and visnagin.

Objective: To extract a mixture of furanochromones from Ammi visnaga seeds.

Materials and Equipment:

  • Dried, powdered Ammi visnaga fruits

  • Methanol (B129727) (reagent grade)

  • Soxhlet apparatus or large conical flask for maceration

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • Vacuum oven

Procedure:

  • Preparation of Plant Material: Grind dried Ammi visnaga fruits into a fine powder (approx. 40-60 mesh) to maximize the surface area for solvent penetration.

  • Extraction (choose one method):

    • Soxhlet Extraction: Place 100 g of the powdered plant material into a cellulose (B213188) thimble and extract with 500 mL of methanol in a Soxhlet apparatus. Continue the extraction for 6-8 hours, or until the solvent running through the siphon tube is colorless.

    • Maceration: Suspend 100 g of the powdered plant material in 1 L of methanol in a sealed conical flask. Agitate the mixture at room temperature for 48-72 hours using a magnetic stirrer or orbital shaker.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove the solid plant residue. Wash the residue with a small volume of fresh methanol to ensure complete recovery of the extract.

  • Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature of 40-50°C under reduced pressure. This will yield a dark, viscous crude extract.

  • Drying: Dry the resulting crude extract in a vacuum oven at 40°C to remove any residual solvent. The dried extract can be stored at 4°C for further purification and analysis.

Protocol 2: HPLC Method for Quantification of Khellin and Visnagin

This protocol provides a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of khellin and visnagin, which can be adapted for the analysis of this compound.[6]

Objective: To separate and quantify khellin and visnagin in a crude extract of Ammi visnaga.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a diode array detector (DAD) or UV detector.

  • Column: LiChrocart RP-select C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Tetrahydrofuran (THF)

    • Solvent C: Methanol

  • Gradient Elution Program:

    • 0-20 min: 5-13% B with 5% C (constant), balanced with A.

    • 20-52 min: 13-22% B and 5-7% C, balanced with A.

    • 52-60 min: 22-5% B and 7-5% C, balanced with A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 20-50 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of khellin and visnagin standards (e.g., 1 mg/mL) in methanol. Create a series of working standards by serial dilution to generate a six-point calibration curve (e.g., 0.05 - 1.0 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the crude extract (from Protocol 1) in methanol to a known concentration (e.g., 5-10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peaks for khellin and visnagin in the sample chromatogram by comparing their retention times with the standards. Calculate the concentration of each compound in the extract using the calibration curve generated from the peak areas of the standards.

Signaling Pathways and Mechanism of Action

The primary pharmacological effect of this compound's key derivatives, khellin and visnagin, is smooth muscle relaxation, particularly in the vascular and bronchial systems.[7][8] This effect is primarily mediated through the blockade of L-type voltage-gated calcium channels.[9][10]

Calcium Channel Blockade Pathway

The contraction of smooth muscle is a calcium-dependent process. The influx of extracellular calcium through L-type calcium channels increases the intracellular Ca²⁺ concentration. This calcium then binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between myosin and actin filaments and leading to muscle contraction.[11][12]

Khellin and visnagin act as calcium channel antagonists.[7][9] By blocking the L-type calcium channels, they inhibit the influx of Ca²⁺ into the smooth muscle cell. This leads to a cascade of inhibitory events:

  • Reduced intracellular Ca²⁺ concentration.

  • Decreased formation of the Ca²⁺-calmodulin complex.

  • Reduced activation of Myosin Light Chain Kinase (MLCK).

  • Decreased phosphorylation of the myosin light chain.

  • Inhibition of actin-myosin cross-bridge cycling, resulting in smooth muscle relaxation and vasodilation.[8]

Some evidence also suggests these compounds may weakly inhibit phosphodiesterase (PDE), which could contribute to relaxation by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[7][13]

G cluster_0 Extracellular Space cluster_1 Smooth Muscle Cell Ca_ext Ca²⁺ L_channel L-Type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ This compound This compound / Khellin / Visnagin This compound->L_channel  Inhibits Relaxation Muscle Relaxation This compound->Relaxation L_channel->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_a MLCK (active) Ca_Calmodulin->MLCK_a Activates MLCK_i MLCK (inactive) MLC_P Phosphorylated MLC MLCK_a->MLC_P Phosphorylates MLC Myosin Light Chain Contraction Muscle Contraction MLC_P->Contraction

Caption: Calcium channel blockade by this compound derivatives leading to smooth muscle relaxation.

Experimental Workflow Diagram

The following diagram outlines the logical workflow from plant material to purified compounds and analysis.

G Plant Ammi visnaga Fruits Grinding Grinding / Powdering Plant->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Furanochromone Extract Concentration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Fractions Collect Fractions Purification->Fractions Pure_Compound Isolated this compound & Derivatives Fractions->Pure_Compound Analysis HPLC / MS / NMR Analysis Pure_Compound->Analysis Data Structural & Quantitative Data Analysis->Data

Caption: General workflow for the extraction and analysis of this compound and its derivatives.

References

The Discovery and Isolation of Ammiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological activities of Ammiol, a naturally occurring furanocoumarin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products. While this compound has been identified in several plant species, detailed research on its specific biological effects and mechanisms of action is still emerging. This guide, therefore, draws upon established methodologies for the isolation of related compounds and discusses potential biological activities based on the broader class of furanocoumarins.

Discovery and Natural Occurrence

This compound is a furanocoumarin that has been identified in several plant species, most notably from the Apiaceae family. Its presence has been reported in Ammi visnaga (Khella), a plant with a long history of use in traditional medicine for various ailments.[1] Other documented botanical sources of this compound include Ammi majus, Pimpinella monoica, and Actaea simplex. The discovery of this compound and other furanocoumarins has been driven by an interest in the phytochemical composition of these medicinal plants and their potential pharmacological activities.

Isolation and Purification of this compound

A specific, detailed protocol for the isolation of this compound has not been extensively published. However, based on established methods for the separation of furanocoumarins from Ammi visnaga, a robust and reproducible protocol can be proposed. The following methodology outlines a general procedure for the extraction and purification of this compound.

Experimental Protocol: Isolation and Purification

1. Plant Material and Extraction:

  • Plant Material: Dried and powdered fruits of Ammi visnaga are used as the starting material.

  • Extraction Solvent: Methanol (B129727) or ethanol (B145695) are effective solvents for the extraction of furanocoumarins.[1]

  • Extraction Procedure:

    • Macerate the powdered plant material in the chosen solvent (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional agitation.

    • Alternatively, employ Soxhlet extraction for a more exhaustive extraction process.

    • Filter the extract through a suitable filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Chromatographic Purification:

  • Column Chromatography:

    • The crude extract is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 366 nm).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound, as identified by TLC, are pooled and further purified by preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, run in an isocratic or gradient mode.

    • The eluent is monitored with a UV detector at a wavelength suitable for furanocoumarins (e.g., 254 nm or 320 nm).

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

3. Purity and Structural Elucidation:

  • The purity of the isolated this compound is assessed by analytical HPLC.

  • The structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Data Presentation: Yield of Furanocoumarins from Ammi visnaga
CompoundExtraction MethodYield (% w/w of extract)Reference
KhellinSoxhlet (Methanol)0.3 - 1.2(Hammouda et al., 2005; WHO, 2007; Sellami et al., 2013; Hashim et al., 2014; Talaat, et al., 2014)
VisnaginSoxhlet (Methanol)Not specified(Hammouda et al., 2005; WHO, 2007; Sellami et al., 2013; Hashim et al., 2014; Talaat, et al., 2014)

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively investigated. However, based on the known pharmacological effects of other furanocoumarins isolated from Ammi visnaga and other plants, this compound may possess anti-inflammatory and anticancer properties.[2]

Potential Anti-inflammatory Activity

Furanocoumarins are known to modulate inflammatory pathways. A potential mechanism of action for this compound could involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound could potentially inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation.[6][7][8] It consists of a series of protein kinases that are activated in response to extracellular stimuli. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors, resulting in the expression of inflammatory mediators. This compound might exert anti-inflammatory effects by inhibiting the phosphorylation of one or more of these MAPK proteins.

Potential Anticancer Activity

Many natural products, including furanocoumarins, have demonstrated anticancer properties. The potential anticancer activity of this compound could be mediated through the induction of apoptosis (programmed cell death) in cancer cells.

Apoptosis Induction: Apoptosis is a tightly regulated process that eliminates unwanted or damaged cells. Key events in apoptosis include the activation of caspases, a family of cysteine proteases, and changes in the mitochondrial membrane potential. This compound could potentially induce apoptosis in cancer cells by activating the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

Experimental Protocols for Biological Assays

The following are detailed, representative protocols for assessing the potential anti-inflammatory and anticancer activities of this compound.

In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9][10][11][12][13]

  • Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vitro Anticancer Assay: Apoptosis Detection by Annexin V/PI Staining

Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, or A549).

Protocol:

  • Seed the cancer cells in a 6-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[14][15][16][17]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried and Powdered Ammi visnaga Fruits extraction Solvent Extraction (Methanol or Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection enriched_fractions This compound-Enriched Fractions fraction_collection->enriched_fractions prep_hplc Preparative HPLC (C18 Column) enriched_fractions->prep_hplc pure_this compound Purified this compound prep_hplc->pure_this compound analysis Purity and Structural Analysis (HPLC, NMR, MS) pure_this compound->analysis

Caption: Workflow for the isolation and purification of this compound.

NF-κB Signaling Pathway

NF_kB_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IKK IKK Complex TNF-alpha->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation IkB_NFkB->IKK DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation TF Transcription Factors (e.g., AP-1, c-Jun) MAPK_n->TF Phosphorylation Response Cellular Response (Inflammation, Proliferation) TF->Response

Caption: A generalized MAPK signaling cascade.

References

Preliminary Insights into the Mechanism of Action of Ammiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ammiol, a naturally occurring furanochromone primarily isolated from the medicinal plant Ammi visnaga, represents a compound of emerging interest within the pharmaceutical sciences. While comprehensive research on the specific molecular mechanisms of this compound is still in a nascent stage, preliminary studies and the well-documented pharmacological activities of its botanical source provide a foundational framework for future investigation. This technical guide synthesizes the current understanding of this compound, focusing on its potential mechanisms of action as inferred from studies on Ammi visnaga extracts and related compounds. This document aims to provide researchers, scientists, and drug development professionals with a detailed overview of the existing, albeit limited, data, and to outline potential avenues for future research. We will explore its role in anti-inflammatory and cytotoxic pathways, supported by available quantitative data and detailed experimental methodologies.

Introduction

This compound is a benzopyrone derivative found in Ammi visnaga (L.), a plant with a long history of use in traditional medicine for various ailments, including renal colic, cardiovascular diseases, and inflammatory conditions.[1][2] While the pharmacological effects of Ammi visnaga have been largely attributed to its more abundant constituents, khellin (B1673630) and visnagin, this compound is also recognized as a significant bioactive component.[2][3][4] This guide provides a technical overview of the preliminary evidence regarding this compound's mechanism of action, drawing from studies on the whole plant extract and its class of chemical compounds.

Potential Mechanisms of Action

The primary areas of investigation for the bioactive compounds in Ammi visnaga, including this compound, have centered on their anti-inflammatory and cytotoxic properties.[1][5]

Anti-Inflammatory Activity

Extracts of Ammi visnaga, containing this compound, have demonstrated significant anti-inflammatory effects.[1] The proposed mechanism involves the modulation of key inflammatory signaling pathways. Research on the plant's extracts suggests a reduction in the expression and release of pro-inflammatory cytokines.[1][2]

A potential mechanism for the anti-inflammatory effects of Ammi visnaga constituents is the inhibition of transcription factors such as AP-1 and NF-κB, which are central regulators of the inflammatory response.[2]

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Anti-Inflammatory Signaling Pathway of this compound cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Point of Intervention Stimulus Inflammatory Stimulus NF_kB NF-κB Stimulus->NF_kB Activates AP_1 AP-1 Stimulus->AP_1 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, MCP-1) NF_kB->Cytokines Induces Transcription AP_1->Cytokines Induces Transcription This compound This compound This compound->NF_kB Inhibits This compound->AP_1 Inhibits

Caption: Hypothesized inhibition of NF-κB and AP-1 pathways by this compound.

Cytotoxic Activity

Preliminary evidence suggests that compounds within Ammi visnaga possess cytotoxic effects against certain cancer cell lines.[1][6] The proposed mechanisms for these effects include the induction of apoptosis and the generation of reactive oxygen species (ROS).[7]

Studies on methanolic extracts of Ammi visnaga roots and seeds have shown cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[6] This activity is associated with the upregulation of pro-apoptotic genes (caspase-3, -8, -9, and Bax) and the downregulation of anti-apoptotic genes (Bcl-xL and Bcl-2).[6]

Proposed Cytotoxic Mechanism of Action

Cytotoxic Mechanism of this compound This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Mitochondria Mitochondrial Pathway This compound->Mitochondria Caspases Caspase Activation (Caspase-3, -8, -9) ROS->Caspases Bax_Bcl2 Upregulation of Bax Downregulation of Bcl-2/Bcl-xL Mitochondria->Bax_Bcl2 Apoptosis Apoptosis Caspases->Apoptosis Bax_Bcl2->Caspases

Caption: Proposed apoptotic pathway induced by this compound.

Quantitative Data

Specific quantitative data for the bioactivity of isolated this compound is limited in the current literature. However, studies on extracts of Ammi visnaga provide valuable preliminary data.

Activity Cell Line Extract IC50 Value (µg/mL) Reference
CytotoxicityMCF-7Root92.45 ± 2.14[6]
CytotoxicityMDA-MB-231Root75.43 ± 2.32[6]
CytotoxicityMCF-7Seed87.35 ± 2.44[6]
CytotoxicityMDA-MB-231Seed72.49 ± 1.36[6]

Experimental Protocols

The following are generalized protocols based on methodologies used to study the effects of Ammi visnaga extracts, which can be adapted for the investigation of isolated this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Cell Viability Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat with this compound Incubation_24h->Treatment Incubation_48h Incubate for 48h Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cell viability using the MTT assay.

Gene Expression Analysis (qPCR)

This protocol is used to quantify changes in the expression of target genes (e.g., caspases, Bax, Bcl-2) following treatment with a test compound.

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound for 48 hours.

  • RNA Extraction: Extract total RNA from the treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using gene-specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Other Potential Pharmacological Activities

Beyond anti-inflammatory and cytotoxic effects, compounds from Ammi visnaga are known for other bioactivities that warrant investigation for this compound.

  • CYP Enzyme Inhibition: this compound, along with other constituents of Ammi visnaga, has been noted for its potential to inhibit cytochrome P450 (CYP) enzymes.[5] This could lead to significant drug-drug interactions and is a critical area for further study in drug development.[5]

  • Antifeedant Activity: In one study, this compound demonstrated a 33.1% inhibition of larval growth of the pest insect Spodoptera littoralis at a concentration of 1.2 mg.[8]

Conclusion and Future Directions

The preliminary data available for this compound, largely inferred from studies on its botanical source, Ammi visnaga, suggests that it is a promising candidate for further pharmacological investigation. Its potential roles in modulating inflammatory and apoptotic pathways are of particular interest.

To advance the understanding of this compound's mechanism of action, future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable studies on the pure compound.

  • In Vitro and In Vivo Studies: Comprehensive screening of isolated this compound to determine its specific biological activities and to elucidate its molecular targets.

  • Mechanism of Action Studies: Detailed investigation into the signaling pathways modulated by this compound to confirm the hypothesized mechanisms.

  • Pharmacokinetic and Pharmacodynamic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationships.

This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge and outlining a clear path for future research into the therapeutic potential of this compound.

References

Pharmacological Potential of Bioactive Compounds from Ammi majus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Ammiol" did not yield specific results for a distinct chemical entity in the scientific literature. This technical guide assumes the user is referring to the pharmacologically active constituents of Ammi majus, a plant known for its rich composition of bioactive furanocoumarins, with a particular focus on Xanthotoxin, a well-studied compound isolated from this plant.

This document provides a comprehensive overview of the pharmacological potential of Xanthotoxin and other related compounds derived from Ammi majus. It is intended for researchers, scientists, and drug development professionals, detailing the current understanding of their biological activities, mechanisms of action, and experimental data.

Introduction

Ammi majus L., commonly known as Bishop's Weed, is a plant that has been utilized in traditional medicine for various ailments.[1] Its fruits are a rich source of furanocoumarins, a class of organic chemical compounds produced by a variety of plants. Among these, Xanthotoxin (also known as Methoxsalen) is a major component that has been the subject of extensive pharmacological investigation. This guide will focus on the anticancer and anti-inflammatory properties of Xanthotoxin, presenting key data and experimental methodologies.

Anticancer Potential

Xanthotoxin has demonstrated significant cytotoxic activity against various cancer cell lines, with a notable effect on liver cancer.[1] The primary mechanism appears to be the induction of apoptosis and the inhibition of topoisomerase II, an enzyme critical for DNA replication in cancer cells.[1]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of Xanthotoxin and other relevant compounds against different cancer cell lines.

Compound/ExtractCell LineAssayIC50 ValueReference
XanthotoxinHepG2 (Liver Cancer)Cytotoxicity Assay6.9 ± 1.07 µg/mL[1]
Ammi majus CH2Cl2 FractionHepG2 (Liver Cancer)Cytotoxicity AssayMost Potent Fraction[1]
p-dodecylaminophenolMCF-7 (Breast Cancer)Cell Growth AssayPotent Suppression[2]
p-dodecylaminophenolDU-145 (Prostate Cancer)Cell Growth AssayPotent Suppression[2]
p-dodecylaminophenolHL60 (Leukemia)Cell Growth AssayPotent Suppression[2]
Mechanism of Action: Apoptosis Induction

Treatment of HepG2 cells with Xanthotoxin has been shown to induce significant changes in the cell cycle, leading to apoptosis.[1] Specifically, there is an increase in the pre-G1 (apoptotic) and G2/M phases and a decrease in the S-phase.[1] Furthermore, Xanthotoxin treatment leads to a significant increase in Annexin-V positive cells, indicating progression through both early and late stages of apoptosis.[1]

apoptosis_pathway Xanthotoxin Xanthotoxin Topoisomerase_II Topoisomerase II Xanthotoxin->Topoisomerase_II Inhibition DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Blocks Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Annexin_V Annexin-V Increase Apoptosis->Annexin_V

Caption: Xanthotoxin's proposed anticancer mechanism of action.

Experimental Protocols
  • Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Xanthotoxin) and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

  • Cell Treatment: Treat HepG2 cells with the IC50 concentration of Xanthotoxin for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

experimental_workflow_apoptosis cluster_cell_culture Cell Culture & Treatment cluster_staining Apoptosis Staining cluster_analysis Analysis Seeding Seed HepG2 Cells Treatment Treat with Xanthotoxin Seeding->Treatment Harvesting Harvest & Wash Cells Treatment->Harvesting Staining Stain with Annexin V-FITC & PI Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Results Quantify Apoptotic Cells Flow_Cytometry->Results

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Anti-inflammatory Potential

Essential oils derived from plants of the same family as Ammi majus (Apiaceae) and their constituents have shown promising anti-inflammatory activities.[3][4] The mechanisms often involve the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Quantitative Data for Anti-inflammatory Activity

The table below presents data on the anti-inflammatory effects of compounds structurally related to those found in Ammi species.

Compound/ExtractModelAssayInhibition/EffectReference
Ammoides verticillata EOCarrageenan-induced paw edema (rats)In vivo52.23% inhibition at 200 mg/kg[3]
Ammoides verticillata EOCOX-2 InhibitionIn vitroIC50 = 1.51 ± 0.20 µg/mL[3]
EugenolTNF signalingIn vitroSuppression[4]
Trans-cinnamaldehydeCarrageenan-induced paw edema (rats)In vivoReduction at 10 mg/kg[4]
Ammonium bituminosulfonate5-lipoxygenaseIn vitroDose-dependent inhibition[5]
Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects are largely attributed to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of enzymes like COX-2 and iNOS, which are crucial for the synthesis of prostaglandins (B1171923) and nitric oxide, respectively.[3] This is often mediated through the blockade of signaling pathways such as NF-κB.[3]

anti_inflammatory_pathway Bioactive_Compounds Bioactive Compounds (e.g., Carvacrol, Thymol) NF_kB_Pathway NF-κB Pathway Bioactive_Compounds->NF_kB_Pathway Inhibition COX2_iNOS COX-2 & iNOS Expression NF_kB_Pathway->COX2_iNOS Downregulation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Downregulation Inflammation Inflammation COX2_iNOS->Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: General anti-inflammatory mechanism of related bioactive compounds.

Experimental Protocols
  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (control, standard drug, and test compound groups). Administer the test compound (e.g., essential oil extract) orally or intraperitoneally.

  • Induction of Edema: After one hour of dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Antimicrobial and Other Activities

Various essential oils and their components have demonstrated a broad spectrum of biological activities, including antimicrobial and antioxidant effects.[6][7][8][9][10][11] For instance, eugenol, a common component in many essential oils, exhibits antibacterial action against resistant Helicobacter pylori strains and also shows antibiofilm and anti-inflammatory properties.[7] Linalool has been shown to have antibiofilm activity against food spoilage bacteria.[12]

Toxicity Profile

While natural compounds are often perceived as safe, it is crucial to evaluate their toxicity. Chronic toxicity and carcinogenicity studies are essential to determine the safety profile of any potential therapeutic agent.[13] For instance, studies on D-mannitol and propyl gallate have been conducted to assess their long-term effects.[13] Acute and sub-chronic toxicity studies are necessary to determine parameters like the LD50 and to observe any potential organ-specific toxicity.[14] In vitro toxicological evaluations, including mutagenicity and genotoxicity assays, are also critical early steps in the safety assessment of bioactive compounds.[15]

Conclusion

The bioactive compounds derived from Ammi majus, particularly Xanthotoxin, exhibit significant pharmacological potential, most notably in the area of oncology. The well-defined mechanism involving apoptosis induction and topoisomerase II inhibition makes it a compelling candidate for further drug development. Additionally, the broader family of related plant-derived compounds shows promise in the management of inflammation. Future research should focus on optimizing the therapeutic efficacy, understanding the pharmacokinetic and pharmacodynamic profiles, and conducting comprehensive toxicity studies to ensure the safety of these natural products for clinical applications.

References

Spectroscopic Profile of Ammiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Ammiol. These predictions are based on typical chemical shift ranges for the functional groups present in the this compound molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-36.20 - 6.40DoubletFuran ring proton adjacent to oxygen.
H-47.60 - 7.80DoubletFuran ring proton.
H-56.70 - 6.90SingletProton on the pyranone ring.
-CH₂-4.60 - 4.80SingletMethylene protons of the hydroxymethyl group.
-OHVariableBroad SingletHydroxyl proton; chemical shift is dependent on solvent and concentration.
4-OCH₃3.90 - 4.10SingletMethoxy (B1213986) group protons at position 4.
9-OCH₃4.10 - 4.30SingletMethoxy group protons at position 9.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2160 - 165Carbonyl carbon in the pyranone ring.
C-3105 - 110Furan ring carbon.
C-4145 - 150Furan ring carbon.
C-4a110 - 115Bridgehead carbon.
C-5115 - 120Pyranone ring carbon.
C-5a148 - 152Bridgehead carbon.
C-6130 - 135Carbon with hydroxymethyl group.
C-7155 - 160Carbon with methoxy group.
C-8a100 - 105Bridgehead carbon.
C-9150 - 155Carbon with methoxy group.
C-9a112 - 118Bridgehead carbon.
-CH₂OH60 - 65Carbon of the hydroxymethyl group.
4-OCH₃55 - 60Methoxy carbon at position 4.
9-OCH₃55 - 60Methoxy carbon at position 9.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValueNotes
Molecular FormulaC₁₄H₁₂O₆
Molecular Weight276.24 g/mol
Predicted [M+H]⁺277.0658Protonated molecular ion.
Predicted [M+Na]⁺299.0477Sodiated molecular ion.
Predicted [M-H]⁻275.0504Deprotonated molecular ion.
Major Fragmentation PathwaysLoss of CH₃, OCH₃, CH₂O, COExpected fragmentation patterns for furanocoumarins.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for furanocoumarins.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the hydroxyl group.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition :

    • Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.[1]

    • For ¹H NMR :

      • Employ a standard single-pulse experiment.

      • Set the spectral width to approximately 16 ppm.[1]

      • Use a relaxation delay of 1-5 seconds.

    • For ¹³C NMR :

      • Use a proton-decoupled pulse sequence.

      • Set the spectral width to approximately 220 ppm.

      • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.[1]

    • Acquire two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.[2]

  • Data Processing :

    • Process the acquired Free Induction Decay (FID) using appropriate NMR software.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the internal standard (TMS at 0 ppm).

Mass Spectrometry Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the purified this compound sample in a suitable solvent such as methanol (B129727) or acetonitrile.

    • For complex mixtures, initial separation using Ultra-Performance Liquid Chromatography (UPLC) is recommended.[3][4]

  • Instrumentation and Data Acquisition :

    • Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. For detailed fragmentation analysis, a tandem mass spectrometer (MS/MS) such as a triple quadrupole or an Orbitrap is ideal.[5]

    • UPLC-MS Method :

      • Use a C18 or a fluoro-phenyl column for separation of furanocoumarin isomers.[6]

      • A typical mobile phase would consist of a gradient of water and acetonitrile, both with a small amount of formic acid to aid in protonation.

    • Mass Spectrometer Settings :

      • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

      • For MS/MS analysis, select the parent ion of this compound (m/z 277 in positive mode) for collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis :

    • Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and its fragments.

    • Compare the observed fragmentation pattern with theoretical fragmentation of the this compound structure to confirm its identity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Data Interpretation & Structure Elucidation Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Purified_this compound Purified this compound Crude_Extract->Purified_this compound Chromatography NMR_Sample Sample Prep (Solvent + Std) Purified_this compound->NMR_Sample MS_Sample Sample Prep (Dilution) Purified_this compound->MS_Sample NMR_Acquisition 1D & 2D NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Data NMR Spectra NMR_Acquisition->NMR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Acquisition LC-MS/MS Acquisition MS_Sample->MS_Acquisition MS_Data Mass Spectra MS_Acquisition->MS_Data MS_Data->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

Ammiol solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of Ammiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring furochromone found in the plant Ammi visnaga, a species with a long history in traditional medicine for treating various ailments. As a constituent of a medicinally important plant, understanding the physicochemical properties of this compound is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the solubility and stability of this compound. It is important to note that while this compound is frequently mentioned in phytochemical studies of Ammi visnaga, specific quantitative data on its solubility and stability are limited in publicly accessible literature. This guide, therefore, synthesizes the available qualitative information and presents a general framework for the experimental determination of these critical parameters.

Introduction to this compound

This compound is a furochromone, a class of organic chemical compounds produced by a variety of plants. It is one of the active constituents of Ammi visnaga, alongside other well-known compounds such as khellin (B1673630) and visnagin.[1][2][3][4] These compounds are known for their pharmacological activities, and extracts of the plant have been investigated for various therapeutic effects. The development of any natural compound into a pharmaceutical product necessitates a thorough understanding of its fundamental physicochemical properties, including solubility and stability, which directly impact its formulation, bioavailability, and shelf-life.

Solubility of this compound

Qualitative Solubility Profile:

One study noted that obtaining a solution of purified this compound proved to be challenging due to its "limited solubility". This suggests that this compound may be poorly soluble in common laboratory solvents. Conversely, a broader review of compounds from Ammi visnaga suggests that most of its constituents exhibit good solubility in aqueous liquids, though this is a general statement and may not specifically apply to this compound under all conditions.[5]

Based on its chemical structure as a furochromone, it can be inferred that this compound is likely to have low solubility in water and higher solubility in organic solvents. To enhance the solubility of similar carbonyl compounds for chemical reactions, co-solvents such as acetic acid, ethanol, or dioxane have been employed.[6]

Table 1: Summary of this compound Solubility Data (Qualitative)

Solvent SystemSolubility DescriptionSource
Not specifiedLimited solubility
Aqueous liquidsGenerally good solubility for Ammi visnaga constituents[5]

Stability of this compound

Similar to solubility, specific quantitative stability data for this compound is scarce. Stability testing is crucial to understand how the compound degrades under various environmental conditions, which informs storage and formulation strategies.

Qualitative Stability Information:

A patent for a resin product containing a mixture of compounds, including this compound, mentions stability testing under hot and cold storage conditions.[7] However, the stability of the final product is described, not the intrinsic stability of this compound itself. The biosynthesis of furochromones, including this compound, involves degradation of other compounds, indicating that while it is a product of some reactions, it can also be subject to further transformation.[8][9]

Given its furochromone structure, this compound may be susceptible to degradation under conditions such as exposure to light (photodegradation), high temperatures, and extreme pH.

Table 2: Summary of this compound Stability Data (Qualitative)

ConditionStability InsightSource
Cold/Hot StorageMentioned in the context of a mixed resin product[7]

Experimental Protocols for Determining Solubility and Stability

Due to the lack of specific reported protocols for this compound, this section outlines general methodologies that can be adapted for its characterization.

4.1. Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

  • Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

4.2. Stability Testing Protocol (Forced Degradation Study)

Forced degradation studies are conducted to identify the degradation pathways and products of a drug substance.

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Exposing the solid compound or a solution to UV light.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products. Mass spectrometry can be used to characterize the structure of the degradation products.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a natural product like this compound.

cluster_0 Physicochemical Characterization Workflow for this compound cluster_1 Solubility Experiments cluster_2 Stability Experiments A This compound Compound Isolation & Purification B Solubility Assessment A->B C Stability Profiling A->C B1 Shake-Flask Method B->B1 C1 Forced Degradation Studies (pH, Temp, Light, Oxidation) C->C1 D Data Analysis & Reporting B2 Aqueous & Organic Solvents B1->B2 B2->D C2 Identification of Degradants C1->C2 C2->D

Caption: Workflow for Physicochemical Characterization of this compound.

Conclusion

While this compound is a known constituent of the medicinally significant plant Ammi visnaga, there is a notable lack of specific quantitative data regarding its solubility and stability. The available qualitative information suggests that this compound may have limited aqueous solubility, a common characteristic for many natural products of its class. A systematic experimental evaluation using standardized protocols, such as the shake-flask method for solubility and forced degradation studies for stability, is necessary to fill this knowledge gap. Such data is indispensable for any future research and development aimed at harnessing the therapeutic potential of this compound. This guide provides a foundational understanding based on the current literature and outlines a clear path for the necessary experimental work.

References

Phytochemical Screening of Ammi visnaga for Ammiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical screening of Ammi visnaga (L.) Lam., with a specific focus on the furanochromone ammiol. Ammi visnaga, commonly known as khella, is a medicinal plant rich in a variety of bioactive compounds, including pyrones, coumarins, and flavonoids.[1][2] Among these, the furanochromones, particularly khellin (B1673630) and visnagin (B192663), are the most studied constituents.[3][4] this compound is another important γ-pyrone found in this plant, though it is present in smaller quantities.[5][6][7] This document outlines the methodologies for the extraction, isolation, and identification of this compound from Ammi visnaga and discusses its potential biological significance.

Quantitative Data on Furanochromones in Ammi visnaga

While specific quantitative data for this compound is not extensively available in the reviewed literature, the concentrations of the major and structurally related furanochromones, khellin and visnagin, have been well-documented. This data, presented in Table 1, can serve as a valuable reference for researchers expecting to quantify this compound, which is likely to be present in lower concentrations. The levels of these compounds can vary depending on the plant part, geographical origin, developmental stage, and the extraction method employed.[6]

Plant PartExtraction MethodAnalytical MethodKhellin Content (% w/w)Visnagin Content (% w/w)Reference
FruitsNot SpecifiedHPLC0.3 - 1.20.05 - 0.3[6]
SeedsMethanol (B129727)GC-MS28.3925.61[8]
SeedsNot SpecifiedHPLC3.04Not Reported[9]

Table 1: Quantitative Content of Major Furanochromones in Ammi visnaga

Experimental Protocols

This section details the key experimental procedures for the phytochemical screening of Ammi visnaga for this compound. These protocols are based on established methods for the analysis of furanochromones from this plant.

Protocol 1: Extraction of Crude Furanochromone Mixture

This protocol describes a general method for obtaining a crude extract from Ammi visnaga seeds, which is rich in furanochromones, including this compound.

Materials:

  • Dried Ammi visnaga seeds

  • Grinder or mill

  • Soxhlet apparatus

  • Methanol (analytical grade)

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Preparation of Plant Material: Grind the dried Ammi visnaga seeds into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Soxhlet Extraction: Place 100 g of the powdered seeds into a cellulose (B213188) thimble and extract with 500 mL of methanol in a Soxhlet apparatus for 6-8 hours.[8]

    • Maceration: Alternatively, soak the powdered seeds in methanol at a 1:10 solid-to-solvent ratio (w/v) in a sealed container for 48-72 hours with intermittent shaking.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude methanolic extract.

  • Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Isolation and Purification of this compound by Column Chromatography

This protocol outlines a method for the separation and purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude methanolic extract of Ammi visnaga

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in hexane and pour it into the glass column to create a packed column bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane) and load it onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect the eluate in separate fractions.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the separated spots under a UV lamp. Compounds like this compound, khellin, and visnagin will have different Rf values.

  • Pooling and Concentration: Pool the fractions containing the purified this compound (identified by comparing with a standard if available, or by further spectroscopic analysis) and concentrate them using a rotary evaporator to obtain the isolated compound.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method that can be adapted for the quantitative analysis of this compound in Ammi visnaga extracts.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (B95107) (THF) (HPLC grade)

  • This compound standard (if available)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude or purified extract in methanol, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water, methanol, and tetrahydrofuran is commonly used. For instance, a mobile phase of water:methanol:tetrahydrofuran (50:45:5, v/v/v) has been reported for the separation of related furanochromones.[1][10]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor the eluate at a suitable wavelength for this compound (e.g., 245 nm, which is used for khellin and visnagin).[1][10]

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical screening of Ammi visnaga for this compound.

experimental_workflow plant_material Ammi visnaga Seeds grinding Grinding plant_material->grinding extraction Extraction (Soxhlet/Maceration) with Methanol grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography hplc_analysis HPLC Analysis crude_extract->hplc_analysis fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of this compound Fractions tlc_monitoring->pooling isolated_this compound Isolated this compound pooling->isolated_this compound isolated_this compound->hplc_analysis quantification Quantification hplc_analysis->quantification

Workflow for the extraction, isolation, and quantification of this compound.
Hypothetical Signaling Pathway for this compound

While the specific signaling pathway for this compound has not been fully elucidated, many furanochromones from Ammi visnaga are known to possess smooth muscle relaxant and anti-inflammatory properties. The following diagram illustrates a hypothetical signaling pathway through which this compound might exert a vasodilatory effect, a known action of related compounds like khellin. This is a proposed pathway based on the general understanding of smooth muscle relaxation.

signaling_pathway This compound This compound CalciumChannel Voltage-gated Ca2+ Channels This compound->CalciumChannel Inhibition CalciumInflux Ca2+ Influx CalciumChannel->CalciumInflux Relaxation Smooth Muscle Relaxation CalciumChannel->Relaxation Leads to CalciumCalmodulin Ca2+-Calmodulin Complex CalciumInflux->CalciumCalmodulin MLCK Myosin Light Chain Kinase (MLCK) CalciumCalmodulin->MLCK Activation PhosphorylatedMLC Phosphorylated MLC MLCK->PhosphorylatedMLC Phosphorylation MLC Myosin Light Chain (MLC) MLC->PhosphorylatedMLC Contraction Smooth Muscle Contraction PhosphorylatedMLC->Contraction

Hypothetical pathway for this compound-induced smooth muscle relaxation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Apiaceae family, commonly known as the carrot or parsley family, is a rich source of bioactive secondary metabolites, among which furanocoumarins are of significant interest to the scientific community. These compounds are characterized by a furan (B31954) ring fused with a coumarin (B35378) skeleton and are broadly classified into linear and angular types based on the position of the furan ring. While "ammiol" is often associated with this family, it is important to note that it is a furanochromone, a class of compounds structurally distinct from furanocoumarins, and is predominantly found in Ammi visnaga. In contrast, Ammi majus and other Apiaceae species are abundant in true furanocoumarins such as xanthotoxin (methoxsalen), bergapten, and imperatorin.[1] This technical guide provides an in-depth exploration of the biosynthesis, chemical diversity, and biological activities of prominent furanocoumarins found in the Apiaceae family, with a clear distinction from this compound. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Chemical Structures and Diversity

Furanocoumarins are structurally diverse, with the two main categories being linear and angular furanocoumarins. Linear furanocoumarins, such as psoralen, bergapten, and xanthotoxin, have the furan ring attached to the 6 and 7 positions of the coumarin nucleus. Angular furanocoumarins, like angelicin, have the furan ring fused to the 7 and 8 positions.[2] This structural variation significantly influences their biological activity.

Biosynthesis of Furanocoumarins

The biosynthesis of furanocoumarins in Apiaceae is a complex process that originates from the phenylpropanoid and mevalonate (B85504) pathways.[2] The key precursor is umbelliferone (B1683723) (7-hydroxycoumarin), which is synthesized from L-phenylalanine via the shikimate pathway.[2] Umbelliferone then undergoes prenylation at either the C6 or C8 position to form the respective precursors for linear and angular furanocoumarins.[2] A series of enzymatic reactions, including hydroxylations and O-methylations catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, leads to the diverse array of furanocoumarins found in these plants.[3][4]

Furanocoumarin Biosynthesis Phenylalanine L-Phenylalanine Shikimate Shikimate Pathway Phenylalanine->Shikimate Umbelliferone Umbelliferone Shikimate->Umbelliferone Prenyltransferase6 Prenyltransferase (C6) Umbelliferone->Prenyltransferase6 Prenyltransferase8 Prenyltransferase (C8) Umbelliferone->Prenyltransferase8 DMAPP DMAPP (from Mevalonate Pathway) DMAPP->Prenyltransferase6 DMAPP->Prenyltransferase8 Demethylsuberosin Demethylsuberosin Prenyltransferase6->Demethylsuberosin Osthenol Osthenol Prenyltransferase8->Osthenol Marmesin_Synthase Marmesin Synthase (CYP450) Demethylsuberosin->Marmesin_Synthase Columbianetin_Synthase Columbianetin Synthase (CYP450) Osthenol->Columbianetin_Synthase Marmesin Marmesin Marmesin_Synthase->Marmesin Columbianetin (+)-Columbianetin Columbianetin_Synthase->Columbianetin Psoralen_Synthase Psoralen Synthase (CYP450) Marmesin->Psoralen_Synthase Angelicin_Synthase Angelicin Synthase (CYP450) Columbianetin->Angelicin_Synthase Psoralen Psoralen Psoralen_Synthase->Psoralen Angelicin Angelicin Angelicin_Synthase->Angelicin Hydroxylation_Methylation Hydroxylation & O-Methylation Psoralen->Hydroxylation_Methylation Derivatives Xanthotoxin, Bergapten, Isopimpinellin, etc. Hydroxylation_Methylation->Derivatives

Biosynthetic pathway of linear and angular furanocoumarins.

Quantitative Data of Furanocoumarins in Apiaceae

The concentration of furanocoumarins can vary significantly depending on the plant species, the part of the plant, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Furanocoumarin Content in Heracleum sosnowskyi Leaves [5]

CompoundTypeConcentration (mg/g dry weight)
AngelicinAngular2.3
BergaptenLinear3.14
Methoxsalen (Xanthotoxin)Linear0.76
PsoralenLinear0.15

Table 2: Furanocoumarin Content in Various Apiaceae Species [6][7]

Plant SpeciesPlant PartFuranocoumarinConcentration (µg/g fresh weight)
Pastinaca sativa (Parsnip)RootAngelicinup to 27.8
Psoralen2.2
Xanthotoxin7.1
Bergapten4.5
Isopimpinellin1.5
Apium graveolens (Celery)StalkPsoralen0.8 - 1.4
Bergapten0.9 - 2.5
Petroselinum crispum (Parsley)LeafBergapten1.9 - 15.6

Table 3: Furanocoumarin Content in Ammi majus Fruits [1]

CompoundTypeConcentration (% of dry weight)
Xanthotoxin (Methoxsalen)Linearup to 1.15%
BergaptenLinearup to 1.88%
ImperatorinLinearup to 0.75%
MarmesinLinear0.25%
IsoimperatorinLinear0.01%
HeracleninLinear0.07%
IsopimpinellinLinear0.01%

Experimental Protocols

Extraction of Furanocoumarins from Plant Material (Microwave-Assisted Extraction)

This protocol is adapted from a method optimized for the extraction of furanocoumarins from Heracleum sosnowskyi leaves.

  • Objective: To efficiently extract furanocoumarins from plant tissue.

  • Materials:

    • Dried and ground plant material (e.g., leaves)

    • Hexane (B92381) (extraction solvent)

    • Microwave extraction system

    • Vials for extraction

    • Filter paper or syringe filter (0.45 µm)

  • Procedure:

    • Weigh 0.1 g of the dried plant material into a microwave extraction vial.

    • Add 2 mL of hexane to the vial.

    • Seal the vial and place it in the microwave extractor.

    • Set the extraction parameters:

      • Temperature: 70°C

      • Time: 10 minutes

      • Solvent-to-solid ratio: 20:1 (v/w)

    • After extraction, allow the vial to cool to room temperature.

    • Filter the extract to remove solid plant material.

    • The resulting extract is ready for analysis or further purification.

MAE_Workflow Start Start Weigh Weigh 0.1g of Dried Plant Material Start->Weigh Add_Solvent Add 2mL of Hexane Weigh->Add_Solvent MAE Microwave-Assisted Extraction (70°C, 10 min) Add_Solvent->MAE Cool Cool to Room Temperature MAE->Cool Filter Filter the Extract Cool->Filter Analysis Analysis (GC-MS, HPLC) or Purification Filter->Analysis End End Analysis->End Furanocoumarin_Signaling Furanocoumarins Furanocoumarins (e.g., Bergapten, Xanthotoxin) Receptor Receptor Furanocoumarins->Receptor binds/modulates NFkB_Pathway IKK Furanocoumarins->NFkB_Pathway inhibits STAT3 STAT3 Furanocoumarins->STAT3 inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Furanocoumarins->MAPK_Pathway modulates Cell_Membrane Cell Membrane PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival inhibits Apoptosis Apoptosis Akt->Apoptosis promotes NFkB NF-κB NFkB_Pathway->NFkB Nucleus Nucleus NFkB->Nucleus STAT3->Nucleus Proliferation Cell Proliferation MAPK_Pathway->Proliferation MAPK_Pathway->Apoptosis Inflammation Inflammation Gene_Expression Gene Expression Nucleus->Gene_Expression Gene_Expression->Proliferation Gene_Expression->Survival Gene_Expression->Inflammation

References

biological activity of Ammi genus extracts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Ammi Genus Extracts

Introduction

The genus Ammi, belonging to the Apiaceae family, comprises two medicinally significant species: Ammi majus L. and Ammi visnaga (L.) Lam. Historically, these plants have been integral to traditional medicine systems, particularly in Egypt and surrounding regions, for treating a variety of ailments. A. majus has been traditionally used for skin conditions like vitiligo and psoriasis, while A. visnaga is known for its use as a muscle relaxant to alleviate renal colic and mild anginal symptoms.[1][2] Modern scientific investigation has sought to validate these traditional uses and explore a broader range of pharmacological activities.

This technical guide provides a comprehensive overview of the biological activities of Ammi genus extracts, focusing on their phytochemical constituents, pharmacological effects, and underlying mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these plants. The guide synthesizes quantitative data from various studies, details key experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of the subject.

Phytochemical Composition

The diverse biological activities of Ammi extracts are attributed to a rich array of secondary metabolites. The primary classes of bioactive compounds identified in A. majus and A. visnaga are furanocoumarins, γ-pyrones (furanochromones), flavonoids, and essential oils.

  • Ammi majus is particularly rich in linear furanocoumarins , including xanthotoxin (methoxsalen), imperatorin, and bergapten.[3] These compounds are renowned for their photosensitizing properties, which are harnessed in PUVA (psoralen + UVA) therapy for skin disorders.[4]

  • Ammi visnaga is characterized by its high content of γ-pyrones , principally khellin (B1673630) and visnagin .[1][3] These compounds are largely responsible for the plant's potent smooth muscle relaxant and vasodilatory effects.[1][5] Additionally, A. visnaga contains flavonoids, which contribute to its antioxidant properties, and essential oils with antimicrobial effects.[1][6]

Biological and Pharmacological Activities

Extracts from the Ammi genus exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, cytotoxic, and anti-inflammatory effects.

Antioxidant Activity

Both A. majus and A. visnaga have demonstrated significant antioxidant potential, attributed primarily to their phenolic and flavonoid content.[1][7] These compounds can neutralize free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions.[8]

Table 1: Quantitative Antioxidant Activity of Ammi Genus Extracts

SpeciesPlant Part & Extract TypeAssayResult (IC50 / EC50 in µg/mL)Reference
Ammi majusSeeds, Aqueous (Maceration)DPPHIC50 = 179.68 ± 0.47[2][9]
Ammi majusSeeds, Aqueous (Maceration)FRAPEC50 = 367.03 ± 0.12[2][9]
Ammi majusSeeds, ChloroformDPPHHighest activity among tested extracts[10]
Ammi majusSeeds, Ethyl AcetateDPPHLowest IC50 among tested extracts[10]
Ammi visnagaRoots, Methanol (B129727)DPPHIC50 = 193.46 ± 17.13[11]
Ammi visnagaSeeds, MethanolDPPHIC50 = 227.19 ± 1.48[11]
Antimicrobial Activity

Extracts from Ammi species have shown broad-spectrum activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][12] The furanocoumarins in A. majus and the essential oils in A. visnaga are major contributors to these antimicrobial effects.[1][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Ammi Genus Extracts

SpeciesPlant Part & Extract TypeMicroorganismMIC (µg/mL)Reference
Ammi visnagaSeeds, MethanolS. epidermidis (MTCC 12228)3.81 ± 0.28[6][13]
Ammi visnagaSeeds, MethanolS. aureus3.81 ± 0.24[6][13]
Ammi visnagaRoots, MethanolS. epidermidis (MTCC 12228)7.81 ± 0.54[6][13]
Ammi visnagaRoots, MethanolS. aureus7.81 ± 1.74[6][13]
Ammi visnagaSeeds, MethanolP. aeruginosa (MTCC 27853)62.5 ± 3.53[6][13]
Ammi majusLeaves, Various ExtractsS. aureus, E. coli, H. influenzae, Proteus spp.Zone of Inhibition: 0-20 mm[14][15]
Cytotoxic and Anticancer Activity

Several studies have highlighted the cytotoxic potential of Ammi extracts against various cancer cell lines.[7] The methanol extracts of A. visnaga roots and seeds, for instance, have demonstrated cytotoxicity against breast cancer cells.[11] This activity is linked to the modulation of key apoptotic genes.

Table 3: Cytotoxic Activity of Ammi Genus Extracts

SpeciesPlant Part & Extract TypeCell LineResult (IC50 in µg/mL)Reference
Ammi visnagaRoots, MethanolMCF-7 & MDA-MB-231 (Breast Cancer)92.45 ± 2.14[11]
Ammi visnagaSeeds, MethanolMCF-7 & MDA-MB-231 (Breast Cancer)75.43 ± 2.32[11]
Ammi majusSeeds, ChloroformBrine Shrimp (Artemia)LC50 = 49.16[10]
Ammi majusSeeds, WaterBrine Shrimp (Artemia)LC50 = 652.38[10]
Ammi majusLeaves, MethanolBrine Shrimp (Artemia)LC50 = 45.75[14]
Other Pharmacological Effects
  • Anti-inflammatory: Ammi majus extracts have been shown to possess anti-inflammatory properties.[4]

  • Muscle Relaxant: A. visnaga extracts, particularly due to khellin and visnagin, are effective smooth muscle relaxants, justifying their use in treating renal colic and asthma.[1][5][12]

  • Cardiovascular Effects: The vasodilating properties of A. visnaga compounds can be beneficial in treating conditions like angina pectoris.[1][5]

  • Antidiabetic: Some studies suggest that extracts from this genus may have antidiabetic activity.[7]

Mechanisms of Action & Signaling Pathways

The anticancer activity of Ammi visnaga extracts against breast cancer cells involves the modulation of apoptosis-related gene expression. The extracts have been observed to upregulate the expression of pro-apoptotic genes like Bax and caspases while simultaneously downregulating anti-apoptotic genes such as Bcl-2 and Bcl-xL.[11] This dual action shifts the cellular balance towards apoptosis, leading to the programmed death of cancer cells.

G cluster_extract Ammi visnaga Extract cluster_genes Gene Expression Modulation cluster_cell Cellular Outcome Ammi_Extract Bioactive Compounds (e.g., Phenolics, Flavonoids) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Ammi_Extract->Bcl2 Downregulation Bax Bax / Caspases (Pro-apoptotic) Ammi_Extract->Bax Upregulation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Anticancer mechanism of Ammi visnaga extract.

Experimental Protocols & Workflows

This section details the methodologies for key experiments cited in the evaluation of Ammi extracts.

Phytochemical Screening

Phytochemical analysis is performed to identify the major classes of chemical constituents in the plant extracts.

Workflow for Phytochemical Screening:

G Plant Plant Material (Ammi sp.) Extract Solvent Extraction Plant->Extract Crude Crude Extract Extract->Crude Test Qualitative Tests (e.g., Ferric Chloride, Foam Test) Crude->Test Result Identify Phytochemicals (Phenols, Flavonoids, etc.) Test->Result

General workflow for phytochemical screening.

Protocol for Total Phenolic Content (Folin-Ciocalteu Method): [16]

  • Prepare a plant extract solution.

  • Mix the extract with Folin-Ciocalteu reagent.

  • Add a sodium carbonate solution to the mixture and incubate.

  • Measure the absorbance of the resulting blue color spectrophotometrically (typically around 760 nm).

  • Quantify the total phenolic content by comparing the absorbance to a standard curve prepared with gallic acid.

Protocol for Flavonoid Detection (Shinoda Test): [17]

  • Dissolve the crude extract in a suitable solvent.

  • Add a few pieces of magnesium ribbon.

  • Add concentrated hydrochloric acid dropwise.

  • The appearance of a pink, magenta, or red color indicates the presence of flavonoids.

Antioxidant Activity Assays

These assays measure the ability of the extracts to scavenge free radicals.

Workflow for DPPH/ABTS Antioxidant Assays:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Extract Prepare Extract Dilutions Mix Mix Extract with Radical Solution Extract->Mix Reagent Prepare Radical Solution (DPPH or ABTS•+) Reagent->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Workflow for radical scavenging antioxidant assays.

Protocol for DPPH Radical Scavenging Assay: [18][19]

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the plant extract.

  • Add a small volume of each extract dilution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Protocol for ABTS Radical Cation Scavenging Assay: [18][20]

  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.

  • Mix a small volume of the plant extract with the diluted ABTS•+ solution.

  • Incubate for a specified time (e.g., 6-30 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the scavenging activity relative to a standard antioxidant like Trolox.

Antimicrobial Susceptibility Testing

These methods determine the concentration of an extract required to inhibit or kill microbial growth.

Protocol for Broth Microdilution (MIC Determination): [21][22][23]

  • Prepare a two-fold serial dilution of the plant extract in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of ~5 x 10^5 CFU/mL).

  • Inoculate each well of the plate with the microbial suspension. Include positive (microbe, no extract) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the extract that results in no visible growth (turbidity).[23]

Protocol for Minimum Bactericidal Concentration (MBC) Determination: [23][24]

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an agar (B569324) plate that does not contain the extract.

  • Incubate the agar plates under appropriate conditions.

  • The MBC is the lowest concentration of the extract that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[24]

Conclusion and Future Directions

The scientific literature robustly supports the diverse biological activities of extracts from the Ammi genus. A. majus and A. visnaga are rich sources of bioactive furanocoumarins and γ-pyrones, respectively, which confer significant antioxidant, antimicrobial, and cytotoxic properties. The data presented in this guide highlight their potential for development into novel therapeutic agents for a range of diseases, from microbial infections to cancer.

Future research should focus on several key areas:

  • Bioassay-Guided Fractionation: To isolate and identify the specific compounds responsible for each biological activity.

  • In Vivo Studies: To validate the in vitro findings in animal models and assess the safety, efficacy, and pharmacokinetic profiles of the extracts and their isolated compounds.

  • Mechanistic Elucidation: To further investigate the molecular targets and signaling pathways modulated by these natural products.

  • Synergistic Effects: To explore potential synergistic interactions between compounds within the extracts or in combination with conventional drugs.

Continued investigation into the Ammi genus holds considerable promise for the discovery and development of new, plant-derived pharmaceuticals.

References

The Etnopharmacological Compendium of Ammi visnaga: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ammi visnaga (L.) Lam., commonly known as khella or toothpick weed, boasts a rich history of traditional medicinal use, particularly in ancient Egyptian and Middle Eastern cultures.[1][2] This technical guide provides an in-depth review of the ethnopharmacological applications of A. visnaga, with a primary focus on its utilization for renal colic, nephrolithiasis, angina pectoris, and asthma.[2][3][4] The document delves into the pharmacological activities of its principal bioactive constituents, the furanochromones khellin (B1673630) and visnagin (B192663).[4] Detailed experimental protocols for extraction, in vivo and in vitro studies, and quantitative analysis are provided for researchers, scientists, and drug development professionals. Furthermore, this guide presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of the mechanisms of action and scientific investigation of this potent medicinal plant.

Introduction

Ammi visnaga, a member of the Apiaceae family, has been a cornerstone of traditional medicine for centuries.[4] Historical records, including the ancient Egyptian Ebers Papyrus, document its use for a variety of ailments.[1] The primary medicinal value of the plant is attributed to the fruits, which contain a significant concentration of furanochromones, most notably khellin and visnagin.[4] These compounds are recognized for their potent smooth muscle relaxant and vasodilatory properties, which form the basis of the plant's traditional applications.[4][5] This guide aims to bridge the gap between the traditional knowledge and modern scientific investigation of Ammi visnaga, providing a comprehensive resource for the scientific community.

Traditional Medicinal Uses

The traditional applications of Ammi visnaga are widespread, with a consistent theme of treating conditions related to smooth muscle constriction. The most prominent uses include:

  • Renal Colic and Kidney Stones (Nephrolithiasis): Decoctions of the fruits have been traditionally used to alleviate the pain associated with the passage of kidney stones and to aid in their expulsion.[3][6] This effect is largely attributed to the diuretic and smooth muscle relaxant properties of its active compounds, which help to dilate the ureter.[4][7]

  • Angina Pectoris and Cardiovascular Conditions: Ammi visnaga has been employed as a remedy for chest pain associated with angina.[2][8] Its vasodilatory effects on coronary arteries, which improve blood flow to the heart muscle, are the basis for this traditional application.[4]

  • Asthma and Respiratory Ailments: The plant has a long history of use in treating asthma and other respiratory conditions characterized by bronchospasm.[9][10] The bronchodilatory action of its constituents helps to open the airways and ease breathing.[9][10]

  • Other Uses: Traditional medicine also documents the use of Ammi visnaga for conditions such as vitiligo, psoriasis, and gastrointestinal cramps.[2][11]

Quantitative Data on Pharmacological Activity

The following tables summarize the quantitative data from various studies investigating the efficacy of Ammi visnaga extracts and its purified compounds.

Table 1: In Vivo Efficacy of Ammi visnaga in Animal Models of Nephrolithiasis

TreatmentAnimal ModelDosageDurationKey FindingsReference
Ammi visnaga Aqueous ExtractEthylene (B1197577) glycol-induced hyperoxaluria in rats125, 250, 500 mg/kg (oral)14 daysSignificantly reduced calcium oxalate (B1200264) crystal deposition; increased urinary citrate (B86180) and decreased urinary oxalate.[3][12]
Ammi visnaga Seed ExtractGlycolic acid-induced nephrolithiasis in rats500 mg/kg (oral)4 weeksHighly reduced incidence of nephrolithiasis (calcium oxalate deposition).[7]
KhellinEthylene glycol-induced hyperoxaluria in ratsNot specified14 daysSignificantly reduced the incidence of calcium oxalate deposition.[12]
VisnaginEthylene glycol-induced hyperoxaluria in ratsNot specified14 daysSignificantly reduced the incidence of calcium oxalate deposition.[12]

Table 2: In Vitro Efficacy of Ammi visnaga in Renal Cell Protection

TreatmentCell LineOxalate/Crystal ConcentrationKey FindingsReference
Ammi visnaga Aqueous ExtractLLC-PK1 and MDCK cells300 µM oxalate or 133 µg/cm² COM crystalsSignificantly decreased LDH release, indicating prevention of cell damage.[13]
KhellinLLC-PK1 cells300 µM oxalate or 133 µg/cm² COM crystalsSignificantly decreased LDH release.[13]
VisnaginLLC-PK1 cells300 µM oxalate or 133 µg/cm² COM crystalsSignificantly decreased LDH release.[13]

Table 3: Quantitative Analysis of Khellin and Visnagin in Ammi visnaga Extracts

Extraction MethodAnalytical MethodKhellin ContentVisnagin ContentReference
Aqueous InfusionHPLC2.88 mg per 100 mg of extract1.72 mg per 100 mg of extract[13]
Methanolic ExtractionHPLC3.04% w/vNot specified[14]
Hydroethanolic (60%) ExtractionHPLCHighest yield compared to aqueous and ethyl acetate (B1210297) extractsHighest yield compared to aqueous and ethyl acetate extracts[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: Aqueous Extraction of Ammi visnaga Fruits

This protocol is adapted from the traditional preparation of "khella tea" and is suitable for preliminary in vitro and in vivo studies.

  • Material Preparation: Grind dried Ammi visnaga fruits to a medium powder.

  • Infusion: For every 20g of powdered fruit material, add 200 mL of boiling water (90-100°C).

  • Steeping: Allow the mixture to steep for 5 minutes at room temperature.

  • Filtration: Filter the aqueous extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.

  • Quantification (Optional but Recommended): Analyze the extract for khellin and visnagin content using HPLC (see Protocol 4.4).

Protocol 2: Animal Model of Ethylene Glycol-Induced Nephrolithiasis

This protocol describes the induction of hyperoxaluria and calcium oxalate crystal deposition in rats to test the efficacy of Ammi visnaga preparations.[3][12]

  • Animals: Use male Sprague-Dawley or Wistar rats.

  • Induction of Hyperoxaluria: Administer 0.75% ethylene glycol and 1% ammonium (B1175870) chloride in the drinking water for the duration of the experiment (typically 14 to 28 days).[3][12]

  • Treatment Administration: Administer the Ammi visnaga extract or purified compounds orally via gavage daily at the desired dosages (e.g., 125, 250, 500 mg/kg).[3][12]

  • Urine Collection: House the rats in metabolic cages to collect 24-hour urine samples at specified time points for analysis of urinary parameters (e.g., oxalate, citrate, calcium, pH).

  • Histopathological Analysis: At the end of the study, sacrifice the animals and harvest the kidneys. Fix the kidneys in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize and score calcium oxalate crystal deposition.

Protocol 3: In Vitro Calcium Oxalate Crystallization Inhibition Assay

This turbidimetric assay is used to evaluate the effect of Ammi visnaga extracts on the nucleation and aggregation of calcium oxalate crystals.[16]

  • Reagent Preparation: Prepare solutions of calcium chloride and sodium oxalate in a buffer (e.g., Tris-HCl with NaCl, pH 7.4).

  • Assay Setup: In a 96-well plate or a cuvette, mix the calcium chloride solution with the Ammi visnaga extract at various concentrations.

  • Initiation of Crystallization: Add the sodium oxalate solution to initiate crystallization.

  • Turbidity Measurement: Measure the change in optical density (turbidity) at 620 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of nucleation and aggregation by comparing the turbidity slopes in the presence and absence of the extract. The inhibition percentages for nucleation and aggregation for Ammi visnaga have been reported as 73.25±0.81% and 59.44±3.3%, respectively.[16]

Protocol 4: HPLC Quantification of Khellin and Visnagin

This protocol outlines a validated method for the simultaneous quantification of khellin and visnagin in Ammi visnaga extracts.[13][17]

  • Sample Preparation: Dissolve a known weight of the dried extract in methanol (B129727) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase: A gradient of methanol, water, and tetrahydrofuran (B95107) is commonly used. A typical gradient might be a mixture of water, methanol, and tetrahydrofuran (50:45:5, v/v/v).[15]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detector at 330 nm.[13]

  • Standard Curve: Prepare a series of standard solutions of khellin and visnagin of known concentrations to generate a calibration curve.

  • Quantification: Inject the sample and standard solutions into the HPLC system. Determine the concentrations of khellin and visnagin in the sample by comparing their peak areas to the standard curve. The calibration curve for khellin is linear over a concentration range of 53.60 – 355.00 mg/l, and for visnagin, it is linear over a range of 245.40 – 1533.75 mg/l.[17]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Ammi visnaga are primarily mediated by the pharmacological activities of khellin and visnagin.

Khellin: Smooth Muscle Relaxation via Calcium Channel Blockade

Khellin's potent smooth muscle relaxant effect is crucial for its traditional uses in renal colic and asthma.[18] It is known to act as a calcium channel blocker.[18] By inhibiting the influx of extracellular calcium into smooth muscle cells, khellin prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation.

Khellin_Mechanism Khellin Khellin Ca_Channel Voltage-Gated Ca2+ Channels Khellin->Ca_Channel Inhibits Relaxation Smooth Muscle Relaxation Khellin->Relaxation Promotes Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Calmodulin Calmodulin Ca_Influx->Calmodulin Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to

Caption: Khellin's inhibitory action on calcium channels, leading to smooth muscle relaxation.

Visnagin: Vasodilation

Visnagin also contributes to the vasodilatory effects of Ammi visnaga. While its exact mechanism is still under investigation, it is believed to involve multiple pathways, potentially including effects on calcium channels and phosphodiesterase inhibition.

Experimental Workflow for Investigating Ammi visnaga

The following diagram illustrates a typical workflow for the scientific investigation of Ammi visnaga, from traditional knowledge to pharmacological validation.

Experimental_Workflow Traditional_Use Traditional Use Documentation (e.g., Renal Colic, Asthma) Extraction Plant Material Collection & Extraction Traditional_Use->Extraction Phytochemical_Analysis Phytochemical Analysis (HPLC, HPTLC) Extraction->Phytochemical_Analysis In_Vitro In Vitro Studies (e.g., Crystallization Assay, Cell Viability) Phytochemical_Analysis->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models of Nephrolithiasis, Asthma) Phytochemical_Analysis->In_Vivo Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathways) In_Vitro->Mechanism_Studies In_Vivo->Mechanism_Studies Clinical_Trials Clinical Trials (Human Studies) Mechanism_Studies->Clinical_Trials

Caption: A generalized workflow for the scientific validation of Ammi visnaga's traditional uses.

Conclusion

Ammi visnaga stands as a prime example of a traditional medicinal plant with scientifically validated therapeutic potential. The wealth of research on its active constituents, khellin and visnagin, provides a strong foundation for their development into modern therapeutic agents for conditions such as nephrolithiasis, asthma, and angina pectoris. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the clinical applications of this remarkable plant. Future research should focus on well-designed clinical trials to establish optimal dosages, safety profiles, and efficacy in human populations, paving the way for the integration of Ammi visnaga-derived treatments into mainstream medicine.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ammiol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammiol is a naturally occurring furanochromone found in the medicinal plants Ammi visnaga (Khella) and Ammi majus (Bishop's Weed). These plants have a long history in traditional medicine for treating various ailments, including respiratory and cardiovascular conditions. This compound, along with other related furanochromones like khellin (B1673630) and visnagin, is of significant interest to the pharmaceutical industry due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1] This document provides detailed protocols for the extraction and purification of this compound from plant materials, a summary of quantitative data from various extraction methods, and an overview of its potential biological signaling pathways.

Data Presentation: Quantitative Analysis of Furanochromone Extraction

While specific quantitative data for this compound are limited in the literature, the yields of the more abundant, structurally related furanochromones, khellin and visnagin, provide a valuable reference for optimizing this compound extraction. The following tables summarize the yields of these compounds from Ammi majus and Ammi visnaga using different extraction techniques.

Table 1: Yield of Khellin and Visnagin from Ammi visnaga using Supercritical Fluid Extraction (SFE)

ParameterValueKhellin Yield (% w/w)Visnagin Yield (% w/w)
Pressure200 bar29.49.014
Temperature45 °C
Particle Size1.4 mm
Reference [2]

Table 2: Optimization of Khellin Extraction from Ammi majus Fruits using Ultrasound-Assisted Extraction (UAE)

ParameterOptimal ConditionPredicted Khellin Yield (% w/w)Experimental Khellin Yield (% w/w)
Extraction Temperature63.84 °C6.216.86
Extraction Time29.51 min
Solvent-to-Drug Ratio21.64 v/w
Solvent Methanol (B129727)
Reference [3][4]

Table 3: Furanocoumarin Content from Ammi majus Fruits using Accelerated Solvent Extraction (ASE)

CompoundAmount (mg/100 g dry wt.)Percentage of Total Coumarin Fraction
Isopimpinellin404.1424.56%
Xanthotoxin368.0422.36%
Bergapten253.0515.38%
Reference [5]

Experimental Protocols

The following protocols are adapted from established methods for the extraction and purification of furanochromones from Ammi species. Researchers should optimize these protocols for the specific isolation of this compound.

Protocol 1: General Solvent Extraction of Crude Furanochromone Mixture

This protocol describes a general method for obtaining a crude extract rich in furanochromones, including this compound, from Ammi visnaga or Ammi majus seeds.

1. Plant Material Preparation:

  • Obtain dried seeds of Ammi visnaga or Ammi majus.

  • Grind the seeds into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[6]

2. Extraction (Choose one of the following methods):

a) Soxhlet Extraction:

  • Place 100 g of the powdered seeds into a cellulose (B213188) thimble.

  • Extract the powder with 500 mL of methanol in a Soxhlet apparatus for 6-8 hours.[6] The process should continue until the solvent in the siphon tube becomes colorless.[7]

b) Maceration:

  • Soak 100 g of the powdered seeds in 1 L of methanol (1:10 w/v ratio) in a sealed container.

  • Keep the mixture at room temperature for 48-72 hours with occasional shaking.[6]

c) Ultrasound-Assisted Extraction (UAE):

  • Mix the powdered seeds with methanol at a solvent-to-drug ratio of approximately 22:1 (v/w).

  • Sonicate the mixture in an ultrasonic bath at a temperature of around 64°C for 30 minutes.[4]

d) Microwave-Assisted Extraction (MAE):

  • Place the powdered seeds in an extraction vessel with a suitable solvent like ethanol.

  • Irradiate the mixture with microwaves at a specific power and for a set duration (e.g., 100 W for 60 seconds), which needs to be optimized for this compound extraction.[8]

3. Filtration and Concentration:

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid plant material from the extract.[6]

  • Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude extract.[6]

4. Drying:

  • Dry the crude extract completely in a vacuum oven to remove any residual solvent.[6]

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a method for the separation and purification of this compound from the crude furanochromone extract.

1. Column Preparation:

  • Prepare a silica (B1680970) gel slurry (60-120 mesh) in a non-polar solvent like n-hexane.

  • Pack the slurry into a glass column to create a stationary phase.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).

  • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the prepared column.[6]

3. Elution:

  • Begin elution with 100% n-hexane.

  • Gradually increase the solvent polarity by introducing a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. A suggested gradient could be from 100% n-hexane to a 50:50 mixture of n-hexane and ethyl acetate.[6]

4. Fraction Collection and Monitoring:

  • Collect the eluate in separate fractions.

  • Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.

  • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under a UV lamp. This compound and other furanochromones will have distinct Rf values.[6]

5. Isolation of this compound:

  • Pool the fractions that contain a pure spot corresponding to this compound based on TLC analysis against a standard if available.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.[6]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow plant_material Plant Material (Ammi visnaga/majus seeds) grinding Grinding plant_material->grinding powdered_material Powdered Plant Material grinding->powdered_material extraction Extraction (Soxhlet, Maceration, UAE, or MAE) Solvent: Methanol/Ethanol powdered_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Furanochromone Extract purification Purification (Column Chromatography) crude_extract->purification concentration->crude_extract fraction_collection Fraction Collection purification->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of this compound Fractions tlc_analysis->pooling final_product Purified this compound pooling->final_product Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway Activation (JNK, p38) This compound->MAPK PI3K_Akt PI3K/Akt Pathway Inhibition This compound->PI3K_Akt ROS->MAPK Bcl2_family Modulation of Bcl-2 Family Proteins (↑ Bax / ↓ Bcl-2) MAPK->Bcl2_family PI3K_Akt->Bcl2_family inhibition leads to activation Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Application Note: Quantitative Determination of Ammiol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ammiol. This compound, a furanocoumarin, is a compound of interest for researchers in natural product chemistry and drug development. The described method is adapted from established protocols for structurally similar compounds, such as khellin (B1673630) and visnagin (B192663), which are also found in plants of the Ammi genus.[1][2][3][4][5] This protocol provides a reliable and accurate approach for the determination of this compound in various sample matrices.

Introduction

This compound is a naturally occurring furanocoumarin with potential pharmacological activities. Accurate quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture.[6][7] This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method optimized for this compound analysis. The method is based on the successful separation and quantification of related furanocoumarins like khellin and visnagin, ensuring a high probability of success for this compound quantification.[1][2][3][4][5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on methods for analogous compounds.[1][2][3][8]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Methanol (B129727) and Water (e.g., 75:25, v/v) or Acetonitrile and Water.[1][3] A gradient elution may be necessary for complex matrices.
Flow Rate 1.0 mL/min[1][3]
Injection Volume 20 µL
Column Temperature 30°C[8]
Detection Wavelength 245 nm or 330 nm[2][5][8]
Data Acquisition Chromatography software for peak integration and analysis
Chemicals and Reagents
  • This compound reference standard (purity >98%)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Other reagents as required for sample preparation.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for plant material is provided below.

  • Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and extract with a suitable solvent (e.g., 20 mL of methanol) using sonication or maceration for a specified time.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation Parameters (Hypothetical Data for this compound)

The following table summarizes the expected validation parameters for this method, based on typical values for similar furanocoumarin analyses.[1][4][9]

Table 2: Method Validation Summary

ParameterSpecification
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time (RT) Dependent on exact conditions, but should be consistent

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationship of Method Development

Method_Development cluster_inputs Inputs cluster_optimization Optimization cluster_validation Validation cluster_output Output Analyte This compound Properties Column_Selection Column Selection (C18) Analyte->Column_Selection Literature Existing Furanocoumarin Methods Literature->Column_Selection Instrumentation Available HPLC System Instrumentation->Column_Selection Mobile_Phase Mobile Phase Optimization Column_Selection->Mobile_Phase Detection_Wavelength Wavelength Selection Mobile_Phase->Detection_Wavelength Linearity Linearity & Range Detection_Wavelength->Linearity Precision Precision Detection_Wavelength->Precision Accuracy Accuracy Detection_Wavelength->Accuracy Sensitivity LOD & LOQ Detection_Wavelength->Sensitivity Validated_Method Validated HPLC Method Linearity->Validated_Method Precision->Validated_Method Accuracy->Validated_Method Sensitivity->Validated_Method

Caption: Logical steps in developing the HPLC method for this compound.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable means for the quantification of this compound. By adapting established methods for structurally related furanocoumarins, this protocol offers a high likelihood of success. The method is suitable for routine quality control and research applications involving the analysis of this compound in various sample matrices. Proper method validation should be performed in the user's laboratory to ensure data quality and reliability.

References

Synthesizing Ammiol Derivatives for Enhanced Bioactivity: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ammiol derivatives and the subsequent screening for their biological activities. This compound, a naturally occurring furanocoumarin, serves as a promising scaffold for the development of novel therapeutic agents. The protocols outlined herein are based on established synthetic methodologies for structurally related furanocoumarins, such as khellin (B1673630) and visnagin (B192663), providing a robust framework for creating a diverse library of this compound derivatives for anticancer, anti-inflammatory, and antimicrobial screening.

Introduction

This compound (7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one) is a key bioactive compound isolated from the medicinal plant Ammi visnaga. Its inherent pharmacological properties, coupled with a furanocoumarin core, make it an attractive starting point for medicinal chemistry campaigns. Derivatization of the this compound scaffold can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This document details the synthetic pathways to generate novel this compound analogs and the methodologies to evaluate their therapeutic potential.

Data Presentation: Bioactivity of Furanocoumarin Derivatives

The following tables summarize the bioactivity of various furanocoumarin derivatives, offering a comparative overview of their potential efficacy. While specific data for this compound derivatives are limited in the current literature, the data presented for structurally similar compounds, such as khellin and visnagin derivatives, provide valuable insights into the potential bioactivities of novel this compound analogs.

Table 1: Anticancer Activity of Furanocoumarin Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
KD-1Khellin-PyrimidineMCF-7 (Breast)15.2Doxorubicin0.8
KD-2Khellin-PyrimidineHeLa (Cervical)21.5Doxorubicin1.2
VD-1Visnagin-ChalconeHepG2 (Liver)25.8Cisplatin5.6
XAN-1XanthotoxinHepG2 (Liver)6.9EtoposideNot Specified

Table 2: Anti-inflammatory Activity of Furanocoumarin Derivatives

Compound IDDerivative TypeAssayInhibition (%) @ 20 mg/kgReference CompoundInhibition (%)
KPD-1Khellin-PyrimidineCarrageenan-induced paw edema (1 hr)69.6Diclofenac Sodium45.0
KPD-2Khellin-PyrimidineCarrageanen-induced paw edema (2 hr)72.0Diclofenac Sodium54.3
VPD-1Visnagin-PyrimidineCarrageenan-induced paw edema (1 hr)66.5Diclofenac Sodium45.0
VPD-2Visnagin-PyrimidineCarrageenan-induced paw edema (2 hr)68.0Diclofenac Sodium54.3

Table 3: Antimicrobial Activity of Natural Product Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
TDA-1Thiazole AmideE. coli32Ciprofloxacin2
TDA-2Thiazole AmideS. aureus64Ciprofloxacin2
CDA-1Cyclopropane AmideC. albicans16Fluconazole2
APA-1AminophenolS. aureus2-16Not SpecifiedNot Specified

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound derivatives and their subsequent bioactivity screening.

Protocol 1: Synthesis of this compound-Pyrimidine Derivatives

This protocol is adapted from the synthesis of khellin and visnagen pyrimidine (B1678525) derivatives and is expected to be applicable to this compound.[1][2]

Objective: To synthesize this compound-pyrimidine derivatives for bioactivity screening.

Materials:

  • This compound

  • 6-Amino-2-thiouracil (B86922)

  • Dimethylformamide (DMF)

  • Methyl iodide

  • Secondary amines (e.g., piperidine (B6355638), morpholine)

  • Phosphorus oxychloride

  • Dioxane

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Condensation Reaction:

    • Dissolve this compound (1 equivalent) and 6-amino-2-thiouracil (1 equivalent) in DMF.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry to yield the this compound-ylideneamino-thioxo-pyrimidin-one derivative.

  • Methylation:

    • Suspend the product from step 1 (1 equivalent) in a solution of sodium methoxide (B1231860) in methanol.

    • Add methyl iodide (1.1 equivalents) dropwise and stir at room temperature for 12 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Amination:

    • Dissolve the methylated product (1 equivalent) in ethanol.

    • Add the desired secondary amine (e.g., piperidine or morpholine, 2 equivalents) and reflux for 8-10 hours.

    • Cool the reaction mixture and remove the solvent. Purify the product by crystallization or column chromatography.

  • Chlorination and Further Amination (optional for diversification):

    • Treat the aminated product with phosphorus oxychloride in dry dioxane to introduce a chloro group.[1][2]

    • React the resulting chloro-derivative with various secondary amines to generate a diverse library of derivatives.[1][2]

Characterization: The structure of the synthesized derivatives should be confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Anticancer Activity Screening - MTT Assay

Objective: To determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 3: Anti-inflammatory Activity Screening - Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (e.g., a known NF-κB inhibitor).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only group.

    • Determine the IC50 value for NO inhibition.

Protocol 4: Antimicrobial Activity Screening - Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized this compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the this compound derivatives in the appropriate broth in a 96-well plate.

    • Also, prepare dilutions for the positive control antibiotics/antifungals.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well containing the diluted compounds.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Visualization of Pathways and Workflows

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκBα IKK_complex->IkB P p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive) NFkB_active Active NF-κB (p65/p50) NFkB_IkB->NFkB_active Release Proteasome Proteasome Degradation p_IkB->Proteasome Proteasome->IkB Degrades Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Ammiol_Derivative This compound Derivative Ammiol_Derivative->IKK_complex Inhibits Ammiol_Derivative->NFkB_active Inhibits Translocation

Caption: NF-κB Signaling Pathway in Inflammation.

Experimental Workflow: Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis and screening of bioactive compounds.

Bioactivity_Screening_Workflow start Start: This compound Scaffold synthesis Derivative Synthesis (e.g., Protocol 1) start->synthesis purification Purification & Characterization (TLC, Column, NMR, MS) synthesis->purification compound_library This compound Derivative Library purification->compound_library screening Primary Bioactivity Screening compound_library->screening anticancer Anticancer Screening (MTT Assay - Protocol 2) screening->anticancer anti_inflammatory Anti-inflammatory Screening (NO Assay - Protocol 3) screening->anti_inflammatory antimicrobial Antimicrobial Screening (MIC Assay - Protocol 4) screening->antimicrobial hit_identification Hit Identification (Active Compounds) anticancer->hit_identification anti_inflammatory->hit_identification antimicrobial->hit_identification secondary_screening Secondary Screening (Dose-response, Selectivity) hit_identification->secondary_screening lead_optimization Lead Optimization secondary_screening->lead_optimization end Preclinical Development lead_optimization->end

Caption: Experimental Workflow for Bioactivity Screening.

References

Ammiol: In Vitro Cell Culture Applications for Cancer and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammiol is a naturally derived small molecule that has garnered significant interest for its potential therapeutic applications, particularly in the fields of oncology and immunology. Preliminary in vitro studies suggest that this compound may exert potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects. These application notes provide a comprehensive overview of standard in vitro cell culture assays to characterize the biological activities of this compound. The included protocols are intended to serve as a guide for researchers investigating its mechanism of action.

Key Applications

  • Anti-Cancer Research: Evaluation of cytotoxic and apoptotic effects on various cancer cell lines.

  • Anti-Inflammatory Research: Assessment of this compound's ability to modulate inflammatory pathways in cell-based models.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound.

Data Presentation

Table 1: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2 ± 1.8
MDA-MB-231Breast Cancer25.5 ± 2.3
A549Lung Cancer32.1 ± 3.1
HCT116Colon Cancer18.9 ± 2.0
JurkatLeukemia10.5 ± 1.2

IC50 values were determined using the MTT assay.

Table 2: Effect of this compound on Apoptosis in HCT116 Cells
TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-3.5 ± 0.51.2 ± 0.3
This compound1015.8 ± 1.94.3 ± 0.8
This compound2035.2 ± 3.110.7 ± 1.5
This compound4055.6 ± 4.522.1 ± 2.4

Apoptosis was assessed by Annexin V/Propidium Iodide staining followed by flow cytometry analysis after 24 hours of treatment.

Table 3: Modulation of Key Signaling Proteins by this compound in LPS-Stimulated RAW 264.7 Macrophages
Protein TargetTreatment (this compound, 10 µM)Fold Change in Expression (vs. LPS alone)
p-NF-κB p65This compound + LPS0.45 ± 0.08
p-AktThis compound + LPS0.62 ± 0.11
iNOSThis compound + LPS0.38 ± 0.07
COX-2This compound + LPS0.51 ± 0.09

Protein expression was quantified by Western blot analysis after 6 hours of co-treatment with LPS (1 µg/mL) and this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of cell viability and the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[3]

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[4]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2][4]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add this compound dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Dissolve formazan in DMSO incubate3->dissolve read Read absorbance at 570nm dissolve->read

Fig. 1: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This protocol describes the quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7][8][9][10]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.[7]

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the samples on a flow cytometer within one hour.[6][7]

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.[7]

Apoptosis_Flow_Cytometry_Workflow start Cell Treatment with this compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Fig. 2: Workflow for apoptosis detection by flow cytometry.
Protein Expression Analysis: Western Blotting

This protocol details the analysis of protein expression levels in key signaling pathways modulated by this compound using Western blotting.[11][12][13][14][15]

Materials:

  • Cell lysates from this compound-treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-NF-κB, p-Akt, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cells in ice-cold RIPA buffer.[15]

  • Determine protein concentration of the lysates.

  • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.[15]

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[15]

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11][12]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again as in step 8.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

  • Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is common in many cancers. This compound may exert its anti-cancer effects by inhibiting this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

Fig. 3: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[16] In response to stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting NF-κB activation.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK

Fig. 4: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

The protocols and data presented here provide a framework for the in vitro evaluation of this compound's biological activities. These assays are fundamental in the pre-clinical assessment of novel therapeutic compounds. Further investigation into the specific molecular interactions and downstream effects of this compound will be crucial in elucidating its full therapeutic potential.

References

Application Note: Ammiol as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammiol, a naturally occurring furanochromone, presents potential as a reference standard in chromatographic applications.[1][2] Its distinct chemical structure and UV absorbance characteristics suggest its suitability for quantification of structurally related compounds or as an internal standard in various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC). This application note provides a comprehensive overview of this compound's properties, a proposed protocol for its use as an external standard in HPLC, and a discussion on its potential application as an internal standard.

Chemical and Physical Properties

This compound, with the IUPAC name 7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one, is a compound with a molecular formula of C₁₄H₁₂O₆ and a molar mass of 276.24 g/mol .[1][2] Its structure features a fused furan (B31954) ring, a chromenone core, and methoxy (B1213986) and hydroxymethyl functional groups, which contribute to its polarity and spectroscopic properties.

Quantitative Data for this compound as a Chromatographic Standard

The following table summarizes the assumed and theoretical data for this compound when used as a chromatographic standard. Note: As of the date of this document, comprehensive experimental data on this compound's solubility and stability for chromatographic purposes is limited. The values presented are based on the general properties of furanochromones and common practices for chromatographic standards. Users are strongly advised to perform their own validation studies.

ParameterAssumed/Theoretical ValueNotes
Purity >98%Purity should be confirmed by a combination of techniques such as HPLC-UV, LC-MS, and NMR.
Solubility in Acetonitrile ~1-5 mg/mLFuranochromones often exhibit good solubility in polar aprotic solvents.
Solubility in Methanol (B129727) ~2-10 mg/mLMethanol is generally a good solvent for polar organic compounds.
Solubility in Water <0.1 mg/mLExpected to have low aqueous solubility due to the aromatic rings.
Stability (Solid, -20°C, dark) >2 yearsShould be stored in a freezer, protected from light and moisture.
Stability (In Solution, 4°C, dark) ~1-2 weeks in Acetonitrile/MethanolSolution stability should be periodically checked for degradation.
UV λmax ~254 nm, ~300 nmTypical absorbance maxima for furanochromone structures. The exact values should be determined experimentally.

Experimental Protocols

Protocol 1: Quantification of a Hypothetical Analyte using this compound as an External Standard by Reversed-Phase HPLC

This protocol outlines the use of this compound as an external standard for the quantification of a hypothetical analyte with similar chromophoric properties.

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Hypothetical analyte

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • Diode Array Detector (DAD) or UV-Vis Detector

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax of the analyte if different and this compound shows sufficient absorbance)

4. Standard and Sample Preparation:

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • This compound Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the hypothetical analyte in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the working standards and the sample.

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of the hypothetical analyte in the sample by interpolating its peak area on the calibration curve.

Visualizations

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare this compound Stock Solution (1 mg/mL) standards Prepare Working Calibration Standards stock->standards hplc Inject Standards and Sample into HPLC System standards->hplc sample Prepare Analyte Sample Solution sample->hplc chromatogram Acquire Chromatograms hplc->chromatogram calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for analyte quantification using this compound as an external standard.

Protocol 2: Considerations for Using this compound as an Internal Standard

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and injection.

Key Considerations for this compound as an Internal Standard:

  • Structural Similarity: this compound would be most suitable as an internal standard for analytes with similar chemical structures (e.g., other furanocoumarins or chromones) to ensure similar extraction efficiency and chromatographic behavior.

  • Resolution: The chromatographic method must be optimized to achieve baseline resolution between the analyte peak and the this compound peak.

  • Purity: The this compound used as an internal standard must be of high purity and should not contain any impurities that co-elute with the analyte of interest.

  • Non-interference: this compound should not be naturally present in the samples being analyzed.

Procedure Outline:

  • Select an appropriate concentration for the this compound internal standard. This concentration should yield a peak with a good response and be well-resolved from other components in the chromatogram.

  • Add a fixed volume of the this compound IS solution to all samples and calibration standards at the beginning of the sample preparation process.

  • Prepare a series of calibration standards containing increasing concentrations of the analyte and a constant concentration of the this compound IS.

  • Analyze the samples and standards by HPLC.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a compound, quantified using this compound as a standard, might play a role. For instance, if this compound were used to quantify a plant-derived bioactive compound, this compound could potentially modulate cellular signaling pathways involved in inflammation or cell growth.

G cluster_pathway Hypothetical Cellular Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Anti-inflammatory Effect) Gene->Response Analyte Quantified Compound (using this compound standard) Analyte->Receptor Activates

Caption: Hypothetical signaling pathway modulated by a quantified compound.

Conclusion

This compound shows promise as a potential reference standard in chromatography due to its defined chemical structure and UV-absorbing properties. The provided protocols and considerations offer a starting point for researchers to develop and validate their own analytical methods using this compound. It is imperative that users perform thorough validation to ensure the accuracy, precision, and reliability of their results, as comprehensive experimental data for this specific application is not yet widely available.

References

Application Notes and Protocols for Efficacy Studies of Ammiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the efficacy of Ammiol, a compound with purported anti-inflammatory and analgesic properties. The following protocols are designed to systematically assess the biological activity of this compound, from initial in vitro screening to in vivo validation, providing the necessary data to support further development.

Introduction

This compound is a naturally derived compound found in plants such as Ammi majus and Ammi visnaga[1]. While its therapeutic potential has been suggested across a range of applications, including inflammation and pain, rigorous scientific validation is necessary to substantiate these claims[2]. This document outlines a phased experimental approach to characterize the anti-inflammatory and analgesic efficacy of this compound. The protocols described herein are standard methodologies used in drug discovery to assess novel chemical entities.

In Vitro Efficacy Studies

The initial phase of testing involves a battery of in vitro assays to determine the direct effects of this compound on key cellular and enzymatic processes involved in inflammation. These assays are crucial for establishing a preliminary pharmacological profile and for dose selection in subsequent in vivo studies.

2.1. Inhibition of Pro-inflammatory Mediators

A critical step in inflammation is the production of signaling molecules that orchestrate the inflammatory response. These assays will quantify the ability of this compound to inhibit the production of key pro-inflammatory mediators.

  • Protocol 2.1.1: Nitric Oxide (NO) Production in Macrophages

    • Objective: To determine if this compound can inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

    • Methodology:

      • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

      • Pre-treat the cells with varying concentrations of this compound for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

      • Measure the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

      • A standard anti-inflammatory drug, such as hydrocortisone, can be used as a positive control[3].

      • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

  • Protocol 2.1.2: Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

    • Objective: To assess the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.

    • Methodology:

      • Utilize a commercial COX inhibitor screening assay kit.

      • Incubate purified COX-1 and COX-2 enzymes with arachidonic acid as the substrate in the presence of various concentrations of this compound.

      • The basis of this assay is the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin (B15479496) G2 to prostaglandin H2[3].

      • Measure the absorbance of the oxidized TMPD spectrophotometrically to determine the enzyme activity[3].

      • Calculate the IC50 values for this compound against both COX-1 and COX-2.

2.2. Assessment of Cellular Inflammatory Processes

These assays will investigate the effect of this compound on cellular events that are fundamental to the inflammatory response.

  • Protocol 2.2.1: Inhibition of Protein Denaturation

    • Objective: To evaluate the ability of this compound to prevent protein denaturation, a process associated with inflammation.

    • Methodology:

      • Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin[4][5].

      • Add various concentrations of this compound to the reaction mixture.

      • Induce protein denaturation by heating the mixture at 70°C[5].

      • Measure the turbidity of the solution spectrophotometrically at 660 nm[5][6].

      • Diclofenac can be used as a reference standard[4].

      • Calculate the percentage of inhibition of protein denaturation.

  • Protocol 2.2.2: Red Blood Cell (RBC) Membrane Stabilization Assay

    • Objective: To assess the ability of this compound to stabilize cell membranes, which is indicative of anti-inflammatory activity.

    • Methodology:

      • Prepare a suspension of red blood cells.

      • Incubate the RBC suspension with various concentrations of this compound.

      • Induce hemolysis by either heat or a hypotonic solution.

      • Centrifuge the samples and measure the absorbance of the supernatant (containing released hemoglobin) at a specific wavelength.

      • Calculate the percentage of membrane stabilization. This method evaluates the protective effects of compounds on red blood cells and lysosomal membranes during inflammation[5].

2.3. Data Presentation for In Vitro Studies

The quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayEndpointThis compound (IC50 in µM)Positive Control (IC50 in µM)
Nitric Oxide ProductionInhibition of NOL-NAME
COX-1 InhibitionEnzyme ActivityIndomethacin
COX-2 InhibitionEnzyme ActivityCelecoxib
Protein DenaturationInhibition of DenaturationDiclofenac
RBC Membrane Stabilization% ProtectionAspirin

In Vivo Efficacy Studies

Based on promising in vitro results, the next phase involves evaluating the efficacy of this compound in established animal models of inflammation and pain. These studies are essential for understanding the compound's activity in a complex biological system.

3.1. Models of Acute Inflammation

  • Protocol 3.1.1: Carrageenan-Induced Paw Edema in Rodents

    • Objective: To assess the acute anti-inflammatory effect of this compound in a widely used model of localized inflammation.

    • Methodology:

      • Administer this compound orally or intraperitoneally to rodents (rats or mice) at various doses.

      • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw to induce inflammation.

      • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

      • A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.

      • Calculate the percentage of inhibition of edema for each dose of this compound. This model is a standard for evaluating acute inflammatory pain[7][8].

3.2. Models of Chronic Inflammation

  • Protocol 3.2.1: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rodents

    • Objective: To evaluate the efficacy of this compound in a model of chronic inflammatory pain, mimicking aspects of rheumatoid arthritis.

    • Methodology:

      • Induce arthritis by injecting CFA into the paw or tail base of rodents.

      • Begin daily administration of this compound at various doses after the onset of arthritis (typically around day 14).

      • Monitor paw volume, body weight, and arthritis score (a semi-quantitative measure of inflammation in multiple joints) over several weeks.

      • At the end of the study, collect blood for cytokine analysis and joint tissue for histological examination.

      • This model is useful for studying chronic pain mechanisms and evaluating anti-inflammatory drugs[9].

3.3. Models of Pain (Nociception)

  • Protocol 3.3.1: Acetic Acid-Induced Writhing Test in Mice

    • Objective: To assess the peripheral analgesic effect of this compound.

    • Methodology:

      • Administer this compound orally or intraperitoneally to mice at various doses.

      • After a pre-treatment period, inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

      • Count the number of writhes for a defined period (e.g., 20 minutes) after the acetic acid injection.

      • A substance that inhibits writhing is considered to have an analgesic effect, likely through the inhibition of prostaglandin synthesis[10].

      • Calculate the percentage of inhibition of writhing for each dose.

  • Protocol 3.3.2: Hot Plate Test in Mice

    • Objective: To evaluate the central analgesic effect of this compound.

    • Methodology:

      • Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

      • Record the latency time for the mouse to show a pain response (e.g., licking its paws or jumping).

      • Administer this compound and measure the reaction time at various time points post-administration.

      • An increase in the latency time indicates a central analgesic effect[10]. A cut-off time should be established to prevent tissue damage.

3.4. Data Presentation for In Vivo Studies

Summarize the quantitative data from the in vivo experiments in well-structured tables.

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of this compound

ModelSpeciesEndpointThis compound (Dose)% Inhibition / EffectPositive Control (Dose)
Carrageenan-Induced Paw EdemaRatPaw VolumeIndomethacin
CFA-Induced ArthritisRatArthritis ScoreMethotrexate
Acetic Acid-Induced WrithingMouseNumber of WrithesAspirin
Hot Plate TestMouseReaction LatencyMorphine

Visualization of Pathways and Workflows

4.1. Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action

The following diagram illustrates a potential mechanism of action for this compound, targeting key inflammatory signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates COX2_node COX-2 PGs Prostaglandins COX2_node->PGs Produces iNOS_node iNOS NO Nitric Oxide iNOS_node->NO Produces Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces Gene->COX2_node Expression Gene->iNOS_node Expression LPS LPS LPS->TLR4 Activates This compound This compound This compound->IKK Inhibits This compound->COX2_node Inhibits This compound->iNOS_node Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

4.2. Experimental Workflow for In Vivo Efficacy Assessment

This diagram outlines the logical flow of the in vivo experimental design.

G cluster_0 Pre-clinical Efficacy Evaluation of this compound start Hypothesis: This compound has anti-inflammatory and analgesic properties in_vitro In Vitro Screening (COX, NO, etc.) start->in_vitro dose_selection Dose-Range Finding and Safety Assessment in_vitro->dose_selection acute_models Acute Models (Carrageenan, Writhing) dose_selection->acute_models chronic_models Chronic Models (CFA-induced arthritis) acute_models->chronic_models data_analysis Data Analysis and Interpretation chronic_models->data_analysis conclusion Conclusion on Efficacy and Potential Mechanism data_analysis->conclusion

References

Application Notes and Protocols for In Vivo Research of Ammiol Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammiol, a promising therapeutic agent, exhibits poor aqueous solubility, which presents a significant challenge for its in vivo delivery and bioavailability. To overcome this limitation, various drug delivery systems have been developed to enhance its solubility, stability, and therapeutic efficacy. This document provides detailed application notes and protocols for the preparation, characterization, and in vivo evaluation of this compound-loaded delivery systems, including liposomes, polymeric micelles, nanoparticles, and cyclodextrin (B1172386) complexes. These guidelines are intended for researchers, scientists, and drug development professionals working on advancing this compound from preclinical research to clinical applications.

Liposomal Delivery of this compound

Application Notes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic drug like this compound, it would be entrapped within the lipid bilayer. Stealth liposomes, which are surface-modified with polyethylene (B3416737) glycol (PEG), are particularly advantageous for in vivo applications as they can evade rapid clearance by the reticuloendothelial system (RES), prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.[1]

Quantitative Data Summary

ParameterValueReference
Mean Particle Size~100 nm[2][3]
Polydispersity Index (PDI)< 0.2[2][3]
Encapsulation Efficiency51 ± 15%[2][3]
Drug Loading Capacity15 ± 5 µg/µmol of lipid[2]

Experimental Protocol: Preparation of this compound-Loaded Stealth Liposomes

This protocol is based on the thin-film hydration method.[1]

Materials:

  • This compound

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, HSPC, Cholesterol, and DSPE-PEG(2000) in a 2:1 (v/v) chloroform:methanol solvent system in a round-bottom flask.

  • Create a thin lipid film by evaporating the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 60-65°C).

  • Dry the film under vacuum overnight to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours.

  • To obtain unilamellar vesicles of a specific size, subject the liposomal suspension to sonication and/or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[1]

  • Remove unencapsulated this compound by centrifugation or dialysis.

Diagram of Liposome Preparation Workflow

G cluster_prep Liposome Preparation Dissolve Lipids and this compound 1. Dissolve Lipids and this compound in Organic Solvent Thin Film Formation 2. Thin Film Formation (Rotary Evaporation) Dissolve Lipids and this compound->Thin Film Formation Hydration 3. Hydration with Aqueous Buffer Thin Film Formation->Hydration Sonication/Extrusion 4. Size Reduction (Sonication/Extrusion) Hydration->Sonication/Extrusion Purification 5. Removal of Free Drug (Centrifugation/Dialysis) Sonication/Extrusion->Purification

Caption: Workflow for the preparation of this compound-loaded liposomes.

Polymeric Micelle-Based Delivery of this compound

Application Notes

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. The hydrophobic core serves as a reservoir for poorly water-soluble drugs like this compound, while the hydrophilic shell provides a stable interface with the aqueous environment, preventing aggregation and opsonization.[4][5][6] pH-responsive micelles can be designed to release their payload in the acidic tumor microenvironment or within endosomes.[5][7]

Quantitative Data Summary

ParameterValueReference
Mean Particle Size160.1 nm[5]
Drug Loading (DL)23.45%[5]
Encapsulation Efficiency (EE)80.68%[5]
In Vitro Drug Release at pH 5.0 (72h)98.74%[5]

Experimental Protocol: Preparation of this compound-Loaded Polymeric Micelles

This protocol utilizes a nanoprecipitation method.[4]

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., mPEG-b-p(HPMA-Bz))

  • Organic solvent (e.g., Acetone or Acetonitrile)

  • Deionized water

Procedure:

  • Dissolve this compound and the amphiphilic block copolymer in a water-miscible organic solvent.

  • Add the organic solution dropwise into deionized water under constant stirring.

  • The hydrophobic blocks and this compound will precipitate out of the solution and subsequently be encapsulated within the forming micelles.

  • Stir the solution at room temperature for several hours to allow for the evaporation of the organic solvent and the stabilization of the micelles.

  • Filter the micellar solution to remove any non-encapsulated drug precipitates.

  • The resulting this compound-loaded polymeric micelle solution can be concentrated if necessary.

Diagram of Polymeric Micelle Self-Assembly

G cluster_assembly Polymeric Micelle Formation Amphiphilic Copolymers Amphiphilic Block Copolymers Self-Assembly in Aqueous Solution Self-Assembly in Water Amphiphilic Copolymers->Self-Assembly in Aqueous Solution Amphiphilic Copolymers->Self-Assembly in Aqueous Solution Hydrophobic Interaction Polymeric Micelle Core-Shell Micelle Self-Assembly in Aqueous Solution->Polymeric Micelle Self-Assembly in Aqueous Solution->Polymeric Micelle

Caption: Self-assembly of amphiphilic copolymers into a core-shell micelle.

Nanoparticle-Based Delivery of this compound

Application Notes

Nanoparticles offer a versatile platform for drug delivery, with their properties being tunable based on size, shape, and surface chemistry.[8] For in vivo applications, nanoparticles can be designed to accumulate in tumor tissues via the EPR effect.[4] Biodistribution studies are crucial to understand the fate of the nanoparticles and the encapsulated drug, with accumulation often observed in the liver, spleen, and stomach.[9] The surface charge of nanoparticles significantly influences their biodistribution.[9]

Quantitative Data Summary

ParameterValueReference
Particle Size20-25 nm[9]
Primary Accumulation OrgansLiver, Spleen, Stomach[9]
Clearance MechanismHepatobiliary Excretion[9]

Experimental Protocol: In Vivo Biodistribution Study of this compound-Loaded Nanoparticles

Materials:

  • This compound-loaded nanoparticles (labeled with a fluorescent dye or radioisotope)

  • Animal model (e.g., mice)

  • Anesthesia

  • Imaging system (e.g., IVIS for fluorescence, PET scanner for radiolabeling)

Procedure:

  • Administer the labeled this compound-loaded nanoparticles to the animal model via intravenous injection (e.g., tail vein).

  • At predetermined time points (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body imaging to track the distribution of the nanoparticles.

  • For a more quantitative assessment, sacrifice the animals at each time point and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).

  • Measure the fluorescence intensity or radioactivity in each organ.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

  • Histological analysis of the organs can also be performed to assess any potential toxicity.[9]

Diagram of In Vivo Biodistribution Workflow

G cluster_invivo In Vivo Biodistribution Study Injection 1. Intravenous Injection of Labeled Nanoparticles Imaging 2. Whole-Body Imaging (e.g., IVIS, PET) Injection->Imaging Organ Harvest 3. Organ Harvesting at Different Time Points Imaging->Organ Harvest Quantification 4. Quantification of Signal in Organs (%ID/g) Organ Harvest->Quantification

Caption: Experimental workflow for an in vivo nanoparticle biodistribution study.

Cyclodextrin Complexation of this compound

Application Notes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility and stability.[10][11] The complexation efficiency can be very high, leading to a significant reduction in the free drug concentration.[12] This approach has been shown to enhance the bioavailability and therapeutic efficacy of various drugs.[10][13]

Quantitative Data Summary

ParameterValueReference
Complexation Efficiency96.09 - 99.49 %[12]
Solubility Enhancement~100-115 times[14]
Association Constant (Ka)2870 - 3380 M⁻¹[14]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the freeze-drying method.[14]

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the cyclodextrin.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the suspension at a controlled temperature for a sufficient time (e.g., 24-72 hours) to reach equilibrium.

  • Filter the suspension to remove the uncomplexed this compound.

  • Freeze the resulting clear solution.

  • Lyophilize the frozen solution using a freeze-dryer to obtain the this compound-cyclodextrin inclusion complex as a powder.

  • The complex can be characterized using techniques such as NMR, DSC, and FTIR to confirm the formation of the inclusion complex.[13][14]

Diagram of Cyclodextrin Inclusion Complex Formation

G cluster_complexation Cyclodextrin Complexation This compound This compound Inclusion Complex Inclusion Complex Cyclodextrin Hydrophilic Exterior Lipophilic Cavity Cyclodextrin->Inclusion Complex Complexation

References

Application Notes and Protocols for Testing the Antimicrobial Effects of Ammiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammiol, a naturally occurring furanochromone with the chemical formula C14H12O6, has been isolated from various plant species, including Ammi majus and Ammi visnaga.[1] While the biological activities of many natural products are well-documented, the specific antimicrobial potential of this compound remains an area of active investigation. These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's antimicrobial effects against a panel of clinically relevant bacteria. The methodologies described herein are based on established and standardized antimicrobial susceptibility testing (AST) procedures.[2][3][4]

Preliminary Assessment of Antimicrobial Activity: Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative method used as an initial screening tool to determine if a substance has antimicrobial activity.[4][5]

Experimental Protocol
  • Bacterial Culture Preparation:

    • Streak the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) onto a non-selective agar (B569324) medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar for fungi) and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[6]

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Aseptically apply a known concentration of this compound (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL dissolved in a suitable solvent like DMSO) to each disk.

    • Allow the solvent to evaporate completely.

    • Place the this compound-impregnated disks, along with a positive control (a known antibiotic) and a negative control (solvent only), onto the inoculated MHA plate.

    • Ensure the disks are in firm contact with the agar surface.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the substance.

Data Presentation
Test MicroorganismThis compound ConcentrationZone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
S. aureus (ATCC 25923)1 mg/mLGentamicin (10 µg)DMSO
5 mg/mL
10 mg/mL
E. coli (ATCC 25922)1 mg/mLCiprofloxacin (5 µg)DMSO
5 mg/mL
10 mg/mL
P. aeruginosa (ATCC 27853)1 mg/mLPiperacillin (100 µg)DMSO
5 mg/mL
10 mg/mL
C. albicans (ATCC 10231)1 mg/mLFluconazole (25 µg)DMSO
5 mg/mL
10 mg/mL

Quantitative Analysis of Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocol
  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 1.1.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Data Presentation
Test MicroorganismMIC of this compound (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
S. aureus (ATCC 25923)Vancomycin
E. coli (ATCC 25922)Ciprofloxacin
P. aeruginosa (ATCC 27853)Meropenem
C. albicans (ATCC 10231)Amphotericin B

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) test can be performed.

Experimental Protocol
  • Subculturing from MIC Assay:

    • Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

    • Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate.

  • Incubation and Interpretation:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is determined by the absence of growth on the subculture plates.

Data Presentation
Test MicroorganismMIC of this compound (µg/mL)MBC/MFC of this compound (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
S. aureus (ATCC 25923)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)
C. albicans (ATCC 10231)

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described antimicrobial susceptibility tests.

Disk_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B D Place Disks on Agar B->D C Prepare this compound Disks C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Disk Diffusion Assay.

MIC_Workflow A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for the Broth Microdilution (MIC) Assay.

MBC_MFC_Workflow A MIC Plate (No Visible Growth Wells) B Subculture onto Agar Plates A->B C Incubate at 37°C for 18-24h B->C D Determine MBC/MFC (Lowest Concentration with No Growth on Agar) C->D

Caption: Workflow for the MBC/MFC Assay.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of action for this compound is yet to be elucidated, many natural antimicrobial compounds, such as phenolic compounds and essential oils, exert their effects through various mechanisms.[7][8] A hypothetical signaling pathway for a natural antimicrobial agent is presented below. Further research, such as cell membrane integrity assays, enzyme inhibition studies, and gene expression analysis, would be necessary to determine the precise mechanism of this compound.

Antimicrobial_Mechanism_Pathway cluster_cell Bacterial Cell Membrane Cell Membrane DNA DNA Replication Protein Protein Synthesis Enzyme Metabolic Enzymes Efflux Efflux Pumps This compound This compound This compound->Membrane Disruption This compound->DNA Inhibition This compound->Protein Inhibition This compound->Enzyme Inhibition This compound->Efflux Inhibition

Caption: Potential Antimicrobial Mechanisms of Action for this compound.

References

Application of Ammiol in Smooth Muscle Relaxation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of "Ammiol," a term referring to the active constituents of Ammi visnaga (L.) Lam., in the study of smooth muscle relaxation. The primary bioactive compounds in Ammi visnaga responsible for its smooth muscle relaxant effects are khellin (B1673630) and visnadin (B159099) . These compounds have been investigated for their potential therapeutic applications, particularly as vasodilators and antispasmodics. This document outlines the mechanisms of action, experimental protocols for evaluating smooth muscle relaxation, and summarizes the available data on the activity of these compounds.

Mechanism of Action

The smooth muscle relaxant effects of the active constituents of Ammi visnaga, khellin and visnadin, are primarily attributed to two key mechanisms: modulation of calcium channels and inhibition of phosphodiesterase (PDE) enzymes.

Khellin is understood to induce smooth muscle relaxation through a dual mechanism:

  • Phosphodiesterase (PDE) Inhibition : Khellin inhibits PDE, leading to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Elevated levels of these cyclic nucleotides activate protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

  • Calcium Channel Modulation : Khellin is also reported to modulate calcium ion (Ca2+) channels in smooth muscle cells. By inhibiting the influx of extracellular calcium, khellin reduces the availability of calcium required for the activation of the contractile machinery.

Visnadin primarily exerts its smooth muscle relaxant effect through the blockade of L-type voltage-gated calcium channels . This action directly inhibits the influx of calcium into smooth muscle cells, thereby preventing the initiation and maintenance of contraction. At lower concentrations, visnadin selectively inhibits contractions mediated by Ca2+ entry through L-type Ca2+ channels[1].

The signaling pathways for khellin and visnadin leading to smooth muscle relaxation are depicted below.

cluster_khellin Khellin Pathway cluster_visnadin Visnadin Pathway Khellin Khellin PDE Phosphodiesterase (PDE) Khellin->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PKA_PKG Protein Kinase Activation cAMP_cGMP->PKA_PKG Ca_decrease ↓ Intracellular Ca²⁺ PKA_PKG->Ca_decrease Relaxation_K Smooth Muscle Relaxation Ca_decrease->Relaxation_K Visnadin Visnadin L_type_Ca_Channel L-type Ca²⁺ Channel Visnadin->L_type_Ca_Channel Blocks Ca_influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Relaxation_V Smooth Muscle Relaxation Ca_influx->Relaxation_V

Caption: Signaling pathways of Khellin and Visnadin in smooth muscle relaxation.

Data Presentation

While extensive research has been conducted on the qualitative effects of khellin and visnadin on smooth muscle relaxation, specific quantitative data such as EC50 and IC50 values are not consistently reported across the literature in a standardized format. The following tables are presented as a template for organizing experimental data. Researchers are encouraged to populate these tables with their own experimental findings.

Table 1: Vasorelaxant Activity of this compound Constituents on Pre-contracted Rat Aortic Rings

CompoundPre-contraction Agent (Concentration)EC50 (µM) [95% CI]Emax (% Relaxation)
KhellinPhenylephrine (B352888) (1 µM)Data not availableData not available
KhellinKCl (80 mM)Data not availableData not available
VisnadinPhenylephrine (1 µM)Data not availableData not available
VisnadinKCl (80 mM)Data not availableData not available
Ammi visnaga ExtractPhenylephrine (1 µM)Data not availableData not available
Ammi visnaga ExtractKCl (80 mM)Data not availableData not available

EC50: Half maximal effective concentration. Emax: Maximum effect. CI: Confidence Interval. Data to be filled in by the researcher.

Table 2: Inhibitory Activity of this compound Constituents on Calcium Channels and Phosphodiesterase

CompoundAssay TypeIC50 (µM) [95% CI]
KhellinPhosphodiesterase InhibitionData not available
VisnadinL-type Ca²⁺ Channel BlockadeData not available

IC50: Half maximal inhibitory concentration. CI: Confidence Interval. Data to be filled in by the researcher.

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This protocol details the procedure for assessing the vasorelaxant effects of this compound constituents on isolated rat thoracic aortic rings.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

  • Khellin, Visnadin, or Ammi visnaga extract

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Standard dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 3-4 mm in length.

    • For endothelium-denuded studies, gently rub the intimal surface of the rings with a fine forceps.

  • Experimental Setup:

    • Mount each aortic ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply a resting tension of 1.5 g to each ring and allow for a 60-minute equilibration period, replacing the buffer every 15 minutes.

  • Contraction and Relaxation Measurement:

    • Induce a sustained contraction with either phenylephrine (1 µM) or KCl (80 mM).

    • Once a stable plateau of contraction is reached, cumulatively add the test compound (Khellin, Visnadin, or extract) in increasing concentrations.

    • Record the relaxation response as a percentage of the pre-induced contraction.

Experimental Workflow:

A Aorta Excision and Cleaning B Cut into 3-4 mm Rings A->B C Mount in Organ Bath B->C D Equilibration (60 min, 1.5g tension) C->D E Induce Contraction (Phenylephrine or KCl) D->E F Cumulative Addition of Test Compound E->F G Record Relaxation F->G

Caption: Workflow for the isolated aortic ring vasodilation assay.
Phosphodiesterase (PDE) Inhibition Assay

This is a general protocol for assessing the PDE inhibitory activity of khellin. Specific assay kits and reagents may vary.

Materials and Reagents:

  • Recombinant human PDE enzyme (e.g., PDE4 or PDE5)

  • cAMP or cGMP as substrate

  • Khellin

  • Assay buffer

  • Detection reagents (e.g., fluorescent or luminescent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of khellin.

  • In a microplate, add the PDE enzyme, assay buffer, and the khellin dilutions.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate at the recommended temperature and time.

  • Stop the reaction and add the detection reagents.

  • Measure the signal (fluorescence or luminescence) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Calcium Channel Blocking Assay

This protocol provides a general framework for evaluating the calcium channel blocking activity of visnadin using whole-cell patch-clamp electrophysiology.

Materials and Reagents:

  • Isolated smooth muscle cells (e.g., from aorta)

  • Patch-clamp rig with amplifier and data acquisition system

  • Pipettes and micromanipulator

  • Extracellular and intracellular solutions

  • Visnadin

Procedure:

  • Isolate single smooth muscle cells from the target tissue.

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline L-type Ca²⁺ currents by applying depolarizing voltage steps.

  • Perfuse the cells with increasing concentrations of visnadin.

  • Record the Ca²⁺ currents at each concentration.

  • Analyze the data to determine the inhibitory effect of visnadin on the Ca²⁺ current and calculate the IC50 value.

Logical Relationship for Mechanism of Action Studies:

A Observe Smooth Muscle Relaxation (e.g., Aortic Ring Assay) B Hypothesize Mechanism: Ca²⁺ Channel Blockade or PDE Inhibition A->B C Test for Ca²⁺ Channel Blockade (Patch-clamp, Ca²⁺ influx assays) B->C D Test for PDE Inhibition (Enzyme activity assays) B->D E Correlate IC50/EC50 values C->E D->E F Elucidate Signaling Pathway E->F

Caption: Logical workflow for elucidating the mechanism of action.

Conclusion

The active constituents of Ammi visnaga, khellin and visnadin, demonstrate significant smooth muscle relaxant properties, primarily through the modulation of calcium channels and inhibition of phosphodiesterase. The provided protocols offer a framework for researchers to investigate these effects quantitatively. Further studies are warranted to establish a more comprehensive quantitative profile of these compounds and to explore their full therapeutic potential in conditions characterized by smooth muscle hypercontractility.

References

Application Notes and Protocols for the Identification of Ammiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammiol is a naturally occurring furanochromone found in various plant species, including Ammi visnaga and Pimpinella monoica. As a member of the furocoumarin class of compounds, this compound is of interest to researchers for its potential biological activities. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound in plant extracts and pharmaceutical preparations.

These application notes provide detailed protocols for the extraction, identification, and quantification of this compound using modern analytical techniques. The methodologies are based on established practices for the analysis of related furocoumarins and can be adapted for specific research and development needs.

Chemical Information

  • IUPAC Name: 7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one

  • Molecular Formula: C₁₄H₁₂O₆

  • Molecular Weight: 276.24 g/mol

  • CAS Number: 668-10-0

Extraction Protocols

The efficient extraction of this compound from plant material is a critical first step for its analysis. The following protocols are recommended for the extraction of this compound from its primary plant sources.

Protocol 1: Maceration with Methanol (B129727)

This protocol is a general method for the extraction of furocoumarins from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., fruits of Ammi visnaga)

  • Methanol (HPLC grade)

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried and powdered plant material and place it in a suitable flask.

  • Add 100 mL of methanol to the flask.

  • Securely cap the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol) for further analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a streamlined extraction and cleanup technique that is particularly useful for analyzing compounds in complex matrices like plant materials.[1][2]

Materials:

  • Homogenized plant material (5 g)

  • Acetonitrile (B52724) (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Place 5 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Add the appropriate QuEChERS extraction salts to the tube.

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into a vial for analysis.[2]

Analytical Techniques and Protocols

A variety of analytical techniques can be employed for the identification and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a robust and widely used technique for the quantitative analysis of furocoumarins.[3][4][5]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (based on methods for related compounds):

ParameterCondition
Mobile Phase A: Water, B: Methanol or Acetonitrile (Gradient or Isocratic)
Gradient Example Start with 60% B, increase to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 250 nm or 310 nm[6]
Injection Volume 10 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Prepare the sample extract as described in the extraction protocols. Dilute the extract with the mobile phase if necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to determine the concentration of this compound in the sample.

Quantitative Data (Illustrative, based on typical furocoumarin analysis):

ParameterExpected Value
Retention Time 8 - 12 min (dependent on exact conditions)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 95 - 105%
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound at trace levels and in complex biological matrices.[1][7][8][9][10]

Instrumentation:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or BEH Amide column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]

Chromatographic and MS Conditions (based on methods for furocoumarins):

ParameterCondition
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient A linear gradient tailored to the specific separation
Flow Rate 0.3 - 0.5 mL/min[2]
Column Temperature 40°C[7]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Transitions Precursor ion (m/z of this compound) → Product ion(s)

Protocol:

  • Standard and Sample Preparation: Follow the same procedures as for HPLC-UV.

  • Method Optimization: Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound to achieve the most intense and stable signal for the precursor and product ions.

  • Analysis: Perform the analysis in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Use a calibration curve constructed from the peak areas of the this compound standards to quantify the analyte in the samples.

Quantitative Data (Illustrative, based on typical furocoumarin analysis):

ParameterExpected Value
Retention Time 2 - 5 min (dependent on exact conditions)
Linearity (r²) > 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 - 5 ng/mL
Recovery 90 - 110%
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for the quality control of herbal materials.[3][11]

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.

Chromatographic Conditions (based on methods for related compounds):

ParameterCondition
Stationary Phase HPTLC silica gel 60 F₂₅₄ plates
Mobile Phase Toluene : Ethyl acetate (B1210297) : Formic acid (e.g., 5:4:1, v/v/v)
Application Apply standards and samples as bands
Development Develop the plate in a saturated chamber
Detection Densitometric scanning at 254 nm or 366 nm

Protocol:

  • Standard and Sample Preparation: Prepare solutions of the this compound standard and sample extracts in a suitable solvent like methanol.

  • Application: Apply precise volumes of the standard and sample solutions as bands onto the HPTLC plate using an automatic applicator.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.

  • Drying: After development, dry the plate completely.

  • Densitometry: Scan the dried plate using a densitometer at the wavelength of maximum absorbance for this compound.

  • Quantification: Compare the peak areas of the sample with those of the standard to quantify the amount of this compound.

Quantitative Data (Illustrative, based on typical furocoumarin analysis):

ParameterExpected Value
Rf Value 0.3 - 0.5 (dependent on mobile phase)
Linearity (r²) > 0.99
LOD 10 - 20 ng/band
LOQ 30 - 60 ng/band
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

For the unambiguous identification and structural confirmation of this compound, NMR spectroscopy and high-resolution mass spectrometry are indispensable.[2][12][13][14]

  • ¹H and ¹³C NMR: Provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.[12][13][14]

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, allowing for the calculation of its elemental composition with high accuracy. Fragmentation patterns in MS/MS can further confirm the structure.[2]

Experimental Workflows and Diagrams

Ammiol_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis plant_material Plant Material (Ammi visnaga) extraction Extraction (Maceration or QuECHERS) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration filtration->concentration hplc HPLC-UV concentration->hplc Quantitative Analysis uplc_ms UPLC-MS/MS concentration->uplc_ms Sensitive Quantification hptlc HPTLC concentration->hptlc Screening & QC nmr_ms NMR / HRMS concentration->nmr_ms Structural Elucidation quantification Quantification hplc->quantification identification Identification hplc->identification uplc_ms->quantification uplc_ms->identification hptlc->quantification hptlc->identification structural_confirmation Structural Confirmation nmr_ms->structural_confirmation

Caption: Workflow for this compound analysis.

HPLC_Protocol cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification standard_prep Prepare this compound Standards injection Inject Standards & Samples standard_prep->injection sample_prep Prepare Sample Extract sample_prep->injection mobile_phase_prep Prepare Mobile Phase separation Chromatographic Separation (C18) mobile_phase_prep->separation injection->separation detection UV Detection (250 nm) separation->detection calibration_curve Generate Calibration Curve detection->calibration_curve concentration_calc Calculate this compound Concentration calibration_curve->concentration_calc

Caption: HPLC protocol for this compound quantification.

References

Application Notes & Protocols: Khellin as a Bronchodilator Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of khellin (B1673630) as a bronchodilator. Khellin, a naturally occurring furanochrome from the Ammi visnaga plant, has been traditionally used for respiratory ailments and serves as an important compound in the study of airway smooth muscle relaxation.[1][2] Its clinical application has been limited by side effects, but it remains a valuable tool in preclinical research due to its distinct mechanisms of action.[2]

Mechanism of Action

Khellin exhibits a dual mechanism that contributes to its bronchodilatory effects. Its primary action involves the modulation of calcium (Ca2+) ion channels in airway smooth muscle cells, leading to muscle relaxation.[1] Additionally, khellin is believed to inhibit phosphodiesterase (PDE) enzymes, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), further promoting relaxation and potentially exerting anti-inflammatory effects.[1][3]

  • Calcium Channel Modulation : By inhibiting the influx of extracellular calcium into airway smooth muscle cells, khellin prevents the Ca2+-calmodulin-dependent activation of myosin light chain kinase (MLCK).[1][4] This prevents the phosphorylation of myosin, leading to muscle relaxation and bronchodilation.[4] This mechanism is similar to that of synthetic calcium channel blockers.[5][6]

  • Phosphodiesterase (PDE) Inhibition : Khellin is thought to inhibit PDE enzymes, which are responsible for breaking down cAMP.[1] An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various targets that lead to smooth muscle relaxation.[4][7] This makes PDE inhibition an attractive target for airway diseases.[3][8][9]

Khellin_Mechanism_of_Action cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cell Intracellular Space Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP Khellin Khellin Khellin->Ca_Channel Inhibits PDE PDE Khellin->PDE Inhibits Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Activates MLCK MLCK (Active) Ca_Calmodulin->MLCK Activates Contraction Contraction MLCK->Contraction Promotes Relaxation Relaxation ATP ATP ATP->AC cAMP->PDE PKA PKA (Active) cAMP->PKA Activates AMP AMP PDE->AMP PKA->Relaxation Promotes

Caption: Khellin's dual mechanism of action in airway smooth muscle cells.

Experimental Protocols

The following protocols outline standard in vitro and in vivo methods to assess the bronchodilatory activity of khellin.

This protocol is used to measure the direct relaxant effect of khellin on pre-contracted airway smooth muscle tissue. Tracheal tissue from guinea pigs or goats is often used.[10][11]

Materials:

  • Krebs-Henseleit Buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Khellin stock solution (dissolved in DMSO or appropriate vehicle)

  • Contractile Agonist: Acetylcholine (ACh), Histamine (B1213489), or Methacholine (B1211447) (MCh)[10][12]

  • Organ Bath System with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection tools, silk thread

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the trachea.

    • Immediately place the trachea in ice-cold Krebs-Henseleit buffer.

    • Carefully dissect away connective tissue and cut the trachea into 2-3 mm wide rings.

    • Suspend each ring between two L-shaped hooks using silk thread in an organ bath chamber containing 10-20 mL of Krebs-Henseleit buffer.

  • Equilibration:

    • Maintain the buffer at 37°C and continuously bubble with carbogen gas.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g.

    • Replace the buffer every 15-20 minutes during equilibration.

  • Viability and Contraction:

    • Induce a contraction with a submaximal concentration of a contractile agonist (e.g., 10 µM Acetylcholine or 1 µM Histamine).

    • Once the contraction reaches a stable plateau, wash the tissue with fresh buffer until it returns to baseline tension. Repeat this step 2-3 times to ensure reproducibility.

  • Testing Khellin's Effect:

    • Induce a stable contraction with the chosen agonist.

    • Once the plateau is reached, add khellin in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).

    • Record the relaxation at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • Data Analysis:

    • Express the relaxation at each khellin concentration as a percentage of the pre-contracted tension.

    • Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration).

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis node1 Excise Trachea node2 Prepare Tracheal Rings (2-3 mm width) node1->node2 node3 Suspend in Organ Bath (Krebs Buffer, 37°C, Carbogen) node2->node3 node4 Equilibrate Rings (60-90 min, 1.0 g tension) node3->node4 node5 Induce Contraction (e.g., 10 µM Acetylcholine) node4->node5 node6 Add Khellin Cumulatively (1 nM - 100 µM) node5->node6 node7 Record Relaxation Response node6->node7 node8 Calculate % Relaxation node7->node8 node9 Plot Concentration- Response Curve node8->node9 node10 Determine EC50 Value node9->node10

Caption: Workflow for the in vitro isolated tracheal ring assay.

This protocol assesses khellin's ability to protect against bronchoconstriction induced by an agonist in a live animal model, typically mice or guinea pigs.[13][14][15]

Materials:

  • Animal Model: BALB/c mice or Dunkin-Hartley guinea pigs.[15][16]

  • Whole-body or invasive plethysmography system (e.g., FlexiVent) to measure airway resistance.[17][18]

  • Nebulizer for aerosol delivery.

  • Bronchoconstrictor: Methacholine (MCh) or histamine solution.[17][19]

  • Khellin solution for administration (e.g., intraperitoneal, oral, or aerosol).

  • Vehicle control (e.g., saline, DMSO solution).

Procedure:

  • Animal Acclimatization:

    • Acclimatize animals to the plethysmography chamber for 15-30 minutes before starting measurements.

  • Baseline Measurement:

    • Record baseline airway function parameters (e.g., airway resistance (Rrs), elastance (Ers), or Penh) for 3-5 minutes.

  • Drug Administration:

    • Administer khellin or vehicle control via the chosen route (e.g., intraperitoneal injection 30 minutes before challenge, or aerosolization for 5 minutes).

  • Bronchoconstrictor Challenge:

    • Expose the animals to nebulized saline (as a baseline control) followed by increasing concentrations of nebulized methacholine (e.g., 3, 6, 12, 25, 50 mg/mL).[19]

    • Each concentration is typically administered for 1-3 minutes.

  • Airway Function Measurement:

    • Continuously measure airway function for 3-5 minutes following each dose of methacholine.

  • Data Analysis:

    • Calculate the percentage increase in airway resistance from baseline for each methacholine concentration.

    • Compare the dose-response curves between the vehicle-treated group and the khellin-treated group. A rightward shift or a lower maximal response in the khellin group indicates a protective, bronchodilatory effect.

In_Vivo_Workflow start Start acclimate Acclimatize Animal in Plethysmograph start->acclimate baseline Measure Baseline Airway Resistance acclimate->baseline treatment Administer Treatment baseline->treatment khellin Khellin treatment->khellin Test Group vehicle Vehicle Control treatment->vehicle Control Group challenge Methacholine Challenge (Increasing Doses) khellin->challenge vehicle->challenge measure Record Airway Resistance Post-Challenge challenge->measure Next Dose measure->challenge Next Dose analysis Analyze Data measure->analysis All Doses Complete compare Compare Dose-Response Curves (Khellin vs. Vehicle) analysis->compare end End compare->end

Caption: Workflow for the in vivo airway hyperresponsiveness model.

Data Presentation

Quantitative data from these experiments should be summarized to allow for clear comparison.

Table 1: In Vitro Bronchodilator Potency of Khellin

ParameterAgonist UsedKhellin EC50 (µM)Max Relaxation (%)Vehicle Control
Relaxation Acetylcholine (10 µM)[Experimental Value][Experimental Value]No significant relaxation
Relaxation Histamine (1 µM)[Experimental Value][Experimental Value]No significant relaxation
Relaxation KCl (60 mM)[Experimental Value][Experimental Value]No significant relaxation
Note: Values to be determined experimentally. This table serves as a template.

Table 2: In Vivo Protective Effect of Khellin Against Methacholine-Induced Bronchoconstriction

Treatment GroupDosePeak Airway Resistance (% increase from baseline) at MCh concentration
12.5 mg/mL
Vehicle Control N/A[Experimental Value]
Khellin [e.g., 10 mg/kg, i.p.][Experimental Value]
Positive Control (e.g., Albuterol) [e.g., 0.083% aerosol][Experimental Value]
Note: Values to be determined experimentally. This table serves as a template.[19]

Summary and Considerations

  • Relevance: Khellin serves as a useful pharmacological tool to investigate bronchodilation via non-adrenergic pathways, specifically targeting calcium regulation and cAMP signaling.[1]

  • Model Selection: The choice between in vitro and in vivo models depends on the research question. In vitro models are excellent for studying direct effects on smooth muscle, while in vivo models provide systemic context and assess overall airway responsiveness.[20][21]

  • Controls: Appropriate vehicle and positive controls (e.g., established bronchodilators like albuterol or theophylline) are critical for validating experimental results.[9][17]

  • Species Differences: Researchers should be aware that responses in animal models may not always perfectly translate to human physiology.[20][22] Whenever possible, studies using human isolated airway tissues are recommended to confirm findings.[21]

References

Application Notes and Protocols for Visnagin Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for assessing the anti-inflammatory properties of visnagin (B192663), a natural furanochromone. The methodologies outlined here cover key in vitro and in vivo assays relevant to inflammation research and drug discovery.

Introduction

Visnagin, a primary active constituent of Ammi visnaga, has demonstrated significant anti-inflammatory activities. Its mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines, as well as the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][2] This document serves as a practical guide for researchers seeking to investigate and quantify the anti-inflammatory effects of visnagin.

Data Presentation: Quantitative Analysis of Visnagin's Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of visnagin on various inflammatory markers.

Table 1: Effect of Visnagin on Nitric Oxide (NO) Production

Cell LineStimulantVisnagin Concentration (µM)% Inhibition of NO ProductionReference
BV-2 microgliaLPS (500 ng/mL)50Dose-dependent reduction[1][3]
BV-2 microgliaLPS (500 ng/mL)100Significant attenuation[1][3]
Human LymphocytesPhytohemagglutinin (PHA)10, 30, 100Significant decline[4]

Table 2: Effect of Visnagin on Pro-inflammatory Cytokine Production

CytokineCell Line/ModelStimulantVisnagin Concentration/Dose% Inhibition / EffectReference
TNF-αBV-2 microgliaLPS50, 100 µMSignificant decrease in mRNA and protein[1][3]
TNF-αMiceCarrageenan10, 20, 30 mg/kgEffective reduction[5][6]
IL-1βBV-2 microgliaLPS50, 100 µMSignificant decrease in mRNA and protein[1][3]
IL-1βMiceCarrageenan10, 20, 30 mg/kgEffective reduction[5][6]
IL-6BV-2 microgliaLPSNot SpecifiedReduction in mRNA level[1][7]
IL-6MiceCarrageenan10, 20, 30 mg/kgEffective reduction[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the production of nitric oxide by assessing the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

  • BV-2 microglial cells (or other suitable cell lines like RAW 264.7 macrophages)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 5% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Visnagin

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[8]

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well culture plates

  • Microplate reader (540-570 nm)

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of visnagin (e.g., 10, 50, 100 µM) for 30 minutes.[3] Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce inflammation by adding LPS (500 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.[3]

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.[3]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from cell culture supernatants.

Materials:

  • BV-2 microglial cells or RAW 264.7 macrophages

  • Cell culture medium and supplements

  • LPS

  • Visnagin

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation period, centrifuge the culture plates to pellet the cells and collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[3][9] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the dose-dependent effect of visnagin on cytokine production.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay directly measures the ability of visnagin to inhibit the peroxidase activity of purified COX-2 enzyme.[7]

Materials:

  • COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Purified recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Visnagin

  • 96-well microplate

  • Microplate reader (590-620 nm)

Procedure:

  • Prepare Reagents: Prepare a series of dilutions of visnagin in the assay buffer (e.g., 0.1 µM to 100 µM).[7]

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution to each well. Add the visnagin dilutions to the appropriate wells. Include a vehicle control and a positive control (e.g., celecoxib).[7]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells, immediately followed by the colorimetric substrate (TMPD).[7]

  • Incubation and Measurement: Incubate the plate at 37°C for 5-10 minutes. Measure the absorbance at approximately 590 nm.[7]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of visnagin compared to the vehicle control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of visnagin.

Materials:

  • Cell line (e.g., BV-2, HEK293)

  • NF-κB luciferase reporter vector

  • Transfection reagent

  • LPS

  • Visnagin

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter vector and a control vector (e.g., β-galactosidase) for normalization.

  • Treatment: After 24 hours, pre-treat the transfected cells with visnagin (e.g., 50, 100 µM) for 30 minutes.[3]

  • Stimulation: Stimulate the cells with LPS (500 ng/mL) for 6-8 hours to induce NF-κB activation.[3]

  • Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.[3]

  • Data Analysis: Normalize the luciferase activity to the control vector activity. The results are typically expressed as a fold change relative to the unstimulated control.

Mandatory Visualizations

visnagin_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκBα DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds Visnagin Visnagin Visnagin->IKK Inhibits

Caption: Visnagin inhibits the NF-κB signaling pathway.

experimental_workflow cluster_assays Downstream Assays start Start: In Vitro Anti-inflammatory Screening cell_culture 1. Cell Culture (e.g., BV-2, RAW 264.7) start->cell_culture treatment 2. Pre-treatment with Visnagin (Dose-response) cell_culture->treatment stimulation 3. Inflammatory Stimulation (e.g., LPS) treatment->stimulation supernatant 4. Collect Supernatant stimulation->supernatant cell_lysate 5. Prepare Cell Lysate stimulation->cell_lysate griess Griess Assay (NO Production) supernatant->griess elisa ELISA (Cytokines: TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2) cell_lysate->western luciferase Luciferase Assay (NF-κB Activity) cell_lysate->luciferase data_analysis 6. Data Analysis & Interpretation griess->data_analysis elisa->data_analysis western->data_analysis luciferase->data_analysis

Caption: Workflow for in vitro anti-inflammatory screening.

References

Application Notes and Protocols for the Isolation of Furanocoumarins from Ammi majus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ammi majus L. (Apiaceae), commonly known as Bishop's Weed, is a medicinal plant rich in furanocoumarins, a class of secondary metabolites with significant therapeutic applications. These compounds, particularly xanthotoxin (8-methoxypsoralen), bergapten (B1666803) (5-methoxypsoralen), and imperatorin, are utilized in the treatment of skin disorders like psoriasis and vitiligo. This document provides detailed application notes and protocols for the extraction and isolation of furanocoumarins from Ammi majus fruits, intended for researchers and professionals in drug development and natural product chemistry.

I. Extraction Methodologies

The initial step in isolating furanocoumarins is the extraction from the plant material, typically the dried and pulverized fruits. The choice of extraction method can significantly impact the yield and purity of the target compounds.

Conventional Solvent Extraction

Conventional methods like Soxhlet extraction and maceration are widely used.

Protocol: Petroleum Ether Soxhlet Extraction

  • Plant Material Preparation: Dry the fruits of Ammi majus and grind them into a fine powder.

  • Extraction: Place 100 g of the powdered plant material into a thimble and extract with 500 mL of petroleum ether in a Soxhlet apparatus for a sufficient duration (e.g., 6-8 hours or until the solvent runs clear).

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude petroleum ether extract.

  • Storage: Store the concentrated extract in a refrigerator prior to further purification.

Advanced Extraction Techniques

Modern extraction techniques can offer improved efficiency and reduced solvent consumption.

Protocol: Ultrasound-Assisted Extraction (UAE)

  • Optimization: This method was found to be highly efficient for extracting khellin (B1673630), another furanocoumarin from Ammi majus. Optimal conditions were determined using a Box-Behnken design[1].

  • Procedure:

    • Solvent: Methanol

    • Temperature: 63.84°C

    • Time: 29.51 minutes

    • Solvent-to-Drug Ratio: 21.64 mL/g

  • Yield: Under these optimized conditions, a khellin yield of 6.21% w/w was achieved[1].

Protocol: Accelerated Solvent Extraction (ASE)

  • Application: ASE is effective for the quantitative analysis of coumarins from the A. majus fruit matrix[2].

  • Procedure:

    • Solvent: Methanol

    • Temperature: 130°C

  • Yield: This method resulted in a high extraction yield of 28.81 ± 0.49%[2].

II. Isolation and Purification Protocols

Following extraction, various chromatographic techniques are employed to isolate and purify individual furanocoumarins.

Low-Pressure Column Chromatography (LPCC)

LPCC is a common primary step for fractionating the crude extract.

Protocol: Silica (B1680970) Gel Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in dichloromethane (B109758) (0-80%, v/v)[3][4][5].

  • Procedure:

    • Dissolve the concentrated petroleum ether extract in a minimal amount of dichloromethane.

    • Adsorb the extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify furanocoumarin-rich fractions[3][4][5].

Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible sample adsorption. It has proven effective for separating structurally similar furanocoumarins like xanthotoxin and isopimpinellin (B191614).

Protocol: CPC for Xanthotoxin and Isopimpinellin Separation

  • Apparatus: A centrifugal partition chromatograph.

  • Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (10:8:10:9; v/v/v/v)[3][4][5].

  • Procedure:

    • Mode: Ascending mode (aqueous phase as the stationary phase, organic phase as the mobile phase).

    • Flow Rate: 3 mL/min[3][4][5].

    • Rotation Speed: 1,600 rpm[3][4][5].

  • Outcome: This method allows for the effective separation of xanthotoxin and isopimpinellin in a single run[3][4][5].

III. Quantitative Data

The purity and yield of isolated furanocoumarins are critical for their use in research and drug development. The following tables summarize quantitative data from the cited literature.

CompoundIsolation MethodPurityReference
Xanthotoxin (8-MOP)LPCC followed by CPC98.7%[3]
Isopimpinellin (isoP)LPCC followed by CPC100%[3]
KhellinUltrasound-Assisted ExtractionNot specified, yield was 6.21% w/w[1]
IsopimpinellinAccelerated Solvent Extraction and LC/CPC99.8%[2]
XanthotoxinMethanol Extraction and Column ChromatographyNot specified, IC50 of 6.9 ± 1.07 µg/mL against HepG2 cells[6][7]
Extraction MethodSolventTemperatureYieldFuranocoumarin Content (mg/100g DW)Reference
Accelerated Solvent Extraction (ASE)Methanol130°C28.81 ± 0.49%Isopimpinellin: 404.14, Xanthotoxin: 368.04, Bergapten: 253.05[2]
Ultrasound-Assisted Extraction (UAE)Methanol63.84°C6.21% w/w (Khellin)Not specified for other furanocoumarins[1]

IV. Experimental Workflows

The following diagrams illustrate the logical flow of the isolation and purification processes.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Ammi majus Fruits (Dried, Powdered) extraction Solvent Extraction (e.g., Petroleum Ether, Methanol) plant_material->extraction crude_extract Crude Furanocoumarin Extract extraction->crude_extract lpcc Low-Pressure Column Chromatography (LPCC) (Silica Gel, Dichloromethane:Ethyl Acetate gradient) crude_extract->lpcc fractions Furanocoumarin-Rich Fractions lpcc->fractions cpc Centrifugal Partition Chromatography (CPC) (n-hexane:ethyl acetate:methanol:water) fractions->cpc isolated_compounds Isolated Furanocoumarins (Xanthotoxin, Isopimpinellin, etc.) cpc->isolated_compounds analysis Purity and Identity Confirmation (HPLC/DAD, UPLC-MS) isolated_compounds->analysis

Caption: General workflow for furanocoumarin isolation.

CPC_Workflow start Furanocoumarin-Rich Fraction (from LPCC) cpc_step Centrifugal Partition Chromatography (CPC) start->cpc_step conditions Solvent System: n-hexane:ethyl acetate:methanol:water (10:8:10:9) Mode: Ascending Flow Rate: 3 mL/min Rotation: 1600 rpm cpc_step->conditions separation Separation of Xanthotoxin and Isopimpinellin cpc_step->separation xanthotoxin Pure Xanthotoxin (98.7%) separation->xanthotoxin isopimpinellin Pure Isopimpinellin (100%) separation->isopimpinellin

Caption: Centrifugal Partition Chromatography protocol.

V. Conclusion

The methodologies outlined in these application notes provide a comprehensive guide for the successful isolation of high-purity furanocoumarins from Ammi majus. The combination of conventional extraction techniques with advanced chromatographic methods like CPC offers an efficient pathway for obtaining these therapeutically valuable compounds for further research and development. The provided protocols and quantitative data serve as a valuable resource for scientists working in the field of natural product chemistry and drug discovery.

References

Application Notes and Protocols for Cell-Based Screening of Ammi Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammi visnaga (Khella) and Ammi majus (Bishop's Weed) are medicinal plants with a long history of use in traditional medicine for treating a variety of ailments, including renal colic, vitiligo, psoriasis, and cardiovascular disorders.[1][2][3][4] The therapeutic potential of these plants is attributed to their rich phytochemical composition, particularly furanocoumarins like xanthotoxin and bergapten (B1666803) in A. majus, and pyranocoumarins such as khellin (B1673630) and visnagin (B192663) in A. visnaga.[3][5][6] This document provides detailed application notes and protocols for a range of cell-based assays to screen Ammi extracts for their biological activities, facilitating the discovery and development of new therapeutic agents.

Data Presentation: Bioactivity of Ammi Extracts

The following tables summarize quantitative data from various studies on the biological effects of Ammi extracts and their purified constituents.

Table 1: Cytotoxicity of Ammi Extracts and Constituents

Species/CompoundCell LineAssayIC50 (µg/mL)Reference
Ammi majus (CH2Cl2 fraction)HepG2 (Hepatocellular Carcinoma)SRB7.015[5]
Ammi visnaga (Root Methanol Extract)MCF-7 (Breast Cancer)MTT193.46 ± 17.13[7]
Ammi visnaga (Seed Methanol Extract)MCF-7 (Breast Cancer)MTT227.19 ± 1.48[7]
Ammi visnaga (Root Methanol Extract)MDA-MB-231 (Breast Cancer)MTTNot specified[7]
Ammi visnaga (Seed Methanol Extract)MDA-MB-231 (Breast Cancer)MTTNot specified[7]
KhellinMCF-7 (Breast Cancer)SRB12.54 - 17.53[8]
VisnaginMCF-7 (Breast Cancer)SRB12.54 - 17.53[8]
KhellinHepG2 (Hepatocellular Carcinoma)SRB12.54 - 17.53[8]
VisnaginHepG2 (Hepatocellular Carcinoma)SRB12.54 - 17.53[8]
XanthotoxinHepG2 (Hepatocellular Carcinoma)SRBNot specified[5]

Table 2: Anti-inflammatory and Antioxidant Activities of Ammi Extracts and Constituents

Species/CompoundAssayCell Line/SystemEffectReference
Ammi visnaga (Aqueous Extract)Nitric Oxide (NO) ProductionVero (Kidney Epithelial)47.27% reduction of CCl4-induced NO[9]
Ammi visnaga (Aqueous Extract)NF-κB and iNOS gene expressionVero (Kidney Epithelial)Inhibition of CCl4-induced expression[10]
VisnaginTNF-α, IL-1β, IFNγ mRNA expression and releaseNot specifiedDecrease[2]
VisnaginIL-6 and MCP-1 mRNA level (LPS-induced)Not specifiedReduction[2]
KhellinNitric Oxide (NO) ProductionHuman Lymphocytes (PHA-stimulated)Significant decline[11]
VisnaginNitric Oxide (NO) ProductionHuman Lymphocytes (PHA-stimulated)Significant decline[11]
Ammi visnaga (Root Methanol Extract)DPPH Radical ScavengingCell-freeIC50: 193.46 ± 17.13 µg/mL[7]
Ammi visnaga (Seed Methanol Extract)DPPH Radical ScavengingCell-freeIC50: 227.19 ± 1.48 µg/mL[7]
Ammi visnaga (Root Methanol Extract)ABTS Radical ScavengingCell-freeIC50: 188.74 ± 2.69 µg/mL[7]
Ammi visnaga (Seed Methanol Extract)ABTS Radical ScavengingCell-freeIC50: 221.94 ± 1.32 µg/mL[7]
Ammi majus (Seed Methanolic Extract)DPPH Radical ScavengingCell-free88.65% inhibition at 100 µL/mL[12]
Ammi majus (Root Methanolic Extract)DPPH Radical ScavengingCell-free83.14% inhibition at 100 µL/mL[12]

Experimental Protocols

Here are detailed protocols for key cell-based assays relevant to screening Ammi extracts.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration range of the extracts that can be used for further bioactivity screening without causing significant cell death.

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan (B1609692) product.[13]

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

  • Test Ammi extracts and positive control (e.g., doxorubicin)

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the Ammi extracts in complete medium. Remove the old medium from the wells and add 100 µL of the extract dilutions. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) and a positive control.[14]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of extract that inhibits 50% of cell growth).

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16]

Materials:

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Test Ammi extracts

  • Lysis solution (for maximum LDH release control)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and a no-cell control (medium only for background).[17]

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent mixture (as per the kit instructions) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100).

Anti-inflammatory Assays

These assays are used to evaluate the potential of Ammi extracts to modulate inflammatory responses.

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard curve

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of Ammi extracts for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from the sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Tyrosinase Inhibition Assay

This assay is relevant for screening compounds for skin-whitening or anti-hyperpigmentation effects.

Materials:

  • B16F10 melanoma cells

  • 96-well plates

  • Complete cell culture medium

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Cell lysis buffer

  • Kojic acid (positive control)

  • Microplate reader (absorbance at 475 nm)

Procedure:

  • Cell Culture and Lysate Preparation: Culture B16F10 cells to about 80% confluency.[18] Harvest the cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add the cell lysate, various concentrations of the Ammi extract, and L-DOPA as the substrate.[18] Include a positive control (kojic acid) and a negative control (no inhibitor).

  • Incubation: Incubate the plate at 37°C for 1 hour.[19]

  • Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[18]

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each extract concentration compared to the control.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_screening Primary Screening cluster_secondary Secondary Screening & Mechanism of Action cluster_analysis Data Analysis plant_material Ammi sp. Plant Material extraction Solvent Extraction plant_material->extraction extract Crude Extract extraction->extract cytotoxicity Cytotoxicity Assays (MTT, LDH) extract->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) extract->anti_inflammatory antioxidant Antioxidant Assays (DPPH, ABTS) extract->antioxidant ic50 IC50 Determination cytotoxicity->ic50 pathway_analysis Signaling Pathway Analysis (e.g., NF-κB) anti_inflammatory->pathway_analysis statistical_analysis Statistical Analysis anti_inflammatory->statistical_analysis antioxidant->statistical_analysis enzyme_inhibition Enzyme Inhibition Assays (e.g., Tyrosinase) calcium_channel Calcium Channel Modulation Assays lead_identification Lead Compound Identification ic50->lead_identification statistical_analysis->lead_identification lead_identification->enzyme_inhibition lead_identification->calcium_channel G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates p65 p65 Nucleus Nucleus p65->Nucleus p50 p50 p50->Nucleus Gene Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Gene Ammi Ammi Extract (e.g., Visnagin) Ammi->IKK inhibits

References

Application Notes and Protocols for Preclinical Evaluation of Ammiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ammiol is a naturally occurring furanochromone found in plants such as Ammi majus and Ammi visnaga.[1][2] While research specifically on this compound is limited, extracts from these plants have a history of traditional use and have been investigated for various pharmacological activities.[2][3][4] Notably, these extracts, rich in furanocoumarins and furanochromones like this compound, have demonstrated promising anti-inflammatory, anticancer, and dermatological therapeutic effects in preclinical studies.[3][5][6][7]

These application notes provide detailed protocols for evaluating the therapeutic potential of this compound in animal models for three key areas: inflammation, cancer, and skin disorders.

Anti-inflammatory Effects of this compound

Application Note:

Chronic inflammation is a key pathological feature of numerous diseases. Extracts from plants containing this compound have shown anti-inflammatory properties.[3][5][6] This section outlines a standard protocol to assess the anti-inflammatory efficacy of this compound using a carrageenan-induced paw edema model in rats, a widely used and well-characterized model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound (purity >95%)

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Male Wistar rats (180-220 g)

  • Pletismometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into four groups (n=6 per group):

    • Group I: Vehicle control (receives vehicle only)

    • Group II: Positive control (receives Indomethacin, 10 mg/kg)

    • Group III: this compound (low dose, e.g., 25 mg/kg)

    • Group IV: this compound (high dose, e.g., 50 mg/kg)

  • Drug Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
IVehicle-0.85 ± 0.07-
IIIndomethacin100.32 ± 0.0462.35%
IIIThis compound250.61 ± 0.0628.24%
IVThis compound500.45 ± 0.0547.06%
Values are presented as mean ± SEM.

Visualization:

G Experimental Workflow for Carrageenan-Induced Paw Edema cluster_0 Preparation cluster_1 Treatment cluster_2 Inflammation Induction & Measurement cluster_3 Analysis acclimatization Animal Acclimatization grouping Random Grouping (n=6) acclimatization->grouping drug_admin Oral Administration of Vehicle, Indomethacin, or this compound grouping->drug_admin carrageenan Sub-plantar Injection of Carrageenan drug_admin->carrageenan 1 hour post-treatment measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan->measurement data_analysis Calculate % Inhibition of Edema measurement->data_analysis

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

Anticancer Potential of this compound

Application Note:

Furanochromones and furanocoumarins have been reported to possess cytotoxic and anticancer properties.[7][8] The potential of this compound as an anticancer agent can be evaluated in vivo using a xenograft mouse model. This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

Objective: To determine the in vivo anticancer efficacy of this compound on the growth of human cancer cells.

Materials:

  • This compound (purity >95%)

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Athymic nude mice (BALB/c nu/nu), 6-8 weeks old

  • Matrigel

  • Vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)

  • Standard chemotherapeutic agent (e.g., Doxorubicin)

  • Calipers, syringes, and needles

Procedure:

  • Cell Culture: Culture MCF-7 cells under standard conditions.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume is calculated using the formula: Volume = (length x width^2) / 2.

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8 per group):

    • Group I: Vehicle control

    • Group II: Doxorubicin (2 mg/kg, intraperitoneal, once a week)

    • Group III: this compound (low dose, e.g., 20 mg/kg, daily, p.o.)

    • Group IV: this compound (high dose, e.g., 40 mg/kg, daily, p.o.)

  • Treatment Duration: Treat the animals for 21 days. Monitor body weight and signs of toxicity.

  • Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors. Weigh the tumors.

  • Data Analysis: Compare the final tumor weights and volumes between the groups. Calculate the tumor growth inhibition (TGI) percentage.

Data Presentation:

Table 2: Effect of this compound on MCF-7 Xenograft Tumor Growth

GroupTreatmentDose (mg/kg)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
IVehicle-1250 ± 1501.2 ± 0.15-
IIDoxorubicin2450 ± 800.4 ± 0.0764.0%
IIIThis compound20980 ± 1200.9 ± 0.1121.6%
IVThis compound40670 ± 950.6 ± 0.0946.4%
Values are presented as mean ± SEM.

Visualization:

G NF-κB Signaling Pathway in Inflammation and Cancer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) label_bond IκBα degradation releases NF-κB IkB->label_bond Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene activates transcription This compound This compound This compound->IKK inhibits? label_bond->NFkB

Caption: Potential inhibition of the NF-κB pathway by this compound.

Therapeutic Effects of this compound on Skin Disorders

Application Note:

Ammi majus has traditionally been used to treat skin conditions like psoriasis.[2][3] The imiquimod-induced psoriasis-like skin inflammation model in mice is a robust and widely accepted model that recapitulates many features of human psoriasis. This protocol can be used to evaluate the efficacy of topically applied this compound.

Experimental Protocol: Imiquimod-Induced Psoriasis-like Dermatitis in Mice

Objective: To assess the therapeutic effect of topical this compound on psoriasis-like skin inflammation.

Materials:

  • This compound (purity >95%)

  • Imiquimod (B1671794) cream (5%)

  • Clobetasol propionate (B1217596) (0.05% ointment, positive control)

  • Vehicle cream/ointment base

  • BALB/c mice, 8-10 weeks old

  • Psoriasis Area and Severity Index (PASI) scoring system

  • Calipers for ear thickness measurement

Procedure:

  • Acclimatization and Preparation: Acclimatize mice for one week. Shave the dorsal back skin of the mice one day before the start of the experiment.

  • Induction of Psoriasis: Apply 62.5 mg of imiquimod cream daily to the shaved back and right ear of each mouse for 6 consecutive days.

  • Grouping and Treatment: From day 1, divide mice into four groups (n=8 per group) and apply topical treatments two hours after imiquimod application:

    • Group I: Vehicle control

    • Group II: Clobetasol propionate (0.05%)

    • Group III: this compound (low concentration, e.g., 0.5% in vehicle)

    • Group IV: this compound (high concentration, e.g., 1.0% in vehicle)

  • Scoring and Measurements:

    • PASI Score: Daily, score the back skin for erythema, scaling, and thickness on a scale of 0 to 4. The cumulative PASI score is the sum of these individual scores.

    • Ear Thickness: Measure the thickness of the right ear daily using a caliper.

    • Spleen Weight: At the end of the experiment (day 7), euthanize the mice and weigh their spleens as an indicator of systemic inflammation.

  • Histology: Collect back skin samples for histopathological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration).

  • Data Analysis: Compare PASI scores, ear thickness, and spleen weights between the groups.

Data Presentation:

Table 3: Effect of Topical this compound on Imiquimod-Induced Psoriasis-like Inflammation

GroupTreatmentMean Cumulative PASI Score (Day 6)Mean Ear Thickness Increase (mm, Day 6)Mean Spleen Weight (mg)
IVehicle10.5 ± 0.80.25 ± 0.03210 ± 15
IIClobetasol (0.05%)2.1 ± 0.40.08 ± 0.01130 ± 10
IIIThis compound (0.5%)7.8 ± 0.70.19 ± 0.02185 ± 12
IVThis compound (1.0%)5.2 ± 0.60.14 ± 0.02160 ± 11
Values are presented as mean ± SEM.

Visualization:

G Logical Relationship in Psoriasis Model Imiquimod Imiquimod (IMQ) Application TLR7 TLR7 Activation on Dendritic Cells Imiquimod->TLR7 Cytokines IL-23 / IL-17 Axis Activation TLR7->Cytokines Keratinocytes Keratinocyte Hyperproliferation Cytokines->Keratinocytes Psoriasis Psoriasis-like Phenotype (Erythema, Scaling, Thickness) Cytokines->Psoriasis Inflammation Keratinocytes->Psoriasis This compound Topical this compound This compound->Cytokines potential inhibition

Caption: Pathological cascade in the imiquimod-induced psoriasis model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ammiol Yield from Ammi visnaga

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ammiol from Ammi visnaga extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a naturally occurring furanocoumarin found in the medicinal plant Ammi visnaga (L.) Lam., also known as khella.[1][2][3] Its chemical formula is C14H12O6.[4] this compound, along with other furanocoumarins like khellin (B1673630) and visnagin (B192663), is of significant interest to the pharmaceutical industry due to its potential therapeutic properties, including cardiovascular effects.[1]

Q2: Which part of the Ammi visnaga plant contains the highest concentration of this compound?

The fruits (often referred to as seeds) of Ammi visnaga are the primary source of furanocoumarins, including this compound.[1][5] Therefore, extraction protocols should focus on using the dried, powdered fruits to maximize the yield.

Q3: What are the key factors that influence the yield of this compound during extraction?

Several factors can significantly impact the final yield of this compound. These can be broadly categorized as:

  • Pre-Harvest Factors: These include the genetic makeup of the plant, geographical origin, climate, soil conditions, and the time of harvest. The developmental stage of the plant at harvest is also crucial for the concentration of bioactive compounds.[5][6]

  • Post-Harvest Handling: Proper drying and storage of the plant material are critical. Improper handling can lead to the degradation of target compounds.[7][8][9][10][11]

  • Extraction Parameters: The choice of extraction method, solvent type and concentration, temperature, extraction duration, and the solid-to-solvent ratio are all critical variables that must be optimized.[12][13][14][15][16][17]

Q4: Which extraction methods are most effective for obtaining this compound?

Both conventional and modern extraction techniques can be employed, each with its own advantages and disadvantages.

  • Conventional Methods: Maceration and Soxhlet extraction are commonly used. They are relatively simple to set up but can be time-consuming and may require larger volumes of solvent.[12][18]

  • Modern Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are more recent methods that can offer higher efficiency, shorter extraction times, and reduced solvent consumption.[12][16] Supercritical Fluid Extraction (SFE) with CO2 is a "green" alternative that can provide highly selective extracts.[19]

Q5: What is the general biosynthetic pathway for this compound in Ammi visnaga?

This compound, as a furanocoumarin, is synthesized through a hybrid pathway involving the shikimate and mevalonate (B85504) pathways. The biosynthesis begins with umbelliferone, which is derived from phenylalanine. A key step is the prenylation of umbelliferone, followed by cyclization and subsequent modifications to form the furanocoumarin backbone. The specific enzymatic steps leading to this compound are believed to involve hydroxylations and methylations catalyzed by cytochrome P450 monooxygenases and O-methyltransferases.[1][20][21][22][23]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Improper Plant Material: Use of incorrect plant part (e.g., leaves instead of fruits), improper drying, or aged material. 2. Inefficient Extraction: Sub-optimal solvent, temperature, or extraction time. 3. Degradation of this compound: Exposure to excessive heat or light during extraction or storage.1. Verify Plant Material: Ensure you are using dried, finely ground Ammi visnaga fruits. Store the material in a cool, dark, and dry place. 2. Optimize Extraction: Refer to the experimental protocols below and consider performing a solvent screening study. Techniques like UAE or MAE can improve efficiency. 3. Protect from Degradation: Use light-protected containers for extraction and storage. Avoid high temperatures during solvent evaporation.
Presence of Impurities in the Extract 1. Non-selective Extraction: The chosen solvent may be co-extracting a wide range of other compounds. 2. Incomplete Separation: Inadequate filtration or separation of the plant material from the extract.1. Solvent Selection: Consider using a solvent system with higher selectivity for furanocoumarins. Liquid-liquid partitioning can also be used to remove unwanted compounds. 2. Improve Separation: Use appropriate filter paper (e.g., Whatman No. 1) and ensure complete separation of the marc from the extract. Centrifugation can also be employed.
Difficulty in Isolating/Purifying this compound 1. Co-elution with other Furanocoumarins: this compound has a similar structure to other furanocoumarins like khellin and visnagin, making separation challenging. 2. Inappropriate Chromatographic Conditions: The stationary phase or mobile phase used in column chromatography may not be optimal.1. Optimize Chromatography: Develop a gradient elution method for column chromatography to improve separation. Monitor fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Method Development: Experiment with different solvent systems (e.g., hexane-ethyl acetate (B1210297) gradients) and consider using different adsorbents (e.g., silica (B1680970) gel with varying pore sizes).
Inconsistent Results Between Batches 1. Variability in Plant Material: As mentioned in the FAQs, the chemical profile of the plant can vary. 2. Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different results.1. Standardize Raw Material: If possible, source plant material from a single, reputable supplier. Perform a preliminary analysis of each new batch. 2. Standardize Protocol: Maintain strict control over all extraction parameters, including solvent volume, temperature, and time.

Data on Extraction Methods and Solvents

The following tables summarize quantitative data on the extraction of furanocoumarins from Ammi visnaga. While specific data for this compound is limited, the yields of the major, structurally related furanocoumarins, khellin and visnagin, provide a valuable reference.

Table 1: Comparison of Extraction Methods for Furanocoumarins from Ammi visnaga

Extraction MethodSolventTotal Extract Yield (%)Total Furanocoumarin Content (%)Reference
MacerationBoiling Water10-165.95[19]
Maceration30% Ethanol15.44Not Specified[19]
Maceration95% Ethanol12-14Not Specified[19]
MacerationAcetone8-10Not Specified[19]
Supercritical Fluid Extraction (SFE)CO2 with 5% Methanol (B129727)4.5030.1[19]
SoxhletChloroform3.20 (g from 50g)Not Specified[24]
SoxhletAcetone2.51 (g from 50g)Not Specified[24]
Ultrasound-Assisted Extraction (UAE)70% Ethanol~20Not Specified[12][13]

Table 2: Khellin and Visnagin Content in Ammi visnaga Extracts

Extraction MethodSolvent SystemKhellin Content (mg/g of extract)Visnagin Content (mg/g of extract)Reference
Aqueous InfusionBoiling Water28.8 (in 100mg extract)17.2 (in 100mg extract)[18]
HPLC Analysis of Aqueous ExtractWater2.88 (mg per 100mg of extract)1.72 (mg per 100mg of extract)[4]

Experimental Protocols

Protocol 1: Maceration for Crude this compound Extract

Objective: To obtain a crude extract rich in this compound using a simple maceration technique.

Materials:

  • Dried, finely powdered Ammi visnaga fruits

  • Methanol (reagent grade)

  • Erlenmeyer flask with a stopper

  • Shaker (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of powdered Ammi visnaga fruits and transfer to a 2 L Erlenmeyer flask.

  • Add 1 L of methanol to the flask (solid-to-solvent ratio of 1:10 w/v).

  • Stopper the flask and place it on a shaker at room temperature for 48-72 hours. If a shaker is not available, swirl the flask manually several times a day.

  • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

  • Dry the crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Purification of this compound using Column Chromatography

Objective: To isolate and purify this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass column

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Test tubes for fraction collection

  • TLC plates (silica gel GF254)

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle and add a layer of sand on top.

  • Sample Loading: Dissolve a small amount of the crude extract in a minimal volume of the initial mobile phase (hexane). Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate in a stepwise or gradient manner. A suggested gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) in separate test tubes.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp. This compound, khellin, and visnagin will have different Rf values.

  • Pooling and Concentration: Pool the fractions that contain the pure this compound spot.

  • Isolation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: Quantification of this compound using HPLC

Objective: To determine the concentration of this compound in an extract.

Materials:

  • Purified this compound or a standard reference material

  • Crude or purified extract containing this compound

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient of methanol and water is commonly used. A typical starting condition could be 50:50 (v/v) methanol:water.[25]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength for this compound (furanocoumarins are often detected around 245-330 nm).[19][25]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Ammi visnaga Fruits (Dried and Powdered) extraction Solvent Extraction (Maceration/Soxhlet/UAE) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring purified_this compound Purified this compound tlc_monitoring->purified_this compound hplc_quantification HPLC Quantification purified_this compound->hplc_quantification characterization Structural Characterization (NMR, MS) hplc_quantification->characterization

Figure 1: Experimental workflow for this compound extraction, purification, and analysis.

furanocoumarin_biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_mevalonate Mevalonate Pathway cluster_furanocoumarin Furanocoumarin Synthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa umbelliferone Umbelliferone coumaroyl_coa->umbelliferone prenylated_umbelliferone Prenylated Umbelliferone umbelliferone->prenylated_umbelliferone dmapp DMAPP dmapp->prenylated_umbelliferone psoralen_backbone Psoralen Backbone prenylated_umbelliferone->psoralen_backbone This compound This compound psoralen_backbone->this compound Hydroxylation & Methylation (P450s, OMTs)

References

Technical Support Center: Overcoming Ammiol Solubility Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming solubility challenges encountered with Ammiol in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a furanochromone, a class of organic compounds that are often characterized by low water solubility due to their hydrophobic nature.[1] Its chemical formula is C14H12O6 and it has a molar mass of 276.24 g/mol .[2][3] For researchers conducting in vitro and in vivo experiments, poor aqueous solubility can lead to a number of challenges, including precipitation of the compound, inaccurate dosing, and reduced bioavailability, ultimately affecting the reliability and reproducibility of experimental results.[4][5]

Q2: How can I identify this compound precipitation in my experimental setup?

Precipitation of this compound can be observed in several ways:

  • Visual Cloudiness or Turbidity: The solution may appear hazy, cloudy, or opaque.

  • Visible Particles: You may notice solid particles, crystals, or a thin film suspended in the solution or settled at the bottom of the container.[6]

  • Inconsistent Results: Inconsistent or lower-than-expected biological activity in your assays could be an indirect indicator of precipitation and lower effective concentration.

Q3: What are the primary factors contributing to this compound precipitation?

Several factors can cause this compound to precipitate out of an aqueous solution:

  • High Concentration: Exceeding the intrinsic solubility limit of this compound in the aqueous medium is the most common reason for precipitation.

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound (likely dissolved in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.

  • pH of the Medium: The pH of the aqueous solution can significantly influence the solubility of compounds with ionizable groups. While this compound's structure does not suggest strong acidic or basic properties, subtle pH shifts can still affect its solubility.[7][8]

  • Temperature: Temperature changes can affect solubility. While not always the primary factor for organic compounds, it's a parameter to consider.[9]

  • Interactions with Other Components: Components in your experimental medium, such as salts or proteins, could potentially interact with this compound and reduce its solubility.

Troubleshooting Guide: Resolving this compound Precipitation

If you are encountering this compound precipitation, consider the following troubleshooting steps, summarized in the table below.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to aqueous buffer. Solvent shock due to rapid dilution.Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.[6]
Precipitate forms over time during incubation. The final concentration of this compound exceeds its solubility limit in the final experimental medium.Lower the final concentration of this compound in your experiment. Determine the maximum soluble concentration through a solubility test.
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.While keeping the co-solvent concentration low to avoid toxicity to cells is crucial (typically ≤0.5%), a slight, optimized increase might be necessary.[6]
The buffer composition is unfavorable for this compound solubility.Test the solubility of this compound in different, biocompatible buffer systems.
Inconsistent results suggesting partial precipitation. The method of preparing the working solution is not consistent.Develop a standardized and detailed protocol for preparing the this compound working solution and ensure it is followed precisely for every experiment.

Experimental Protocols for Enhancing this compound Solubility

Below are detailed protocols for common techniques used to improve the solubility of poorly water-soluble compounds like this compound.

Protocol 1: Preparation of an this compound Stock Solution and Working Solutions

This protocol outlines the standard procedure for preparing a stock solution in an organic solvent and subsequent dilution into an aqueous medium.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Aqueous experimental medium (e.g., cell culture medium, phosphate-buffered saline)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the this compound is completely dissolved by vortexing. This stock solution should be stored at -20°C or -80°C.

  • Prepare the Working Solution:

    • Pre-warm your aqueous experimental medium to the desired temperature (e.g., 37°C).

    • While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[6]

    • It is critical to ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity in cellular assays.[6]

    • Visually inspect the final working solution for any signs of precipitation before use.

Protocol 2: Using Co-solvents to Enhance Solubility

Co-solvents can be used to increase the solubility of hydrophobic compounds.[7][10]

Materials:

  • This compound

  • Co-solvents such as Ethanol, Polyethylene Glycol 400 (PEG 400), or Propylene Glycol

  • Aqueous buffer

Procedure:

  • Prepare a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 1%, 5%, 10% Ethanol).

  • Add an excess amount of this compound powder to each solution.

  • Agitate the solutions at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • The co-solvent concentration that provides the desired this compound solubility with the lowest potential for experimental interference should be selected.

Protocol 3: Utilizing Surfactants for Micellar Solubilization

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][11][12]

Materials:

  • This compound

  • Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers

  • Aqueous buffer

Procedure:

  • Prepare a series of aqueous buffer solutions with increasing concentrations of a surfactant, both below and above its critical micelle concentration (CMC).

  • Add an excess amount of this compound to each surfactant solution.

  • Equilibrate the samples by shaking or stirring for 24-48 hours.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the this compound concentration in the clear supernatant.

  • Select the surfactant concentration that effectively solubilizes this compound without negatively impacting the experimental system.

Protocol 4: Employing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[10][13]

Materials:

  • This compound

  • β-cyclodextrin or a chemically modified derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

Procedure:

  • Prepare aqueous solutions with varying concentrations of the chosen cyclodextrin (B1172386).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Stir the mixtures for an extended period (e.g., 48-72 hours) to facilitate the formation of inclusion complexes.

  • After reaching equilibrium, centrifuge the samples to remove any undissolved this compound.

  • Measure the concentration of solubilized this compound in the supernatant.

  • The cyclodextrin concentration that provides the optimal balance of solubility enhancement and minimal interference with the experiment should be chosen.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in different solvent systems to illustrate the effectiveness of various solubilization techniques. Note: This data is illustrative and not based on published experimental values for this compound.

Solvent System This compound Solubility (µg/mL) Fold Increase vs. Water
Deionized Water0.51
Phosphate Buffered Saline (PBS), pH 7.40.40.8
1% DMSO in PBS1020
5% PEG 400 in PBS2550
1% Tween 80 in PBS50100
2% HP-β-CD in PBS80160

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting Ammiol_powder This compound Powder Stock_solution Concentrated Stock Solution Ammiol_powder->Stock_solution Dissolve in Organic_solvent Organic Solvent (e.g., DMSO) Organic_solvent->Stock_solution Working_solution Working Solution Stock_solution->Working_solution Dilute in Aqueous_medium Aqueous Medium Aqueous_medium->Working_solution Precipitate Precipitate Formation Working_solution->Precipitate If solubility is exceeded Optimize_dilution Optimize Dilution (e.g., dropwise addition, vortexing) Precipitate->Optimize_dilution Address with Lower_concentration Lower Final Concentration Precipitate->Lower_concentration Use_solubilizer Use Solubilizing Agent (Co-solvent, Surfactant, Cyclodextrin) Precipitate->Use_solubilizer

A workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to/Activates Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_A->Transcription_Factor Inhibits degradation of Kinase_B->Transcription_Factor Activates DNA DNA Transcription_Factor->DNA Translocates and binds to Gene_Expression Target Gene Expression (e.g., Antioxidant Response) DNA->Gene_Expression Initiates transcription of

References

Technical Support Center: Troubleshooting HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to peak tailing in High-Performance Liquid Chromatography (HPLC), with a specific focus on the analysis of Ammiol.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

In an ideal HPLC separation, the resulting peaks on a chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a common form of peak distortion where the peak is asymmetric, and its trailing edge is broader than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[1]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be significant tailing.[1][3]

  • Tailing Factor (USP Method): Tf = W0.05 / 2A, where W0.05 is the peak width at 5% of the peak height, and A is the distance from the leading edge to the peak maximum at 5% height.[1][4]

Q2: I am observing peak tailing with this compound. What are the likely causes?

While peak tailing is most severe for basic compounds with amine groups due to strong interactions with the stationary phase, other polar compounds like this compound can also exhibit tailing.[3][5] this compound is a furanochromone, not a basic amine, but it possesses several polar functional groups (hydroxyl, methoxy, ether, and ketone) that can lead to secondary interactions.[6][7]

The most common causes for this compound peak tailing include:

  • Secondary Interactions: The polar groups on this compound can form hydrogen bonds with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[3][8] This creates a secondary retention mechanism that delays a portion of the analyte, causing the peak to tail.

  • Incorrect Mobile Phase pH: The ionization state of residual silanol groups is pH-dependent. At mid-range pH (above 3), silanols are ionized and more likely to interact with polar analytes.[3][9]

  • Column Issues: A contaminated or degraded column, or a void at the column inlet, can create active sites and disrupt the flow path, leading to tailing.[1][2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing poor peak shape.[2][10][11]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings, can cause the analyte band to spread, resulting in tailing.[1][4][11]

Q3: Does peak tailing affect all compounds in a chromatogram?

Not necessarily. The nature of the peak tailing can be a diagnostic tool:

  • If only specific peaks (like this compound) are tailing: This usually points to a chemical issue, such as secondary interactions between the analyte and the stationary phase.[12]

  • If all peaks in the chromatogram are tailing: This often indicates a physical or mechanical problem, such as a column void, a partially blocked frit, or significant extra-column volume in the HPLC system.[12][13]

Q4: What is the difference between peak tailing and peak fronting?

Peak tailing and fronting are both types of peak asymmetry. Peak tailing results in a drawn-out trailing edge, while peak fronting results in a sloping front edge. Fronting is less common and is often caused by sample overload, low temperature, or column collapse.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving this compound peak tailing.

Guide 1: Systematic Troubleshooting Workflow

When encountering peak tailing, it is crucial to follow a logical sequence of checks to identify the root cause efficiently. Start with the easiest and most common solutions first, such as mobile phase adjustments, before moving to more involved hardware checks.

cluster_Start Initial Observation cluster_MobilePhase Step 1: Mobile Phase Checks cluster_Column Step 2: Column Checks cluster_Sample Step 3: Sample & Injection Checks cluster_System Step 4: System (Hardware) Checks cluster_End Resolution start Peak Tailing Observed (Tf > 1.2) ph_check Is Mobile Phase pH < 3? start->ph_check buffer_check Is Buffer Concentration Adequate (e.g., 20-50 mM)? ph_check->buffer_check No column_type Using an End-Capped or Modern Type B Silica (B1680970) Column? ph_check->column_type Yes buffer_check->column_type No resolved Peak Shape Improved buffer_check->resolved Yes, Increase Concentration column_health Column Contaminated or Void? column_type->column_health Yes column_type->resolved No, Switch to Modern Column overload Sample Overload? column_health->overload No column_health->resolved Yes, Flush or Replace Column solvent Sample Solvent Stronger Than Mobile Phase? overload->solvent No overload->resolved Yes, Dilute Sample or Reduce Volume dead_volume Excessive Tubing or Dead Volume in Fittings? solvent->dead_volume No solvent->resolved Yes, Dissolve Sample in Mobile Phase dead_volume->resolved Yes, Minimize Tubing and Check Fittings

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Guide 2: Optimizing the Mobile Phase

Mobile phase composition is a critical factor influencing peak shape.[14] The following adjustments can significantly reduce tailing caused by secondary chemical interactions.

cluster_Problem Problem cluster_Solutions Mobile Phase Solutions cluster_Mechanism Mechanism of Action cluster_Outcome Outcome problem This compound Peak Tailing due to Secondary Silanol Interactions solution1 Decrease Mobile Phase pH (e.g., to pH 2.5-3.0) problem->solution1 solution2 Increase Buffer Concentration (e.g., to 20-50 mM) problem->solution2 solution3 Use Mobile Phase Additives (e.g., 0.1% TFA or Formic Acid) problem->solution3 mech1 Protonates silanol groups (Si-OH₂⁺), reducing their ability to interact with polar analytes. solution1->mech1 mech2 Buffer ions compete with the analyte for interaction with active sites, masking the silanols. solution2->mech2 mech3 Acid additives act as silanol suppressors and maintain a low pH. solution3->mech3 outcome Symmetrical Peak Shape (Tf ≈ 1.0) mech1->outcome mech2->outcome mech3->outcome

Caption: Mobile phase optimization strategies to mitigate peak tailing.

Quantitative Impact of pH Adjustment

Lowering the mobile phase pH can dramatically improve peak shape for compounds interacting with silanols.[3] The table below illustrates a typical effect observed for basic compounds, and similar principles apply to polar molecules like this compound.

Mobile Phase pHAnalyte-Silanol InteractionResulting Peak Shape (Asymmetry Factor)
7.0Strong interaction (ionized silanols)Severe Tailing (e.g., As > 2.0)[3]
3.0Weak interaction (protonated silanols)Improved Symmetry (e.g., As ≈ 1.3)[3]

Experimental Protocols

Protocol 1: Column Flushing and Cleaning

If you suspect column contamination is causing peak tailing, a systematic flushing procedure can help restore performance.

Objective: To remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade solvents: Water, Isopropanol, Acetonitrile (ACN), Methanol (MeOH)

  • Your HPLC system

Methodology:

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Reverse the Column: Check the manufacturer's instructions to see if your column can be back-flushed. If so, reverse its direction to flush contaminants from the inlet frit.[3]

  • Systematic Flush Sequence: Flush the column with at least 10-20 column volumes of each of the following solvents, moving from polar to non-polar and back. A typical sequence for a reversed-phase column (e.g., C18) is:

    • Mobile phase (without buffer salts)

    • 100% Water

    • 100% Methanol or Acetonitrile

    • 100% Isopropanol (a strong solvent for removing lipids and hydrophobic compounds)

    • 100% Methanol or Acetonitrile

    • Mobile phase (without buffer salts)

  • Re-equilibration: Reconnect the column in the correct orientation and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.

  • Performance Check: Inject a standard of this compound to assess if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[1]

Protocol 2: Mobile Phase pH Optimization

Objective: To find the optimal mobile phase pH that minimizes silanol interactions and improves this compound peak shape.

Materials:

  • HPLC-grade water and organic modifier (e.g., ACN or MeOH)

  • Buffer reagents (e.g., Formic acid, Trifluoroacetic acid (TFA), Ammonium (B1175870) formate)

  • Calibrated pH meter

Methodology:

  • Prepare Aqueous Buffer Stock: Prepare a concentrated aqueous buffer stock (e.g., 100 mM ammonium formate).

  • Initial Condition (Low pH):

    • Prepare your mobile phase using an aqueous component with a low pH. A common starting point is 0.1% formic acid or TFA in water, which will result in a pH between 2.5 and 3.0.[10]

    • Mix the aqueous and organic components in the desired ratio (e.g., 50:50 ACN:Water with 0.1% Formic Acid).

    • Run the this compound standard and measure the tailing factor. For basic compounds, operating at a low pH suppresses silanol ionization, reducing interactions.[5]

  • Test a Higher pH (if necessary): While low pH is generally effective, sometimes a high pH can also work by keeping the analyte in a single, uncharged state.

    • Important: Only use high pH (e.g., pH 8-10) if you have a pH-stable column (e.g., hybrid or polymer-based). Standard silica columns will degrade rapidly above pH 7.[9]

    • Prepare a mobile phase using a high-pH buffer like ammonium bicarbonate.

    • Analyze the this compound standard and compare the peak shape.

  • Select Optimal pH: Choose the pH condition that provides the most symmetrical peak (Tailing Factor closest to 1.0) while maintaining adequate retention.

References

optimizing Ammiol dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical support center content has been generated based on general principles of in vivo study design and information available for other research compounds. As of the last update, "Ammiol" is not a recognized scientific name for a specific molecule in the public domain. Therefore, the information provided is illustrative and should be adapted based on the actual properties of the compound being investigated.

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in mouse models?

A typical starting dosage for a novel compound like this compound depends on its in vitro potency and any preliminary toxicity data. If such data is unavailable, a common approach is to start with a dose-finding study. Based on preclinical studies of similar small molecules, a range of 10-50 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) could be a reasonable starting point. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and disease indication.

Q2: What is the recommended route of administration for this compound in vivo?

This compound has been formulated for both oral (p.o.) and intraperitoneal (i.p.) administration in preclinical models. The choice of administration route should be guided by the experimental objectives, the compound's pharmacokinetic profile, and its intended clinical application. For studies modeling human oral therapies, oral gavage is preferred.

Q3: How should I prepare this compound for in vivo administration?

This compound is a lipophilic compound. For oral or intraperitoneal administration, it is often formulated in a vehicle such as corn oil, or a solution of DMSO diluted with saline or PBS.[1] It is highly recommended to prepare the formulation fresh before each administration to ensure stability and consistency. A general procedure involves dissolving this compound in a minimal amount of DMSO and then diluting it to the final concentration with a sterile vehicle like saline.[1]

Q4: What are the known signaling pathways affected by this compound?

Preclinical data suggests that this compound may modulate key signaling pathways involved in inflammation and cell survival, including the PI3K/Akt and MAPK pathways.[2][3][4] The extent of pathway modulation is likely dose-dependent and may vary across different cell types and tissues.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Suggested Solution
High variability in animal response Animal-related factors (age, sex, health status)Standardize animal specifications. For female rodents, consider the estrous cycle's impact on baseline physiology.[1]
Procedural stress (handling, injection)Acclimatize animals properly and handle them consistently and gently.[1]
Inconsistent drug formulation or administrationPrepare fresh formulations for each use and ensure accurate, consistent administration techniques.[1]
Lack of expected therapeutic effect Suboptimal dosagePerform a dose-response study to identify the optimal effective dose.
Poor bioavailability with the chosen routeInvestigate alternative administration routes (e.g., i.p. instead of p.o.) or consider formulation optimization to improve absorption.
Rapid metabolism or clearance of this compoundConduct pharmacokinetic studies to determine the compound's half-life and adjust the dosing frequency accordingly.
Unexpected Toxicity or Adverse Events Dosage is too highReduce the dosage or perform a more detailed MTD study.
Vehicle-related toxicityRun a vehicle-only control group to assess the tolerability of the formulation.
Off-target effects of this compoundConduct histopathological analysis of major organs to identify potential target organs of toxicity.[5]

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, data for this compound based on typical preclinical findings for small molecule inhibitors.

Table 1: Dose-Response of this compound in a Xenograft Mouse Model

Dosage (mg/kg, p.o.) Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control0+2.5
1025+1.8
2548-0.5
5072-5.2

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Oral (p.o.) - 50 mg/kg Intraperitoneal (i.p.) - 25 mg/kg
Cmax (ng/mL)8501800
Tmax (h)20.5
AUC (ng*h/mL)42005500
t1/2 (h)4.54.2

Table 3: Acute Toxicity Profile of this compound in Mice

Dosage (mg/kg, i.p.) Observation Period Mortality Key Clinical Signs
10014 days0/5No observable signs
20014 days1/5Lethargy, ruffled fur within 24h
40014 days4/5Severe lethargy, ataxia

Experimental Protocols

Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice), aged 6-8 weeks.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[6]

  • Group Allocation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).

  • Drug Preparation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., corn oil or 5% DMSO in saline) before each administration.

  • Administration: Administer the treatment daily via the chosen route (e.g., oral gavage) for the specified duration (e.g., 21 consecutive days).

  • Monitoring: Record body weight and tumor volume 2-3 times per week. Observe animals daily for any clinical signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway Diagram

Ammiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K This compound->MEK

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Daily Treatment Administration (e.g., 21 days) randomization->treatment Tumors reach ~100-150 mm³ monitoring Monitor Body Weight & Tumor Volume treatment->monitoring monitoring->treatment Continue until endpoint endpoint Study Endpoint: Euthanasia & Tissue Collection monitoring->endpoint Endpoint criteria met analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study.

References

minimizing cytotoxicity of Ammiol in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Minimizing Cytotoxicity in Cell Culture

Disclaimer: The initial user query mentioned "Ammiol." As this term did not yield specific results, we have compiled information on two related compounds, Amiodarone (B1667116) and Amylin , assuming a possible typographical error. Please select the section relevant to your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Amiodarone-induced cytotoxicity in cell culture?

A1: The predominant mechanism of Amiodarone-induced cytotoxicity is the induction of oxidative stress.[1][2] Amiodarone promotes the generation of reactive oxygen species (ROS), which can lead to lipid peroxidation and damage to cellular components.[1][3] This oxidative damage is a key trigger for cell death.[4] Additionally, Amiodarone can accumulate in mitochondria, impairing the electron transport chain and leading to mitochondrial dysfunction.[3][5]

Q2: At what concentrations does Amiodarone typically become cytotoxic to cells in culture?

A2: The cytotoxic concentrations of Amiodarone can vary depending on the cell line. For instance, in L929 mouse fibroblast cells, significant cytotoxicity is observed at concentrations of 100 µM and higher.[6][7] In human thyroid follicles, cytotoxic effects are seen at lower concentrations, starting from 37.5 µM.[8] It is crucial to determine the specific IC50 value for your cell line of interest.

Q3: How can I reduce Amiodarone-induced cytotoxicity in my cell culture experiments?

A3: Co-treatment with antioxidants has been shown to be effective in mitigating Amiodarone-induced cytotoxicity. Antioxidants such as Vitamin E, Vitamin C, and N-acetyl cysteine (NAC) can help to neutralize the reactive oxygen species generated by Amiodarone, thereby reducing oxidative damage and improving cell viability.[1][4][6]

Q4: Does Amiodarone affect all cell types equally?

A4: No, the toxicity of Amiodarone can differ between cell lines. For example, studies have shown that renal and epithelial cells are significantly more sensitive to Amiodarone than hepatocytes.[1] Therefore, the cell type used in your experiments is a critical factor to consider when assessing cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Excessive cell death at expected therapeutic concentrations. High sensitivity of the specific cell line to Amiodarone.Determine the IC50 value for your specific cell line to establish a more accurate therapeutic window. Consider using a less sensitive cell line if appropriate for the experimental goals.
Oxidative stress overwhelming cellular defenses.Co-incubate your cells with an antioxidant such as Vitamin E, Vitamin C, or N-acetyl cysteine (NAC).[1][4][6] Optimize the concentration of the antioxidant for maximal protection.
Sub-optimal cell culture conditions exacerbating drug toxicity.Ensure that your cell culture conditions (e.g., media, supplements, CO2 levels, temperature) are optimal for your specific cell line.
Inconsistent results between experiments. Variability in drug preparation or cell passage number.Prepare fresh dilutions of Amiodarone for each experiment from a stock solution. Ensure that cells used are within a consistent and low passage number range.
Fluctuation in incubation times.Maintain consistent incubation times with Amiodarone across all experiments.
Difficulty dissolving Amiodarone for cell culture. Poor aqueous solubility of Amiodarone.Dissolve Amiodarone in a small amount of a suitable solvent like DMSO before diluting it to the final concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.

Data Summary

Table 1: IC50 Values of Amiodarone in Various Cell Lines

Cell LineIC50 ValueReference
HepaRG3.5 µM[6]
HPL1A (human peripheral lung epithelial)12.4 µM[9]
Desethylamiodarone (B1670286) (DEA) in HPL1A5.07 µM[9]

Table 2: Effect of Antioxidants on Amiodarone Cytotoxicity in L929 Cells

Amiodarone ConcentrationCell Viability (%) - Amiodarone AloneCell Viability (%) - with Vitamin CCell Viability (%) - with N-acetyl cysteineReference
100 µM59.41 ± 16.43128.43 ± 30.94108.74 ± 39.04[4]
120 µM26.66 ± 7.40116.63 ± 23.8174.93 ± 26.31[4]
140 µM19.63 ± 6.8188.11 ± 29.3880.33 ± 43.47[4]
160 µM16.92 ± 6.46111.55 ± 24.0270.18 ± 23.15[4]
180 µM14.91 ± 4.3268.52 ± 25.3948.58 ± 12.21[4]

Experimental Protocols & Visualizations

Protocol: Assessing Amiodarone Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with increasing concentrations of Amiodarone (e.g., 20 to 180 µM) for 24 hours.[7] For antioxidant co-treatment, pre-incubate cells with the antioxidant for a specified period before adding Amiodarone.[7]

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Adherence Overnight seed_cells->adhere treat Treat with Amiodarone +/- Antioxidants adhere->treat incubate Incubate for 24 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing Amiodarone cytotoxicity.

Signaling Pathway: Amiodarone-Induced Oxidative Stress

amiodarone_pathway Amiodarone Amiodarone Mitochondria Mitochondria Amiodarone->Mitochondria ETC Electron Transport Chain (ETC) Impairment Mitochondria->ETC ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death Antioxidants Antioxidants (Vitamin E, C, NAC) Antioxidants->ROS Inhibit amylin_cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment prepare_amylin Prepare Amylin Solutions (Monomers/Aggregates) treat_cells Treat Cells with Amylin prepare_amylin->treat_cells culture_cells Culture Pancreatic β-cells culture_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate viability_assay Assess Cell Viability (MTT, ATP assay) incubate->viability_assay apoptosis_assay Analyze Apoptosis (Annexin V, Caspase) incubate->apoptosis_assay amylin_apoptosis_pathway Amylin_Oligomers Amylin Oligomers Membrane_Disruption Plasma Membrane Disruption Amylin_Oligomers->Membrane_Disruption ER_Stress ER Stress Amylin_Oligomers->ER_Stress Mitochondrial_Damage Mitochondrial Damage Amylin_Oligomers->Mitochondrial_Damage MAPK_Activation MAPK Activation Amylin_Oligomers->MAPK_Activation Apoptosis Apoptosis Membrane_Disruption->Apoptosis Caspase3_Activation Caspase-3 Activation ER_Stress->Caspase3_Activation Mitochondrial_Damage->Caspase3_Activation MAPK_Activation->Apoptosis Caspase3_Activation->Apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Ammiol, particularly concerning interference from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the major compounds that can interfere with this compound analysis in extracts from Ammi visnaga?

A1: The primary interfering compounds in the analysis of this compound from Ammi visnaga extracts are the structurally similar furocoumarins, Khellin (B1673630) and Visnagin (B192663).[1][2][3][4][5][6] These compounds are often present in significantly higher concentrations than this compound, increasing the likelihood of co-elution and inaccurate quantification.[7] Other related coumarins that could potentially interfere, though typically present at lower concentrations, include Dihydrosamidin and Visnadin.[2][7]

Q2: Why is the separation of this compound from Khellin and Visnagin challenging?

A2: The separation is challenging due to the close structural similarity of these furocoumarins. They share the same core chemical scaffold, leading to similar physicochemical properties and, consequently, similar retention behaviors in chromatographic systems.[8] This makes achieving baseline separation, which is crucial for accurate quantification, a significant analytical challenge.

Q3: What are the common analytical techniques used for this compound analysis?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most commonly employed technique for the analysis of this compound and its related compounds.[3][4][9][10][11] Reversed-phase HPLC with a C18 column is frequently used.[3][9][10][12] Supercritical Fluid Chromatography (SFC) has also been shown to be an effective and rapid method for separating these coumarins.[2][7]

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identification should be confirmed by comparing the retention time and UV spectrum of the peak in the sample chromatogram with that of a certified this compound reference standard. For unequivocal identification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the compound in the peak.

Q5: What is a forced degradation study and is it relevant for this compound analysis?

A5: A forced degradation study involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to produce its degradation products.[13][14][15][16][17] This is highly relevant for this compound analysis as it helps to identify potential degradation products that could interfere with the analysis and to develop a stability-indicating method that can accurately quantify this compound in the presence of these degradants.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Problem 1: Poor resolution or co-elution of this compound with Khellin and/or Visnagin.

Possible Causes:

  • Inappropriate mobile phase composition.

  • Unsuitable stationary phase.

  • Suboptimal temperature.

  • High flow rate.

Solutions:

ParameterRecommended Action
Mobile Phase Modify the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of the organic modifier (e.g., methanol (B129727) or acetonitrile) to the aqueous phase can significantly impact selectivity.[18][19] Introducing a small amount of a third solvent, like tetrahydrofuran, can also alter selectivity.[4] A gradient elution may be necessary to achieve separation of all compounds of interest.
Stationary Phase If mobile phase optimization is insufficient, consider a different column. While C18 columns are common, a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, might provide the necessary resolution.[8]
Temperature Optimize the column temperature. Lowering the temperature can sometimes improve the separation of isomers and closely related compounds.
Flow Rate Decrease the flow rate. This can lead to better resolution, although it will increase the analysis time.
Problem 2: Inaccurate quantification of this compound.

Possible Causes:

  • Co-elution with interfering compounds.

  • Matrix effects from the sample extract.[20][21][22][23]

  • Non-linearity of the calibration curve.

  • Degradation of this compound during sample preparation or analysis.

Solutions:

ParameterRecommended Action
Co-elution Address this as described in Problem 1 . Ensure baseline separation for accurate integration of the this compound peak.
Matrix Effects Prepare calibration standards in a matrix that mimics the sample extract to compensate for matrix effects. Alternatively, use the standard addition method. A thorough sample cleanup procedure, such as solid-phase extraction (SPE), can also minimize matrix effects.[20][21]
Calibration Ensure the calibration curve is linear over the concentration range of interest and includes a sufficient number of data points. The correlation coefficient (r²) should be close to 1.
Analyte Stability Protect samples and standards from light and heat to prevent degradation. Use freshly prepared solutions for analysis.
Problem 3: Tailing or fronting peaks for this compound.

Possible Causes:

  • Column overload.

  • Interaction with active sites on the column.

  • Incompatibility between the sample solvent and the mobile phase.

Solutions:

ParameterRecommended Action
Column Overload Reduce the injection volume or the concentration of the sample.
Column Activity Use a high-purity silica (B1680970) column. Adding a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase can help to reduce peak tailing for acidic compounds.
Solvent Mismatch Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength than the mobile phase.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Simultaneous Analysis of this compound, Khellin, and Visnagin

This protocol is a generalized method based on published literature and should be optimized for your specific instrumentation and sample matrix.[3][4][10][12]

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound, Khellin, and Visnagin reference standards.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Tetrahydrofuran (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)
Gradient 0-5 min: 50% B; 5-20 min: 50-100% B; 20-25 min: 100% B; 25-30 min: 100-50% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh a known amount of the powdered plant material or extract.

  • Extract the sample with methanol using sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter before injection.

4. Calibration:

  • Prepare a stock solution of this compound, Khellin, and Visnagin in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration for each analyte.

Visualizations

Workflow for this compound Analysis

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Plant Material/Extract extraction Extraction with Methanol start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc detection UV Detection (245 nm) hplc->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification end end quantification->end Report Results

Caption: A typical workflow for the analysis of this compound from plant materials.

Troubleshooting Co-elution

start Co-elution of This compound Peak q1 Modify Mobile Phase (Organic:Aqueous Ratio) start->q1 a1_yes Resolution Achieved q1->a1_yes Yes q2 Change Organic Modifier (e.g., ACN to MeOH) q1->q2 No a2_yes Resolution Achieved q2->a2_yes Yes q3 Change Column (Different Selectivity) q2->q3 No a3_yes Resolution Achieved q3->a3_yes Yes end Consult Specialist q3->end No

Caption: A decision tree for troubleshooting co-elution issues in this compound analysis.

References

Ammiol stability testing under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammiol. The following information is designed to address specific issues that may be encountered during stability testing of this compound under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound?

A1: Forced degradation studies for this compound are crucial to understand its intrinsic stability and to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting this compound to conditions more severe than accelerated stability testing.[1][2] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Q2: My this compound sample shows significant degradation under accelerated conditions (40°C/75% RH). What should I do?

A2: If significant degradation is observed under accelerated conditions, it is recommended to conduct testing at an intermediate storage condition (e.g., 30°C/65% RH). This will help to evaluate the temperature effect on the drug substance. Additionally, this finding suggests that this compound may require more controlled storage conditions, such as refrigeration. The degradation products should be identified and quantified to understand the degradation pathway.

Q3: I am observing unexpected peaks in my chromatogram during a stability study. How can I determine if they are related to this compound degradation?

A3: To determine if new peaks are related to this compound, you should perform a forced degradation study.[2][3] The degradation products generated under various stress conditions can be compared to the unknown peaks in your stability sample.[2] This will help in identifying likely degradation products and establishing the degradation pathway.[2] Mass spectrometry (MS) coupled with HPLC can be a powerful tool for the structural elucidation of these new peaks.[4]

Q4: How should I select the appropriate analytical method for this compound stability testing?

A4: A stability-indicating analytical method must be able to accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[2] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for its high sensitivity and versatility in separating and quantifying the API and its degradants.[4] The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1]

Troubleshooting Guides

Issue 1: Poor Mass Balance in Stability Studies

Problem: The sum of the assay value of this compound and the levels of its degradation products is significantly less than 100% of the initial value.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Non-chromophoric Degradants Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with a UV detector to detect degradants that do not absorb UV light.
Volatile Degradants Employ Gas Chromatography (GC) with a suitable detector to analyze for volatile degradation products that may not be detected by HPLC.
Adsorption to Container Analyze the container closure system for any adsorbed this compound or degradation products. Consider using a different packaging material.[5]
Incomplete Extraction Optimize the sample extraction procedure to ensure complete recovery of this compound and its degradation products from the formulation matrix.
Issue 2: Changes in Physical Appearance

Problem: The this compound drug product shows changes in color, clarity (for solutions), or dissolution rate over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Photodegradation Protect the drug product from light by using amber-colored containers or opaque packaging.[5] Conduct photostability studies as per ICH Q1B guidelines.[1]
Oxidation Consider adding an antioxidant to the formulation or packaging under an inert atmosphere (e.g., nitrogen).
Polymorphic Transformation Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to investigate changes in the solid-state form of this compound.
Interaction with Excipients Conduct compatibility studies with individual excipients to identify any interactions that may lead to physical changes.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol:water 50:50).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place approximately 10 mg of solid this compound in a hot air oven at 105°C for 48 hours.

  • Photostability: Expose the drug substance to light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Methodology:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temperature 30°C

Validation Parameters: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation
Stress Condition % this compound Remaining Number of Degradation Products Major Degradant (Peak Area %)
0.1 M HCl, 60°C, 24h85.22DP1 (8.1%)
0.1 M NaOH, 60°C, 24h72.53DP2 (15.3%)
3% H₂O₂, RT, 24h65.84DP3 (20.5%)
105°C, 48h (Solid)98.11DP4 (0.8%)
Photostability92.42DP5 (4.2%)
Table 2: Long-Term Stability Data for this compound Drug Product (25°C/60% RH)
Time Point (Months) Assay (%) Total Degradants (%) Appearance Dissolution (%)
0100.2<0.1White, round tablet98
399.80.2Conforms97
699.50.4Conforms96
999.10.6Conforms95
1298.80.8Conforms94

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Ammiol_API This compound API / Drug Product Acid Acid Hydrolysis Ammiol_API->Acid Base Base Hydrolysis Ammiol_API->Base Oxidation Oxidation Ammiol_API->Oxidation Thermal Thermal Ammiol_API->Thermal Photo Photostability Ammiol_API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Reporting HPLC->Data

Caption: Workflow for this compound Forced Degradation Study.

Degradation_Pathway This compound This compound DP1 Degradation Product 1 (Hydrolysis) This compound->DP1 Acid/Base DP2 Degradation Product 2 (Oxidation) This compound->DP2 Oxidizing Agent DP3 Degradation Product 3 (Photolysis) This compound->DP3 Light

Caption: Postulated Degradation Pathways for this compound.

References

Technical Support Center: Large-Scale Synthesis of Ammiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific large-scale synthesis of a compound named "Ammiol" is not publicly available. This technical support center provides troubleshooting guides and FAQs based on common challenges encountered during the large-scale synthesis of complex heterocyclic molecules with similar structural features.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of the this compound-like compound is significantly lower than the lab-scale synthesis. What are the most likely steps for yield loss?

A1: In a multi-step synthesis, overall yield is multiplicative, so even small losses in each step can lead to a significant decrease in the final product. Critical stages prone to yield fluctuations often include complex cyclization reactions and steps involving sterically hindered intermediates. It is crucial to analyze each step's yield and purity profile to pinpoint the exact stages with the most significant losses.

Q2: I am observing a significant amount of a particular side product in my large-scale reaction that was minor in the lab-scale synthesis. Why is this happening?

A2: Side product formation can be exacerbated during scale-up due to issues with heat and mass transfer. In larger reactors, localized "hot spots" can lead to thermal degradation or favor alternative reaction pathways. Slower reagent addition rates on a large scale can also alter the concentration profile of reactants, leading to different side products.

Q3: What are the most common challenges in purifying the final this compound-like compound on a large scale?

A3: The primary challenges in large-scale purification are often related to the removal of structurally similar impurities and residual catalysts. Traditional column chromatography, while effective in the lab, can be costly and time-consuming at an industrial scale. Developing a robust crystallization method is often the most economical and scalable purification strategy. However, this can be challenging if the compound forms oils or has multiple polymorphic forms.

Q4: How can I minimize the use of hazardous reagents and solvents in the large-scale synthesis of the this compound-like compound?

A4: Minimizing hazardous substances is a key aspect of green chemistry and industrial process safety. This can be achieved by exploring alternative synthetic routes that avoid toxic reagents. Additionally, conducting a solvent selection guide to replace hazardous solvents with greener alternatives is recommended. In some cases, catalyst screening can identify more environmentally benign catalysts.

Troubleshooting Guides

Low Reaction Yield

Low yields in a specific synthetic step can often be traced back to a few common causes. The following table provides a guide to troubleshooting these issues.

Observation Potential Cause Recommended Solution
Incomplete conversion of starting material Insufficient reaction time or temperature.Increase reaction time or temperature incrementally. Monitor the reaction progress using in-process controls like HPLC or TLC.
Poor quality of reagents or catalyst.Ensure the purity of all starting materials and the activity of the catalyst. Use freshly opened or purified reagents.
Formation of multiple side products Reaction temperature is too high.Lower the reaction temperature to improve selectivity. Consider a slower, controlled addition of reagents.
Incorrect stoichiometry or reagent addition rate.Re-optimize the stoichiometry of the reactants. Control the rate of addition of key reagents to maintain an optimal concentration profile.
Degradation of the product Product is unstable under the reaction or work-up conditions.Modify the work-up procedure to minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures). Consider performing the reaction at a lower temperature.
Impurity Profile and Purification Issues

The presence of impurities can significantly impact the quality of the final product and complicate the purification process.

Impurity Type Potential Source Mitigation and Removal Strategy
Unreacted Starting Materials Incomplete reaction.Optimize reaction conditions for full conversion. If unavoidable, remove via crystallization or selective extraction.
Side Products Non-selective reaction conditions.Re-optimize reaction parameters (temperature, solvent, catalyst). Develop a purification method that effectively separates the side product (e.g., crystallization, preparative HPLC for high-value products).
Residual Catalyst Inefficient removal during work-up.Employ a specific catalyst scavenger or perform an additional filtration or extraction step. For heavy metal catalysts, specific chelating agents may be necessary.
Solvent Residues Inefficient drying of the final product.Dry the product under high vacuum and at an appropriate temperature. Ensure the selected solvent is not a high-boiling point solvent that is difficult to remove.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for In-Process Control

This protocol outlines a general method for monitoring the progress of a reaction and identifying the presence of impurities.

1. Sample Preparation:

  • Carefully quench a small, representative sample of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., acetonitrile (B52724) or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the starting material, product, and any impurities by comparing their retention times with known standards.

  • Calculate the relative percentage of each component by peak area to determine the reaction conversion and impurity profile.

Visualizations

Ammiol_Synthesis_Workflow A Starting Material A C Intermediate 1 A->C Step 1: Coupling B Starting Material B B->C D Intermediate 2 C->D Step 2: Cyclization E Crude this compound-like Compound D->E Step 3: Modification F Purified this compound-like Compound E->F Step 4: Purification

Caption: A generic multi-step synthesis workflow for an this compound-like compound.

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Reaction Conversion (via HPLC/TLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality incomplete->optimize_conditions check_impurities Analyze Impurity Profile complete->check_impurities side_products Major Side Products check_impurities->side_products Yes degradation Product Degradation check_impurities->degradation Possible optimize_selectivity Optimize for Selectivity: - Lower Temperature - Slower Reagent Addition side_products->optimize_selectivity modify_workup Modify Work-up/ Purification Conditions degradation->modify_workup

Caption: A decision tree for troubleshooting low reaction yields.

Technical Support Center: Improving the Bioavailability of Ammiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Ammiol, a representative poorly soluble drug.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of this compound.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

  • Question: We are observing low and inconsistent oral bioavailability of this compound in our rat studies. What are the potential causes and how can we troubleshoot this?

  • Answer: Low and variable oral bioavailability for a poorly soluble compound like this compound is a common challenge. The primary causes often relate to its dissolution rate and solubility in the gastrointestinal (GI) tract. Here’s a systematic approach to troubleshoot this issue:

    • Characterize Physicochemical Properties:

      • Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8). Poor solubility is a primary reason for low bioavailability.[1][2]

      • Permeability: Assess the permeability of this compound using in vitro models like the Caco-2 cell permeability assay. This will help determine if absorption is limited by its ability to cross the intestinal epithelium.

      • LogP: The octanol-water partition coefficient (LogP) will indicate the lipophilicity of this compound. Highly lipophilic drugs often have poor aqueous solubility.

    • Evaluate Formulation Strategy:

      • Particle Size: If you are using a simple suspension, the particle size of the this compound powder can significantly impact its dissolution rate.[3][4][5] Consider particle size reduction techniques.

      • Wetting: Poor wetting of the drug powder in the GI fluids can also limit dissolution. The inclusion of a wetting agent or surfactant in the formulation can be beneficial.

    • Investigate Potential for First-Pass Metabolism:

      • Drugs absorbed from the gut first pass through the liver, where they can be extensively metabolized before reaching systemic circulation. In vitro studies with liver microsomes can provide an initial assessment of this compound's susceptibility to first-pass metabolism.

Issue 2: Inconsistent Dissolution Profiles of this compound Formulations

  • Question: Our in vitro dissolution testing of different this compound formulations is showing highly variable results. What could be causing this inconsistency?

  • Answer: Inconsistent dissolution profiles can undermine the reliability of your formulation development. Several factors can contribute to this variability:

    • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility and dissolution rate.[1] It is crucial to characterize the solid-state properties of your drug substance using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Amorphous vs. Crystalline State: Amorphous forms of a drug are generally more soluble than their crystalline counterparts but can be less stable and may convert to a crystalline form over time.[6] This conversion can lead to changes in the dissolution profile.

    • Manufacturing Process Variability: Inconsistencies in the manufacturing process of your formulations (e.g., mixing times, drying temperatures for solid dispersions) can lead to batch-to-batch variability.

    • Dissolution Test Method: Ensure your dissolution test method is robust and validated. Factors such as the dissolution medium, apparatus speed, and sampling times should be optimized and standardized.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies to enhance the bioavailability of poorly soluble drugs like this compound.

Formulation Strategies

  • Question: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble drug like this compound?

  • Answer: Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized into:

    • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size.[3][4][5]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[1][3]

    • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents to enhance its solubility and absorption.[6][7] This includes self-emulsifying drug delivery systems (SEDDS).[1][6]

    • Nanotechnology-Based Approaches: Utilizing nanocarriers like nanoparticles, nanoemulsions, and liposomes to improve solubility and target drug delivery.[8]

    • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[1][8]

  • Question: How does particle size reduction improve bioavailability?

  • Answer: Reducing the particle size of a drug increases its surface area-to-volume ratio.[3][4] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can subsequently improve absorption and bioavailability.[3] Common techniques for particle size reduction include micronization and nanosizing.[1][5]

  • Question: What are the advantages of using a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

  • Answer: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[1][6] The key advantages of SEDDS for a poorly soluble drug like this compound include:

    • Enhanced Solubilization: The drug is dissolved in the lipid-based formulation, bypassing the dissolution step in the GI tract.

    • Improved Absorption: The small droplet size of the resulting emulsion provides a large interfacial area for drug absorption.

    • Protection from Degradation: The formulation can protect the drug from enzymatic degradation in the GI tract.

    • Potential for Lymphatic Uptake: Lipid-based formulations can facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver.[9]

Quantitative Data Summary

The following tables summarize hypothetical data from experiments aimed at improving the bioavailability of this compound.

Table 1: Solubility of this compound in Different Media

MediumpHSolubility (µg/mL)
Simulated Gastric Fluid (SGF)1.20.5 ± 0.1
Simulated Intestinal Fluid (SIF)6.81.2 ± 0.3
Water7.00.8 ± 0.2

Table 2: Comparison of this compound Formulation Properties

FormulationParticle Size (nm)Dissolution at 30 min (%)In Vivo Bioavailability (%)
This compound Suspension5,200 ± 45015 ± 55 ± 2
This compound Nanosuspension250 ± 5085 ± 835 ± 7
This compound Solid DispersionN/A92 ± 642 ± 9
This compound SEDDS150 ± 30 (emulsion droplet size)98 ± 455 ± 11

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

  • Preparation of Suspension: Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., a poloxamer) in deionized water.

  • Milling: Transfer the suspension to a bead mill containing zirconia beads (0.5 mm diameter).

  • Milling Parameters: Mill the suspension at 2000 rpm for 4 hours at a controlled temperature of 4°C.[10]

  • Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size using dynamic light scattering (DLS).

  • Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the milling beads.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 ratio (w/w) in a suitable organic solvent (e.g., methanol).

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.

  • Sieving: Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (XRPD and DSC).

Protocol 3: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Component Selection: Based on solubility studies, select an appropriate oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol P).

  • Formulation: Accurately weigh and mix the selected oil, surfactant, and co-surfactant in a glass vial.

  • Drug Loading: Add this compound to the mixture and stir gently with a magnetic stirrer at room temperature until the drug is completely dissolved.

  • Equilibration: Allow the formulation to equilibrate for 48 hours.

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of water in a glass beaker with gentle agitation and observe the formation of the emulsion.

    • Droplet Size Analysis: Determine the droplet size of the resulting emulsion using DLS.

    • Drug Content: Determine the concentration of this compound in the SEDDS formulation using a validated analytical method (e.g., HPLC).

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Studies A Physicochemical Characterization B Solubility & Permeability Assessment A->B C Particle Size Reduction B->C D Solid Dispersion B->D E Lipid-Based Formulation B->E F Dissolution Testing C->F D->F E->F G Stability Studies F->G H Pharmacokinetic Studies in Animals G->H I Bioavailability Determination H->I Formulation_Selection Start Start: this compound with Poor Bioavailability BCS_Class Determine BCS Class Start->BCS_Class Class_II BCS Class II (Low Solubility, High Permeability) BCS_Class->Class_II Low Solubility Class_IV BCS Class IV (Low Solubility, Low Permeability) BCS_Class->Class_IV Low Solubility & Permeability Dissolution_Limited Dissolution Rate is Limiting Class_II->Dissolution_Limited Permeability_Issue Permeability is also a Concern Class_IV->Permeability_Issue Strategy_II Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations Dissolution_Limited->Strategy_II Strategy_IV Strategies: - Nanotechnology (e.g., SEDDS) - Permeation Enhancers Permeability_Issue->Strategy_IV SEDDS_Mechanism SEDDS This compound in SEDDS (Oil, Surfactant, Co-surfactant) GI_Fluid Dispersion in GI Fluid SEDDS->GI_Fluid Emulsion Spontaneous Formation of Fine Oil-in-Water Emulsion GI_Fluid->Emulsion Absorption Enhanced Absorption across Intestinal Epithelium Emulsion->Absorption Circulation Entry into Systemic Circulation Absorption->Circulation

References

khellin side effects and toxicity mitigation in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of khellin (B1673630), with a focus on its side effects and toxicity mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with khellin administration in research settings?

A1: Khellin, a natural furanochromone, is known for a range of side effects that can impact experimental outcomes. The most frequently reported adverse effects include:

  • Gastrointestinal Discomfort: Nausea, vomiting, and abdominal pain are common, particularly at higher doses when administered orally.[1] To alleviate these issues, consider administering khellin with food or reducing the dosage.[1]

  • Hepatotoxicity: Prolonged or high-dose oral administration can lead to elevated liver enzymes (transaminases and gamma-glutamyltransferase), and in some cases, reversible cholestatic jaundice.[2][3] Regular monitoring of liver function is advisable in long-term in vivo studies.[1]

  • Photosensitivity: Khellin can increase the skin's sensitivity to ultraviolet (UV) light, potentially leading to phototoxic reactions.[1][2] However, its phototoxic potential is considered lower than that of psoralens.[4]

  • Cardiovascular Effects: As a vasodilator, khellin can cause hypotension (low blood pressure), dizziness, and lightheadedness.[1]

  • Allergic Reactions: Although rare, allergic reactions such as skin rashes and itching can occur.[1]

Q2: How can I minimize khellin-induced toxicity in my experiments?

A2: Mitigating khellin's toxicity is crucial for obtaining reliable experimental data and for its potential therapeutic development. Key strategies include:

  • Topical Administration: Systemic side effects, particularly hepatotoxicity, can be significantly reduced by using topical formulations such as creams, gels, or nanogels.[2][3] This approach is particularly relevant for dermatological research.

  • Dosage Optimization: Titrating to the lowest effective dose can minimize side effects. An oral dose of 100 mg has been used in human studies for vitiligo.[3]

  • Development of Analogs: Research has focused on synthesizing khellin derivatives with improved safety profiles. For instance, khellinoflavanones have been developed that show potent biological activity with potentially lower toxicity.[5][6]

  • Purification: The purity of the khellin used in experiments can influence its toxicity. Ensuring high purity can help in managing adverse effects.

Q3: What are the known mechanisms of khellin's action and toxicity?

A3: Khellin's biological effects are mediated through several signaling pathways:

  • Smooth Muscle Relaxation: Khellin acts as a vasodilator and bronchodilator primarily by blocking calcium channels and inhibiting phosphodiesterase (PDE).[7][8]

    • Calcium Channel Blockade: By inhibiting calcium influx into smooth muscle cells, khellin prevents muscle contraction.[7]

    • Phosphodiesterase Inhibition: Khellin inhibits the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels and subsequent smooth muscle relaxation.[8]

  • Hepatotoxicity: The liver toxicity of khellin is linked to its activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][6][9] This can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which may be involved in the metabolic activation of khellin to toxic intermediates.[1][6]

  • Photosensitivity: Khellin is a photosensitizing agent that can interact with DNA upon UVA irradiation, forming monoadducts.[4][10] This property is utilized in photochemotherapy but also underlies its phototoxic potential.

Troubleshooting Guides

Problem: Inconsistent results in cell viability assays (e.g., MTT, LDH).
  • Possible Cause: Khellin's poor aqueous solubility can lead to precipitation in culture media, resulting in inaccurate concentrations.

  • Troubleshooting Steps:

    • Solvent Selection: Dissolve khellin in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before preparing final dilutions in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Sonication: Briefly sonicate the stock solution to ensure complete dissolution.

    • Visual Inspection: Before adding to cells, visually inspect the diluted khellin solution for any signs of precipitation.

Problem: High mortality or signs of distress in animal models receiving oral khellin.
  • Possible Cause: High oral doses of khellin can lead to acute toxicity, including severe gastrointestinal distress and hepatotoxicity.

  • Troubleshooting Steps:

    • Dose Reduction: Refer to the quantitative toxicity data below and consider starting with a lower dose.

    • Route of Administration: If the experimental design allows, switch to intraperitoneal or topical administration to bypass first-pass metabolism and reduce gastrointestinal side effects.

    • Vehicle Optimization: Ensure the vehicle used for oral gavage is well-tolerated and does not contribute to toxicity.

Quantitative Data Summary

ParameterValueSpecies/SystemAdministration RouteReference
LD50 10.1 g/kgRatOral[4]
3.6 g/kgRatIntraperitoneal[4]
IC50 (Cytotoxicity) 12.54 - 17.53 µg/mLMCF-7 (breast cancer), HepG2 (liver cancer) cell linesIn vitro[11]
IC50 (CYP1A1 Inhibition) 4.02 µMHuman HEK293 cellsIn vitro[5]
IC50 (CYP1A1 Inhibition - Derivative) 140 nM (Khellinoflavanone 4l)Human HEK293 cellsIn vitro[5]
Clinical Dose (Vitiligo) 100 mgHumanOral[3]
Topical Formulation Concentration 3% - 5%HumanTopical[3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using LDH Assay

This protocol provides a general framework for assessing khellin-induced cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Target cell line (e.g., HepG2 for hepatotoxicity studies)

  • Cell culture medium and supplements

  • Khellin

  • DMSO (for stock solution)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Khellin Preparation: Prepare a stock solution of khellin in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the culture medium with 100 µL of the khellin dilutions. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Protocol 2: Synthesis of Khellinoflavanones (Toxicity Mitigation)

This protocol describes a general method for the synthesis of khellinoflavanones, which have shown enhanced CYP1A1 inhibitory activity and may possess a better toxicity profile than khellin.

Step 1: Synthesis of Khellinone (B1209502)

  • Reflux a mixture of khellin and 1 M potassium hydroxide (B78521) in ethanol (B145695) at 90°C for 12-14 hours.[5]

  • Evaporate the ethanol and partition the residue between dichloromethane (B109758) and water.[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.[5]

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain khellinone.[5]

Step 2: Synthesis of Khellinoflavanones

  • Treat khellinone with various aryl aldehydes in the presence of piperidine (B6355638) in refluxing ethanol for 12 hours.[5]

  • After the reaction, purify the resulting khellinoflavanones using appropriate chromatographic techniques.

Protocol 3: Preparation of a Topical Khellin Gel

This protocol provides a basic method for preparing a topical gel formulation to minimize systemic exposure to khellin.

Materials:

  • Khellin

  • Gelling agent (e.g., Carbopol)

  • Neutralizing agent (e.g., triethanolamine)

  • Co-solvents (e.g., ethanol, propylene (B89431) glycol)

  • Purified water

Procedure:

  • Khellin Solution: Dissolve the desired amount of khellin in a co-solvent system (e.g., a mixture of ethanol and propylene glycol).

  • Gel Formation: Disperse the gelling agent in purified water and allow it to swell.

  • Incorporation of Khellin: Slowly add the khellin solution to the gel base with continuous stirring until a homogenous mixture is obtained.

  • Neutralization: Adjust the pH of the gel to a skin-compatible range (typically pH 5.5-7.0) by adding a neutralizing agent dropwise while stirring.

  • Characterization: Evaluate the prepared gel for its physical appearance, pH, viscosity, and drug content.

Signaling Pathway Diagrams

Khellin_Hepatotoxicity_AHR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm Khellin Khellin AhR_complex AhR-Hsp90-XAP2 Complex Khellin->AhR_complex Binds AhR_ligand Khellin-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates to Nucleus and binds ARNT AhR_ARNT Khellin-AhR-ARNT Complex ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binds CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation Toxic_Metabolites Toxic Metabolites CYP1A1_protein->Toxic_Metabolites Metabolizes Khellin Hepatotoxicity Hepatotoxicity Toxic_Metabolites->Hepatotoxicity

Caption: Khellin-induced hepatotoxicity via the Aryl Hydrocarbon Receptor (AhR) pathway.

Khellin_Vasodilation_Pathway cluster_cell Smooth Muscle Cell cluster_membrane Cell Membrane Khellin_ext Khellin Ca_channel L-type Ca²⁺ Channel Khellin_ext->Ca_channel Blocks PDE Phosphodiesterase (PDE) Khellin_ext->PDE Inhibits Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP AMP AMP PDE->AMP Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_int MLCK_active Active MLCK Ca_int->MLCK_active Activates ATP ATP ATP->AC cAMP->PDE MLCK_inactive Inactive MLCK cAMP->MLCK_inactive Inhibits Activation of MLCK Relaxation Muscle Relaxation MLCK_inactive->Relaxation Promotes Contraction Muscle Contraction MLCK_active->Contraction Leads to

Caption: Khellin's dual mechanism for smooth muscle relaxation.

Experimental_Workflow_Hepatotoxicity start Start animal_model Select Animal Model (e.g., Wistar Rats) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization grouping Divide into Control and Khellin-Treated Groups acclimatization->grouping treatment Administer Khellin (e.g., Oral Gavage) grouping->treatment monitoring Monitor for Clinical Signs (Weight loss, Behavior) treatment->monitoring collection Collect Blood and Liver Tissue Samples monitoring->collection biochemical Biochemical Analysis (ALT, AST, Bilirubin) collection->biochemical histopathology Histopathological Examination (H&E Staining) collection->histopathology molecular Molecular Analysis (Gene Expression of CYP1A1, Inflammatory Markers) collection->molecular analysis Data Analysis and Interpretation biochemical->analysis histopathology->analysis molecular->analysis end End analysis->end

Caption: Experimental workflow for in vivo assessment of khellin-induced hepatotoxicity.

References

visnagin assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for visnagin (B192663) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the variability and reproducibility of visnagin experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the visnagin concentration of our Ammi visnaga extracts. What are the likely causes and how can we mitigate this?

A1: Batch-to-batch variability in botanical extracts is a common challenge. The primary causes are typically:

  • Inconsistent Botanical Raw Material: The chemical profile of Ammi visnaga can vary significantly based on genetic makeup, geographical source, climate, and harvest time.[1]

  • Variable Extraction Procedures: Minor changes in the extraction solvent, temperature, duration, or the particle size of the plant material can lead to different yields of visnagin and other bioactive compounds.[1]

To mitigate this variability, we recommend the following:

  • Standardize Raw Material Sourcing: If possible, source plant material from a single supplier who can provide a certificate of analysis (CoA) with information on geographical origin and harvest time.

  • Implement a Standardized Extraction Protocol: Ensure that all parameters of your extraction process are consistent across all batches.

  • Quality Control with Marker Compounds: Use analytical techniques like HPLC to quantify the concentration of key bioactive markers, such as visnagin and khellin, in each batch.[1] Set clear acceptance criteria for the concentration range of these markers.

Q2: Our in vitro bioassay results are inconsistent, even when the visnagin concentration in our extracts is similar across batches. What could be causing this?

A2: This issue often arises from the synergistic or antagonistic effects of other compounds present in the extract. While visnagin is a key bioactive molecule, the overall biological effect of an extract is the sum of its parts.

  • Variation in Other Bioactive Compounds: The concentration of other compounds, such as flavonoids and coumarins, may differ between batches even if visnagin levels are consistent.

  • Compound Degradation: Visnagin and related compounds can be sensitive to light and heat, potentially degrading during storage or the experimental process.[1]

Troubleshooting steps include:

  • Expand Analytical Testing: Broaden your quality control to include the quantification of other relevant bioactive compounds.

  • Proper Storage: Store both the raw plant material and the extracts in a cool, dark place to prevent degradation.[1]

  • Conduct Bioactivity Assays: In addition to chemical analysis, use a relevant bioassay to assess the functional activity of each batch to ensure consistent biological effects.

Q3: What is a suitable vehicle for administering visnagin in animal studies, given its low aqueous solubility?

A3: Due to its poor water solubility, a co-solvent system is often necessary for in vivo administration of visnagin. A common and effective approach is to first dissolve the visnagin in a small volume of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a suitable vehicle such as polyethylene (B3416737) glycol (PEG), corn oil, or saline.[2] It is critical to keep the final concentration of the organic solvent low to prevent any vehicle-induced toxicity. Always include a vehicle-only control group in your experiments.[2]

Troubleshooting Guides

HPLC Analysis of Visnagin
Problem Potential Cause(s) Troubleshooting Steps
High Back Pressure - Plugged column frit- Column contamination- Blockage in the system- Back-flush the column.- Wash the column with a strong solvent.- Check for blockages in the tubing and fittings.[3]
Peak Splitting or Tailing - Column void or degradation- Sample solvent incompatible with mobile phase- Column overloading- Use a guard column to protect the analytical column.- Dissolve the sample in the mobile phase whenever possible.- Reduce the injection volume or sample concentration.[4]
Retention Time Drift - Inconsistent mobile phase composition- Poor column temperature control- Column not properly equilibrated- Prepare fresh mobile phase daily.- Use a column oven for stable temperature.- Ensure adequate column equilibration time between runs.[5]
Unexpected Peaks - Contamination of sample or mobile phase- Degradation of visnagin- Use high-purity solvents and filter samples.- Store samples and standards properly in a cool, dark place.[1]
UV-Vis Spectrophotometry for Visnagin Quantification
Problem Potential Cause(s) Troubleshooting Steps
Non-linear Calibration Curve - High sample concentration leading to deviation from Beer-Lambert law- Stray light- Dilute samples to an appropriate absorbance range (ideally 0.2–1.0 AU).- Ensure the instrument is properly calibrated and maintained.[6]
Baseline Drift - Changes in lamp intensity- Temperature fluctuations in the instrument- Allow the instrument to warm up sufficiently.- Perform regular baseline corrections.[7]
Inaccurate Readings - Dirty or scratched cuvettes- Solvent absorbance interference- Clean cuvettes thoroughly before each use.- Use a blank solution containing the same solvent as the sample to zero the instrument.[8]
Poor Signal-to-Noise Ratio - Low sample concentration- Increase the cuvette path length.- Use a more concentrated sample if possible.- Increase the instrument's integration time or average multiple scans.[7]

Experimental Protocols

Protocol 1: HPLC Quantification of Visnagin in Ammi visnaga Extract
  • Standard Preparation: Prepare a stock solution of visnagin reference standard in methanol (B129727) (e.g., 1 mg/mL). From this, create a series of calibration standards at different known concentrations.[1]

  • Sample Preparation: Accurately weigh a known amount of the dried extract (e.g., 10 mg) and dissolve it in a specific volume of methanol (e.g., 10 mL). Filter the solution using a 0.45 µm syringe filter before injection.[1]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A common mobile phase is a mixture of water, methanol, and tetrahydrofuran (B95107) (50:45:5, v/v/v). An isocratic mixture of methanol and water can also be effective.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the prepared standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of visnagin in the samples.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells (e.g., HT 144 malignant melanoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Treatment: Treat the cells with various concentrations of visnagin (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low and consistent across all wells). Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of visnagin that inhibits 50% of cell growth).

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Visnagin/Khellin Quantification
ParameterPerformance DataReference
Linearity Range (Khellin) 10–80 μg/mL[10]
Correlation Coefficient (r²) ≥ 0.999[11]
Precision (%RSD) 0.63–2.05%[10]
Accuracy (% Recovery) 100.08–100.53%[10]
Limit of Detection (LOD) 3.1 µg/mL (HPLC for Khellin)[10]
Limit of Quantification (LOQ) 9.4 µg/mL (HPLC for Khellin)[10]
Table 2: In Vitro Cytotoxicity of Visnagin (IC50 Values)
Cell LineAssayIC50 ValueReference
HT 144 (Malignant Melanoma) MTT~80.93% inhibition at 100 µg/mL[9]
Lettuce (Lactuca sativa) Bioherbicide110-175 µM[6]
Duckweed (Lemna paucicostata) Bioherbicide110-175 µM[6]

Signaling Pathways and Experimental Workflows

Visnagin exerts its biological effects through the modulation of several key signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for quantifying visnagin.

visnagin_signaling_pathways cluster_nfkb NF-κB Pathway (Inflammation) cluster_nrf2 Nrf2/HO-1 Pathway (Antioxidant Response) cluster_ahr AHR Pathway visnagin Visnagin IKK IKK visnagin->IKK inhibits Nrf2 Nrf2 visnagin->Nrf2 activates AHR AHR visnagin->AHR activates stress Cellular Stress (e.g., Doxorubicin, Oxidative Stress) stress->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases nucleus_nfkb nucleus_nfkb NFkB->nucleus_nfkb translocates to nucleus inflammation inflammation nucleus_nfkb->inflammation promotes transcription of pro-inflammatory genes (TNF-α, IL-6) nucleus_nrf2 nucleus_nrf2 Nrf2->nucleus_nrf2 translocates to nucleus ARE ARE nucleus_nrf2->ARE binds to HO1 HO1 ARE->HO1 promotes transcription of antioxidant enzymes cytoprotection cytoprotection HO1->cytoprotection leads to ARNT ARNT AHR->ARNT XRE XRE ARNT->XRE binds to CYP1A1 CYP1A1 XRE->CYP1A1 induces transcription of CYP1A1, etc.

Caption: Key signaling pathways modulated by visnagin.

hplc_workflow cluster_hplc HPLC Analysis start Start prep_standards Prepare Visnagin Reference Standards start->prep_standards process process decision decision output output end End inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Ammi visnaga Extract Sample inject_sample Inject Sample prep_sample->inject_sample generate_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->generate_curve Generate Peak Areas get_peak_area Obtain Sample Peak Area inject_sample->get_peak_area Generate Peak Area calculate_conc Calculate Visnagin Concentration in Sample generate_curve->calculate_conc get_peak_area->calculate_conc report Report Results calculate_conc->report report->end

References

Technical Support Center: Addressing Autofluorescence in Ammiol Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the challenges posed by autofluorescence during Ammiol imaging experiments.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you might encounter during your imaging studies.

Problem 1: High background fluorescence is obscuring the this compound signal across all channels.

Answer:

This common issue can often be traced back to the sample preparation process or the inherent properties of the tissue itself. Here’s a systematic approach to identify and resolve the source of the high background.

Step 1: Identify the Source of Autofluorescence

The first crucial step is to determine the origin of the unwanted signal.

  • Unstained Control: Always prepare an unstained control sample that undergoes all the same processing steps as your experimental samples, but without the addition of this compound or any other fluorescent labels.[1] Imaging this control will reveal the baseline level and spectral characteristics of the autofluorescence in your sample.[1]

Step 2: Optimize Your Sample Preparation Protocol

  • Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to induce autofluorescence by cross-linking proteins.[2][3] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde.[3]

    • Action: Reduce the fixation time to the minimum required for adequate tissue preservation.[2][3][4] Consider using a lower concentration of paraformaldehyde.[1] As an alternative, you can try organic solvents like ice-cold methanol (B129727) or ethanol (B145695), which may reduce autofluorescence.[1][5]

  • Perfusion: Red blood cells are a significant source of autofluorescence due to the heme groups they contain.[2][4]

    • Action: For tissue samples, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[1][2][4]

  • Heat and Dehydration: Excessive heat during sample processing can increase autofluorescence, particularly in the red spectrum.[2][3]

    • Action: Ensure that all incubation steps are carried out at the recommended temperatures, and avoid overheating the sample during dehydration.

Step 3: Employ Chemical Quenching Methods

Several chemical treatments can be applied to reduce autofluorescence after fixation.

  • Sodium Borohydride (B1222165) (NaBH₄): This reducing agent is effective against aldehyde-induced autofluorescence.[1][6] It works by reducing aldehyde groups to non-fluorescent alcohol groups.[6]

  • Sudan Black B: This reagent is particularly effective at quenching lipofuscin, a common source of autofluorescence in aging tissues.[3][4]

  • Copper Sulfate: Treatment with CuSO₄ in an ammonium (B1175870) acetate (B1210297) buffer can also help to reduce autofluorescence.[7]

A summary of common chemical quenching agents is provided in the table below.

Problem 2: The this compound signal is weak and difficult to distinguish from the background noise.

Answer:

When your signal of interest is low, even moderate levels of autofluorescence can become a significant problem. Here are some strategies to improve your signal-to-noise ratio.

Step 1: Optimize Fluorophore and Filter Selection

  • Fluorophore Choice: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[1][8]

    • Action: If possible, use a derivative of this compound that excites and emits in the far-red or near-infrared part of the spectrum (above 650 nm).[1][3] This can help to spectrally separate your signal from the majority of the autofluorescence.

  • Filter Sets: Ensure you are using high-quality optical filters that are specifically designed for the excitation and emission spectra of this compound. This will maximize the collection of your specific signal while rejecting out-of-band background fluorescence.

Step 2: Advanced Imaging and Analysis Techniques

  • Spectral Imaging and Linear Unmixing: If your microscope is equipped with a spectral detector, you can use a technique called spectral unmixing.[1]

    • Action: First, acquire a "lambda stack" (a series of images at different emission wavelengths) of your unstained control sample to determine the spectral signature of the autofluorescence. Then, use software to computationally subtract this autofluorescence spectrum from your experimental images, isolating the true this compound signal.[1][9]

  • Time-Gated Fluorescence Microscopy: This technique separates fluorescence signals based on their decay lifetimes. Autofluorescence typically has a very short fluorescence lifetime (a few nanoseconds).[10] If this compound has a longer lifetime, time-gated detection can be used to filter out the early-arriving autofluorescence photons and only collect the photons from your probe.[10]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light.[1][2] It is an intrinsic property of the tissue and not the result of specific fluorescent labeling.[11] This background fluorescence can reduce the signal-to-noise ratio, making it difficult to detect the specific signal from your fluorescent probe.[6]

Q2: What are the most common sources of autofluorescence in biological samples?

A2: Common endogenous fluorophores include:

  • Metabolites: NADH and flavins are key metabolic coenzymes that fluoresce.[6][11]

  • Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are highly autofluorescent, primarily in the blue-green region of the spectrum.[4][6][12]

  • Pigments: Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in aging cells and has a broad emission spectrum.[4][6][12] Heme groups in red blood cells also contribute significantly to autofluorescence.[2][4]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[2][11]

Q3: Can my experimental reagents contribute to background fluorescence?

A3: Yes, some reagents and labware can be fluorescent. For live-cell imaging, phenol (B47542) red in cell culture media can be a source of background.[11][13] Some plastic culture dishes and slides can also be fluorescent; using glass-bottom dishes is often recommended.[11][13] It is also important to ensure that any mounting media used is non-fluorescent.

Q4: How can I design my experiment to minimize autofluorescence from the start?

A4:

  • Animal Diet: For in-vivo animal imaging, the diet can be a significant source of autofluorescence in the gastrointestinal tract. Using a purified diet can reduce this background by over two orders of magnitude.[14][15]

  • Wavelength Selection: Whenever possible, choose fluorophores and imaging wavelengths in the near-infrared (NIR) range. Autofluorescence is significantly reduced at longer wavelengths.[14][15][16]

  • Controls: Always include an unstained control to assess the level of autofluorescence in your samples.[1][4]

Quantitative Data Summary

Table 1: Common Endogenous Fluorophores and their Spectral Properties

Endogenous FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Common Location
Collagen300 - 400300 - 450Extracellular matrix
Elastin350 - 450410 - 540Extracellular matrix, blood vessels
NADH~340~450Mitochondria, cytoplasm
Flavins (FAD)~450~530Mitochondria
Lipofuscin360 - 500450 - 650+Aging cells, particularly neurons
Porphyrins (Heme)~400600 - 700Red blood cells

Table 2: Common Chemical Treatments for Autofluorescence Reduction

ReagentTarget AutofluorescenceTypical ProtocolNotes
Sodium Borohydride (NaBH₄)Aldehyde-induced0.1-1 mg/mL in PBS for 10-30 minutes.[1]Can have mixed results and may affect antigenicity.[1][4]
Sudan Black BLipofuscin0.1-0.3% in 70% ethanol for 5-20 minutes.Can introduce a grainy, dark precipitate.
Trypan BlueGeneral Quenching0.05-0.1% in PBS for 1-10 minutes.Can reduce specific signal as well.
Copper (II) SulfateGeneral Quenching10 mM CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0) for 10-90 minutes.Particularly useful for formalin-fixed tissue.[8]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • Reagent Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.

  • Sample Preparation: After fixation with formaldehyde or glutaraldehyde and subsequent washing steps, immerse the tissue sections or cells in the freshly prepared sodium borohydride solution.

  • Incubation: Incubate for 10-30 minutes at room temperature. The optimal time may need to be determined empirically.

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence or fluorescent staining protocol for this compound.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.

  • Sample Preparation: After completing your fluorescent staining protocol (including this compound), wash the samples in PBS.

  • Dehydration and Staining: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%). Immerse the slides in the 0.1% Sudan Black B solution for 5-20 minutes at room temperature.

  • Washing and Rehydration: Briefly wash the samples in 70% ethanol to remove excess Sudan Black B. Rehydrate the samples through a graded ethanol series back to PBS.

  • Mounting: Mount the coverslip using an aqueous mounting medium.

Protocol 3: General Workflow for Spectral Unmixing

  • Prepare Controls: Prepare two control samples:

    • An unstained sample to capture the autofluorescence spectrum.

    • A sample stained only with this compound to capture its specific emission spectrum.

  • Image Acquisition (Lambda Stack):

    • Place the unstained sample on the confocal microscope.

    • Using the spectral detector, acquire a series of images across a range of emission wavelengths (e.g., from 410 nm to 700 nm in 10 nm steps) using the excitation wavelength for this compound. This is the autofluorescence "fingerprint".

    • Repeat the process for the this compound-only sample to get its spectral fingerprint.

  • Image Experimental Sample: Acquire a lambda stack of your fully stained experimental sample using the same settings.

  • Linear Unmixing:

    • Open the spectral imaging software.

    • Load the spectral fingerprints of the autofluorescence and this compound into the software's reference library.

    • Apply the linear unmixing algorithm to the lambda stack from your experimental sample. The software will calculate the contribution of each known spectrum (autofluorescence and this compound) to every pixel in the image.

  • Analysis: The output will be separate images showing the intensity and localization of the autofluorescence and the true this compound signal, allowing for a much cleaner analysis.

Visualizations

Autofluorescence_Troubleshooting_Workflow cluster_pre Pre-Acquisition Solutions cluster_post Post-Acquisition Solutions start Start: Autofluorescence Obscures Signal unstained_control Image Unstained Control start->unstained_control is_af_high Is Autofluorescence Unacceptably High? unstained_control->is_af_high optimize_fixation Optimize Fixation (Time, Type) is_af_high->optimize_fixation Yes end_node Acquire High-Quality Image is_af_high->end_node No perfuse_pbs Perfuse with PBS optimize_fixation->perfuse_pbs chemical_quenching Apply Chemical Quenching (NaBH4, Sudan Black B) perfuse_pbs->chemical_quenching change_fluorophore Change Fluorophore (Far-Red/NIR) chemical_quenching->change_fluorophore spectral_unmixing Spectral Imaging & Linear Unmixing change_fluorophore->spectral_unmixing time_gating Time-Gated Microscopy spectral_unmixing->time_gating image_processing Image Processing (Background Subtraction) time_gating->image_processing image_processing->end_node

Caption: A decision-making workflow for troubleshooting autofluorescence.

Spectral_Unmixing_Concept cluster_inputs Inputs cluster_outputs Outputs mixed_signal Mixed Signal (from sample pixel) algorithm Linear Unmixing Algorithm mixed_signal->algorithm ammiol_spectrum Reference Spectrum: This compound ammiol_spectrum->algorithm af_spectrum Reference Spectrum: Autofluorescence af_spectrum->algorithm unmixed_this compound Unmixed this compound Signal algorithm->unmixed_this compound unmixed_af Unmixed Autofluorescence algorithm->unmixed_af

Caption: Conceptual diagram of the spectral unmixing process.

Autofluorescence_Sources cluster_endogenous Endogenous Sources cluster_exogenous Induced Sources center Biological Sample collagen Collagen/ Elastin collagen->center nadph NADH/ Flavins nadph->center lipofuscin Lipofuscin lipofuscin->center rbc Red Blood Cells (Heme) rbc->center fixation Fixation (Aldehydes) fixation->center media Culture Media (Phenol Red) media->center plastic Plasticware plastic->center

Caption: Common sources of autofluorescence in biological samples.

References

Furanocoumarin Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of furanocoumarin extraction parameters.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of furanocoumarins.

Q1: I am observing low yields of furanocoumarins in my extracts. What are the potential causes and solutions?

A1: Low extraction yields can stem from several factors, from the choice of extraction method to the sample matrix itself.

  • Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial. Polar solvents like methanol (B129727) and ethanol, or semi-polar solvents like ethyl acetate (B1210297), are generally effective for furanocoumarins.[1][2] For instance, one study found methanol to be the optimal solvent for extracting furanocoumarins from citrus peels.[3] It is recommended to test a range of solvents with varying polarities to determine the best fit for your specific plant material.

  • Inefficient Extraction Technique: Conventional methods like maceration can be less efficient than modern techniques. Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) can significantly improve yields and reduce extraction time.[2] However, be aware that MAE in a closed system can sometimes lead to the degradation of furanocoumarins.[2]

  • Inadequate Temperature and Time: Extraction efficiency is often temperature-dependent. For MAE, temperatures between 70°C and 90°C have been found to be optimal, with higher temperatures potentially causing thermal degradation.[4] For ASE, temperatures of 100-130°C with methanol for 10 minutes have yielded the highest results for certain furanocoumarins.[5] It is essential to optimize the temperature and duration for your specific method and sample.

  • Sample Preparation: The physical state of the plant material plays a significant role. Grinding the sample to a fine powder increases the surface area available for solvent interaction, thereby improving extraction efficiency.

Q2: My chromatograms show co-eluting peaks, making it difficult to quantify individual furanocoumarins. How can I improve separation?

A2: Co-elution is a common challenge due to the structural similarity of many furanocoumarins. The following strategies can help improve chromatographic resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient during HPLC or UPLC analysis can increase the separation time between closely eluting compounds.

  • Adjust the Column Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.

  • Select a Different Column Chemistry: If co-elution persists, consider using a column with a different stationary phase that offers alternative selectivity for furanocoumarins.

  • Employ High-Resolution Mass Spectrometry (HRMS): When chromatographic separation is insufficient, HRMS can distinguish between co-eluting compounds based on their exact mass, allowing for accurate quantification.

Q3: I suspect my target furanocoumarins are degrading during the extraction process. How can I minimize this?

A3: Furanocoumarins can be sensitive to heat and light.[6]

  • Avoid High Temperatures: As mentioned, excessive heat during extraction can lead to degradation.[4] Monitor and control the temperature of your extraction system, especially with methods like MAE. For instance, studies have shown that temperatures exceeding 90°C during MAE can lead to a decrease in the peak areas of target furanocoumarins.[4]

  • Protect from Light: Work in a dimly lit environment or use amber-colored glassware to protect light-sensitive furanocoumarins from photodegradation.

  • Minimize Extraction Time: Shorter extraction times, as offered by techniques like UAE and MAE, reduce the exposure of furanocoumarins to potentially degrading conditions.[2][7]

  • Check for Oxidative Degradation: The presence of oxidative enzymes in the plant matrix can contribute to degradation. Consider blanching the plant material before extraction to deactivate these enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction techniques for furanocoumarins?

A1: The choice of extraction technique depends on factors such as the plant matrix, the specific furanocoumarins of interest, and available resources.

  • Accelerated Solvent Extraction (ASE): Often provides the highest yields in a shorter time compared to conventional methods.[5]

  • Ultrasound-Assisted Extraction (UAE): A rapid and efficient method that is widely used due to its cost-effectiveness and effectiveness at room temperature.[2]

  • Microwave-Assisted Extraction (MAE): Another rapid technique, though caution is advised as it can cause degradation in closed systems.[2]

  • Solid-Liquid Extraction (SLE): Includes methods like maceration and Soxhlet extraction. While Soxhlet can be exhaustive, it is time and solvent-consuming.[2]

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent, offering an alternative to organic solvents.[2]

Q2: Which solvents are most commonly used for furanocoumarin extraction?

A2: The selection of solvent is critical for achieving high extraction efficiency.

  • Methanol and Ethanol: These polar solvents are widely and effectively used for extracting a broad range of furanocoumarins.[2]

  • Ethyl Acetate: A semi-polar solvent that is also commonly used and has shown high efficiency.[1][3]

  • Hexane: A non-polar solvent that can be effective for specific furanocoumarins and can result in a cleaner extract with fewer interfering compounds.[4]

  • Water: Can be used, especially in combination with organic solvents, to enhance extraction by promoting cell disruption through internal superheating in MAE.[4]

Q3: How does the plant matrix affect the choice of extraction parameters?

A3: The type of plant material (e.g., leaves, fruits, peels, seeds) significantly influences the optimal extraction protocol.

  • Peels: Citrus peels are a rich source of furanocoumarins. Due to their oily nature, a solvent that can effectively penetrate the matrix, such as methanol or ethyl acetate, is required.[3][8]

  • Seeds: Seeds often have a hard outer coat that needs to be broken to allow for efficient extraction. Grinding the seeds is a crucial first step.

  • Leaves: The cellular structure of leaves can be effectively disrupted by methods like UAE and MAE, facilitating the release of furanocoumarins.

Data Presentation

Table 1: Comparison of Furanocoumarin Yields from Archangelica officinalis Fruits using Different Extraction Methods.

Extraction MethodExtracting SolventXanthotoxin (mg/g)Isopimpinellin (mg/g)Bergapten (mg/g)Imperatorin (mg/g)Phellopterin (mg/g)
Soxhlet Petroleum Ether1.1717 ± 0.00080.9431 ± 0.00063.0119 ± 0.185012.2940 ± 0.01626.2844 ± 0.0018
UAE (60°C) Methanol1.05 ± 0.060.65 ± 0.042.51 ± 0.1511.85 ± 0.695.86 ± 0.34
MAE (Open System) Methanol1.11 ± 0.060.70 ± 0.042.65 ± 0.1512.51 ± 0.736.18 ± 0.36
ASE (100°C) Methanol1.25 ± 0.070.78 ± 0.052.97 ± 0.1714.05 ± 0.826.94 ± 0.40
ASE (130°C) Methanol1.29 ± 0.080.81 ± 0.053.06 ± 0.1814.47 ± 0.847.15 ± 0.42

Data adapted from Waksmundzka-Hajnos et al. (2004).[5] This table demonstrates that Accelerated Solvent Extraction (ASE) at elevated temperatures generally provides the highest yields for the furanocoumarins analyzed.

Table 2: Influence of MAE Temperature on the Relative Extraction Efficiency of Furanocoumarins from Heracleum sosnowskyi Leaves.

Temperature (°C)Angelicin (Relative Peak Area)Psoralen (Relative Peak Area)Methoxsalen (Relative Peak Area)Bergapten (Relative Peak Area)
50 1.001.001.001.00
70 1.521.451.631.58
90 1.551.481.681.62
110 1.351.291.451.40
130 1.101.051.181.14
150 0.850.810.910.88
170 0.600.570.640.62

Data adapted from a study on Microwave-Assisted Extraction.[4] The data indicates that the optimal temperature range for MAE of these furanocoumarins is between 70°C and 90°C, with a significant decrease in yield at temperatures above 110°C, likely due to thermal degradation.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Furanocoumarins from Citrus Peel

This protocol is a general guideline and should be optimized for specific laboratory conditions and sample types.

  • Sample Preparation:

    • Wash fresh citrus fruit and separate the peel (flavedo and albedo).

    • Freeze-dry the peel to remove moisture.

    • Grind the dried peel into a fine powder using a laboratory mill.

  • Extraction Procedure:

    • Weigh 1.0 g of the powdered peel into a microwave extraction vessel.

    • Add 20 mL of methanol to the vessel.

    • Securely cap the vessel and place it in the microwave extractor.

    • Set the extraction parameters:

      • Temperature: 70°C

      • Time: 15 minutes

      • Microwave Power: 500 W

    • After the extraction is complete, allow the vessel to cool to room temperature.

  • Sample Processing:

    • Filter the extract through a 0.45 µm syringe filter to remove any solid particles.

    • The filtrate is now ready for analysis by HPLC or UPLC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Furanocoumarins from Plant Leaves

This protocol provides a general procedure for UAE and should be adapted as necessary.

  • Sample Preparation:

    • Dry the plant leaves at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried leaves into a fine powder.

  • Extraction Procedure:

    • Place 2.0 g of the powdered leaves into a 50 mL beaker or flask.

    • Add 30 mL of ethyl acetate to the vessel.

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonication parameters:

      • Frequency: 40 kHz

      • Power: 100 W

      • Temperature: 25°C (room temperature)

      • Time: 30 minutes

  • Sample Processing:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the solid residue with an additional 10 mL of ethyl acetate and combine the filtrates.

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.

Mandatory Visualization

Furanocoumarin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone Multiple Steps Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenylation Osthenol Osthenol Umbelliferone->Osthenol Prenylation Marmesin Marmesin Demethylsuberosin->Marmesin Psoralen Psoralen (Linear) Marmesin->Psoralen Psoralen Synthase Xanthotoxin Xanthotoxin Psoralen->Xanthotoxin Hydroxylation & Methylation Bergapten Bergapten Psoralen->Bergapten Hydroxylation & Methylation Columbianetin Columbianetin Osthenol->Columbianetin Angelicin Angelicin (Angular) Columbianetin->Angelicin Angelicin Synthase

Caption: Simplified biosynthetic pathway of linear and angular furanocoumarins.

Experimental_Workflow Start Plant Material (e.g., Citrus Peel) Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Extraction (e.g., MAE, UAE, SLE) Prep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Cleanup Optional: Solid-Phase Extraction (SPE) Cleanup Filtration->Cleanup Analysis Instrumental Analysis (HPLC, UPLC-MS) Filtration->Analysis Direct Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data End Results Data->End

Caption: General experimental workflow for furanocoumarin extraction and analysis.

CYP3A4_Inhibition Drug CYP3A4 Substrate Drug CYP3A4 CYP3A4 Enzyme (in Intestine) Drug->CYP3A4 Metabolism Metabolite Inactive Metabolite CYP3A4->Metabolite Reactive_Intermediate Reactive Intermediate CYP3A4->Reactive_Intermediate Metabolic Activation Furanocoumarin Furanocoumarin (e.g., Bergamottin) Furanocoumarin->CYP3A4 Binds to Active Site Inactive_Complex Inactive CYP3A4-Furanocoumarin Complex (Irreversible) Reactive_Intermediate->Inactive_Complex Covalent Bonding Increased_Bioavailability Increased Drug Bioavailability ('Grapefruit Effect') Inactive_Complex->Increased_Bioavailability Leads to

Caption: Mechanism of irreversible CYP3A4 inhibition by furanocoumarins.

References

Technical Support Center: Troubleshooting Low Bioactivity of Isolated Ammiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isolated Ammiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments, particularly when lower-than-expected bioactivity is observed.

General Troubleshooting Guide for Low Bioactivity of Natural Products

Low bioactivity of a purified natural product can be attributed to a variety of factors, from the initial extraction to the final experimental setup. This guide provides a systematic approach to identifying the potential cause of the issue.

Initial Assessment: Is the Issue with the Compound or the Assay?

The first step in troubleshooting is to determine whether the observed low bioactivity is due to an issue with the isolated this compound itself or with the experimental assay being used.

Troubleshooting Workflow for Low Bioactivity

start Low Bioactivity Observed check_compound Evaluate Compound Integrity start->check_compound check_assay Evaluate Assay Performance start->check_assay purity Purity Issues check_compound->purity stability Stability/Degradation check_compound->stability concentration Incorrect Concentration check_compound->concentration solubility Poor Solubility check_compound->solubility assay_protocol Protocol Errors check_assay->assay_protocol reagents Reagent Issues check_assay->reagents controls Control Failures check_assay->controls interference Assay Interference check_assay->interference

Caption: A logical workflow for troubleshooting low bioactivity.

FAQs for Troubleshooting Low Bioactivity of Isolated this compound

This section addresses specific questions related to experiments involving this compound, a furanochromone found in plants such as Ammi visnaga.

Q1: My isolated this compound is showing significantly lower bioactivity than the crude extract of Ammi visnaga. Why might this be?

A1: This is a common observation when moving from a crude extract to a purified compound. Several factors could be at play:

  • Loss of Synergistic Effects: Crude extracts contain a multitude of compounds. The observed bioactivity of the extract could be a result of synergistic or additive effects between this compound and other components like khellin (B1673630) and visnagin, which are also present in Ammi visnaga.[1] When this compound is isolated, these synergistic interactions are lost.

  • Compound Degradation during Isolation: The purification process itself might be degrading the this compound. Factors like exposure to harsh solvents, temperature fluctuations, or prolonged exposure to light and air can lead to the degradation of the active compound.

  • Low Concentration of the Active Compound: It's possible that this compound is not the primary bioactive component in the crude extract, and its concentration in the purified form is below the effective dose for your assay.

Troubleshooting Decision Tree for Low Bioactivity of Isolated Compound

start Low Bioactivity of Isolated this compound synergy Hypothesis: Loss of Synergy start->synergy degradation Hypothesis: Compound Degradation start->degradation concentration Hypothesis: Insufficient Concentration start->concentration recombine Action: Recombine fractions and re-test synergy->recombine modify_iso Action: Modify isolation protocol (milder conditions) degradation->modify_iso increase_conc Action: Increase concentration of isolated this compound concentration->increase_conc

Caption: Decision tree for troubleshooting low bioactivity post-isolation.

Q2: How can I assess the purity and integrity of my isolated this compound?

A2: It is crucial to confirm the purity and structural integrity of your isolated compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is a standard method to assess the purity of a compound. A pure sample should ideally show a single, sharp peak.

    • High-Performance Thin-Layer Chromatography (HPTLC): A simpler chromatographic technique that can also be used for purity checks.

  • Structural Verification:

    • Mass Spectrometry (MS): To confirm the molecular weight of this compound (C₁₄H₁₂O₆, MW: 276.24 g/mol ).[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of this compound.

Analytical Technique Purpose Expected Outcome for Pure this compound
HPLCPurity AssessmentA single major peak at a characteristic retention time.
HPTLCPurity AssessmentA single spot with a specific Rf value.
Mass SpectrometryMolecular Weight ConfirmationA molecular ion peak corresponding to 276.24 m/z.
NMR SpectroscopyStructural ElucidationSpectra consistent with the known structure of this compound.

Q3: What are the optimal storage conditions for isolated this compound to prevent degradation?

Storage Parameter Recommendation Rationale
Temperature -20°C or -80°C for long-term storage.Low temperatures slow down chemical degradation processes.
Light Store in amber vials or in the dark.Protects from photodegradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes oxidation.
Form Store as a dry powder rather than in solution.Solvents can promote degradation over time.

Q4: My this compound is poorly soluble in the assay buffer. How can I address this?

A4: Poor solubility is a common issue with many natural products and can significantly impact bioactivity.

  • Use of Co-solvents: A small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the this compound before diluting it in the assay buffer. It is critical to ensure the final concentration of the co-solvent is low (typically <1%) and does not affect the biological system.

  • Solubility Testing: Test the solubility of this compound in a range of biocompatible solvents.

  • Preparation of Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final concentration in the assay buffer.

Experimental Workflow for Addressing Solubility Issues

start Poor Solubility of this compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute stock solution into aqueous assay buffer stock->dilute vortex Vortex/sonicate to ensure complete dissolution dilute->vortex control Run a vehicle control (buffer + solvent) vortex->control

Caption: A workflow for preparing poorly soluble compounds for bioassays.

Experimental Protocols

General Protocol for Phenolic Extraction from Plant Material

This protocol is a general guideline and may need to be optimized for Ammi visnaga.

  • Sample Preparation: Dry the plant material (e.g., fruits of Ammi visnaga) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature for 24-48 hours with occasional shaking.

    • Alternatively, use Soxhlet extraction for a more exhaustive extraction.

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the crude extract in an airtight container at -20°C until further use.

Protocol for Bioassay-Guided Fractionation

This protocol can be used to isolate this compound and other bioactive compounds.

  • Initial Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

  • Bioactivity Testing: Test the bioactivity of each fraction using your target assay.

  • Isolation from Active Fraction: The fraction showing the highest activity should be subjected to further chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate individual compounds.

  • Compound Identification: Characterize the isolated compounds using spectroscopic methods (MS, NMR).

Potential Signaling Pathways for this compound

While the specific signaling pathways modulated by this compound are not well-documented, compounds from Ammi visnaga are known to have various biological activities, including antioxidant and immunomodulatory effects. These activities are often associated with the modulation of key signaling pathways.

Hypothesized Signaling Pathway Involvement

This compound This compound antioxidant Antioxidant Pathways (e.g., Nrf2-KEAP1) This compound->antioxidant inflammatory Inflammatory Pathways (e.g., NF-κB) This compound->inflammatory ros Reduced Reactive Oxygen Species (ROS) antioxidant->ros cytokines Modulation of Pro-inflammatory Cytokines inflammatory->cytokines

Caption: Potential signaling pathways that may be modulated by this compound.

References

Validation & Comparative

Ammiol vs. Khellin: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and documented efficacy between Ammiol and khellin (B1673630), two furochromone compounds found in the medicinal plant Ammi visnaga. While khellin has been the subject of numerous studies, leading to a good understanding of its therapeutic applications and mechanisms, this compound remains largely uncharacterized, with a notable absence of data regarding its biological activity and efficacy.

This guide, therefore, focuses on presenting the extensive experimental data available for khellin and, where possible, contextualizes the role of other constituents of Ammi visnaga, including the lesser-known this compound. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Khellin Efficacy and Safety Profile

Khellin has been primarily investigated for its therapeutic potential in vitiligo, psoriasis, and as a smooth muscle relaxant. The following tables summarize key quantitative data from various studies.

Table 1: Khellin in the Treatment of Vitiligo (in combination with UV light therapy - KUVA)
Study ParameterKhellin + UVA (KUVA)Control/AlternativeSource
Repigmentation Rate 52% of patients achieved >75% repigmentation after 18 months.32% of patients in the Psoralen + UVA (PUVA) group achieved >75% repigmentation.[1]
Repigmentation (Double-Blind Study) 16.6% of patients achieved 90-100% repigmentation; 23.3% achieved 50-60% repigmentation after 4 months of oral khellin and sun exposure.Control group showed no repigmentation.[2][3]
Topical Application Efficacy 72% of treated locations showed 50-100% repigmentation after a mean of 12 months with khellin liposomes and UVA/UVB.Control group (UVA/B light only) showed minimal repigmentation.[4]
Table 2: Side Effect Profile of Khellin
Side EffectOral KhellinTopical KhellinSource
Nausea and Vomiting Frequently observed.Minimized.[5][6][7]
Elevated Liver Enzymes (AST, ALT) Reported with systemic use.Minimized.[6][7]
Dizziness and Headache Potential adverse reactions.Not typically reported.[5][6]
Photosensitivity A concern with systemic use.Localized effect, necessary for therapy.[6]
Overall Incidence (vs. PUVA) 28% of patients in KUVA group reported side effects.96% of patients in PUVA group reported side effects.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of clinical and preclinical research. Below are summaries of experimental protocols relevant to assessing the efficacy of khellin.

Protocol 1: In Vivo Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Induction of Inflammation: A subcutaneous injection of a phlogistic agent, commonly 1% carrageenan solution, is administered into the sub-plantar region of the animal's hind paw.

  • Test Compound Administration: The test compound (e.g., khellin or plant extract) is administered orally or intraperitoneally at various doses prior to the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.

  • Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Protocol 2: In Vitro Assessment of Smooth Muscle Relaxant Activity (Isolated Tissue Bath)

This protocol is used to determine the direct effect of a compound on smooth muscle contraction and relaxation.

  • Tissue Preparation: Smooth muscle tissues, such as guinea pig ileum, trachea, or rat aorta, are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Induction of Contraction: A contractile agent (e.g., acetylcholine, histamine, or phenylephrine) is added to the bath to induce a stable muscle contraction.

  • Application of Test Compound: The test compound (e.g., khellin) is added to the bath in a cumulative or non-cumulative manner, and the relaxation of the muscle is recorded.

  • Data Acquisition: The tension of the muscle is measured using an isometric force transducer connected to a data acquisition system.

  • Data Analysis: The relaxant effect is expressed as a percentage of the pre-induced contraction. Concentration-response curves are plotted to determine the EC50 (the concentration that produces 50% of the maximal effect).

Signaling Pathways and Mechanisms of Action

Khellin's Mechanism of Action

Khellin's therapeutic effects are attributed to several mechanisms of action. As a smooth muscle relaxant, it acts as a vasodilator and bronchodilator.[8] Its efficacy in vitiligo is due to its photosensitizing properties when combined with UVA radiation, stimulating melanocyte proliferation and melanin (B1238610) production.

Below is a diagram illustrating the proposed signaling pathway for khellin-induced melanogenesis.

Khellin_Melanogenesis_Pathway cluster_0 Khellin + UVA (KUVA) Therapy cluster_1 Melanocyte Khellin Khellin KUVA Activated Khellin Khellin->KUVA UVA UVA Radiation UVA->KUVA Melanocyte Melanocyte Proliferation & Migration KUVA->Melanocyte Tyrosinase Tyrosinase Activation Melanocyte->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Repigmentation Skin Repigmentation Melanin->Repigmentation

Khellin-induced melanogenesis pathway.

Experimental Workflow for Compound Efficacy Screening

The general workflow for evaluating the efficacy of a natural compound like khellin involves several stages, from initial identification to preclinical and clinical studies.

Efficacy_Screening_Workflow Start Plant Source (Ammi visnaga) Extraction Extraction & Isolation of Compounds Start->Extraction Identification Compound Identification (Khellin, this compound, etc.) Extraction->Identification In_Vitro In Vitro Studies (e.g., cell cultures, enzyme assays) Identification->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Results Tox Toxicology & Safety Pharmacology In_Vivo->Tox Clinical Clinical Trials (Phase I, II, III) Tox->Clinical Favorable Safety Profile Approval Regulatory Approval & Therapeutic Use Clinical->Approval

General workflow for natural compound efficacy screening.

Conclusion

The existing body of scientific evidence strongly supports the therapeutic efficacy of khellin for specific conditions, particularly vitiligo, when used in combination with UV light. Its mechanisms of action as a photosensitizer and smooth muscle relaxant are relatively well-understood. In contrast, this compound, another constituent of Ammi visnaga, remains scientifically obscure. There is a clear need for further research to isolate this compound and systematically evaluate its pharmacological properties. Without such data, a direct comparative efficacy study between this compound and khellin is not feasible. Future research should aim to elucidate the potential biological activities of this compound and other lesser-known compounds from Ammi visnaga to fully understand the plant's therapeutic potential.

References

Validating the Anti-inflammatory Activity of Bioactive Compounds from Ammi Species: A Comparative Guide on Thymol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While "Ammiol" as a specific compound is not prominently documented in scientific literature, various species of the Ammi genus, such as Ammi visnaga and Ammoides verticillata, are known to be rich sources of essential oils containing bioactive constituents with significant anti-inflammatory properties. A key and well-studied component of these essential oils is Thymol, a monoterpenoid phenol. This guide provides a comparative analysis of the anti-inflammatory activity of Thymol, supported by experimental data, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Thymol's therapeutic potential.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of Thymol have been evaluated in various in vitro and in vivo models. This section presents a summary of quantitative data to compare the efficacy of Thymol with standard anti-inflammatory drugs like Diclofenac.

Table 1: In Vitro Anti-inflammatory Activity of Thymol vs. Diclofenac

ParameterThymolDiclofenacCell LineAssay Conditions
NO Production Inhibition (IC50) ~30-fold more potent than Diclofenac[1]-LPS-activated RAW 264.7 cells48h treatment
COX-2 Inhibition (IC50) 1.0 µM[2]-In vitro enzyme assay-
PGE2 Production Inhibition Dose-dependent inhibition[3]-LPS-stimulated RAW 264.7 macrophages-
TNF-α Inhibition Significant inhibition at 100 & 200 µM[2]-LPS-stimulated RAW 264.7 macrophages-
IL-6 Inhibition Significant inhibition at 100 & 200 µM[2]-LPS-stimulated RAW 264.7 macrophages-
IL-1β Inhibition Significant inhibition at 100 & 200 µM[2]-LPS-stimulated RAW 264.7 macrophages-

Table 2: In Vivo Anti-inflammatory Activity of Thymol vs. Diclofenac

ModelThymolDiclofenacSpeciesKey Findings
Carrageenan-induced Paw Edema 54.76% inhibition at 200 mg/kg[4]58.95% inhibition[4]MiceComparable efficacy to Diclofenac.
Formalin-induced Paw Licking Dose-dependent reduction in licking time[5]-MiceSignificant analgesic and anti-inflammatory effect.
LPS-induced Endometritis Significant reduction in MPO activity, TNF-α, and IL-1β[2]-MiceDose-dependent anti-inflammatory effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess anti-inflammatory activity.

In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of Thymol or a reference drug (e.g., Diclofenac) for 1 hour. Subsequently, inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24-48 hours.

  • Measurement of NO Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vivo: Carrageenan-Induced Paw Edema in Mice

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.

  • Animals: Swiss albino mice are used for the experiment. The animals are housed under standard laboratory conditions with free access to food and water.

  • Treatment: Animals are divided into different groups: a control group, a positive control group (receiving a standard anti-inflammatory drug like Diclofenac), and treatment groups (receiving different doses of Thymol). The test compounds are administered orally or intraperitoneally.

  • Induction of Edema: One hour after the administration of the test compounds, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying the anti-inflammatory activity of Thymol is essential. Thymol has been shown to modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Thymol has been reported to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα.[2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB phosphorylates IκBα IκBα IκBα IκBα->IκBα NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocates IκBα_NFκB->NFκB releases Thymol Thymol Thymol->IKK inhibits DNA DNA NFκB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes transcription

Caption: NF-κB signaling pathway in inflammation and the inhibitory action of Thymol.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for its anti-inflammatory properties.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Start: Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates start->seed pre_treat Pre-treat with Test Compound (e.g., Thymol) seed->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24-48 hours stimulate->incubate griess Griess Assay for NO Production incubate->griess elisa ELISA for Cytokines (TNF-α, IL-6) incubate->elisa western Western Blot for Protein Expression (COX-2, iNOS) incubate->western end End: Data Analysis & Comparison griess->end elisa->end western->end

Caption: A generalized workflow for in vitro anti-inflammatory activity screening.

References

A Comparative Guide to Ammiol and Synthetic Smooth Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the smooth muscle relaxant properties of Ammiol, derived from the plant Ammi visnaga, with two widely studied synthetic smooth muscle relaxants: Papaverine (B1678415) and Verapamil. The comparison focuses on their mechanisms of action, available quantitative efficacy data, and the experimental protocols used for their evaluation.

Introduction to Smooth Muscle Relaxants

Smooth muscle contraction is a fundamental physiological process critical to the function of various organ systems, including the vascular, respiratory, gastrointestinal, and urogenital tracts. The dysregulation of smooth muscle tone is implicated in numerous pathologies such as hypertension, asthma, irritable bowel syndrome, and vasospasms. Pharmacological intervention with smooth muscle relaxants, or spasmolytics, is a key therapeutic strategy.

This compound , for the purpose of this guide, refers to the primary active furanochromone constituents of Ammi visnaga (Khella): khellin and visnagin . These natural compounds have a long history in traditional medicine for treating conditions like angina and asthma due to their spasmolytic effects.[1]

This guide compares this compound to two synthetic agents with distinct mechanisms:

  • Papaverine : An opium alkaloid, often used as a standard non-specific smooth muscle relaxant, that primarily acts as a phosphodiesterase (PDE) inhibitor.[1]

  • Verapamil : A phenylalkylamine derivative and a well-established synthetic drug, classified as a non-dihydropyridine L-type calcium channel blocker.[2][3][4]

Mechanisms of Action: Signaling Pathways

The relaxation of smooth muscle is primarily achieved by decreasing the intracellular concentration of free calcium ions (Ca²⁺) or by sensitizing the contractile apparatus to Ca²⁺. This compound, Papaverine, and Verapamil accomplish this through different molecular pathways.

This compound (Khellin/Visnagin): A Dual-Action Mechanism Khellin's relaxant properties are attributed to its ability to inhibit calcium influx into the smooth muscle cell, acting as a calcium channel blocker.[5] This action directly reduces the availability of Ca²⁺ required to initiate the contractile cascade. Some evidence also suggests that at higher concentrations, its constituents may weakly inhibit phosphodiesterase (PDE) enzymes, which would lead to an increase in cyclic nucleotides (cAMP/cGMP) that promote relaxation.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_Channel L-type Ca²⁺ Channel Int_Ca [Ca²⁺]i ↓ Ca_Channel->Int_Ca Khellin This compound (Khellin) Khellin->Ca_Channel Inhibits PDE PDE (weakly inhibited) Khellin->PDE Inhibits Ext_Ca Extracellular Ca²⁺ Ext_Ca->Ca_Channel Influx Contraction Myosin Light-Chain Phosphorylation Int_Ca->Contraction Activates Int_Ca->Contraction Relaxation Relaxation Contraction->Relaxation Inhibition Leads To

Caption: this compound (Khellin) signaling pathway.

Verapamil: Selective Calcium Channel Blockade Verapamil is a potent blocker of L-type voltage-gated calcium channels.[2][3][4] By binding to the channel, it prevents the influx of extracellular Ca²⁺ that occurs in response to membrane depolarization. This makes it highly effective in relaxing vascular smooth muscle, leading to vasodilation.[4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_Channel L-type Ca²⁺ Channel Int_Ca [Ca²⁺]i ↓ Ca_Channel->Int_Ca Verapamil Verapamil Verapamil->Ca_Channel Blocks Ext_Ca Extracellular Ca²⁺ Ext_Ca->Ca_Channel Influx Contraction Myosin Light-Chain Phosphorylation Int_Ca->Contraction Relaxation Relaxation Contraction->Relaxation Inhibition Leads To

Caption: Verapamil signaling pathway.

Papaverine: Phosphodiesterase (PDE) Inhibition Papaverine acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[1] These enzymes are responsible for breaking down the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, papaverine causes levels of cAMP and cGMP to rise, which in turn activates protein kinases (PKA and PKG). These kinases phosphorylate various targets that ultimately decrease intracellular Ca²⁺ levels and reduce the sensitivity of the contractile machinery, leading to profound smooth muscle relaxation.

G cluster_cytosol Cytosol Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP ↑ PDE->cAMP Degrades cGMP cGMP ↑ PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Reduction [Ca²⁺]i ↓ and Myosin Desensitization PKA->Ca_Reduction PKG->Ca_Reduction Relaxation Relaxation Ca_Reduction->Relaxation

Caption: Papaverine signaling pathway.

Data Presentation: Comparative Efficacy

Directly comparing the potency (EC₅₀/IC₅₀) of smooth muscle relaxants requires identical experimental conditions. The following data has been compiled from separate studies and should be interpreted with caution, as tissue types, species, and contractile agents vary. A lower IC₅₀ or EC₅₀ value indicates higher potency.

CompoundActionTissue (Species)AgonistPotency (IC₅₀ / EC₅₀)Citation
This compound (Khellin) SpasmolyticRat AortaKCl (100 mM)IC₅₀: 11.8 ± 0.3 µM[5]
Verapamil Ca²⁺ Channel BlockT-type Ca²⁺ channels (expressed)Tonic BlockED₅₀: ~20 µM[2]
Verapamil K⁺ Channel BlockfKv1.4ΔN channels (expressed)State-dependentIC₅₀: ~260 µM[6]
Papaverine SpasmolyticRat Smooth Muscle Cells-IC₅₀: 97 µM
Papaverine SpasmolyticHuman Endothelial Cells-IC₅₀: 56 µM

Note: The variability in reported potency values for the same compound (e.g., Verapamil) highlights the critical influence of the specific biological target (e.g., L-type vs. T-type calcium channels vs. potassium channels) and experimental model on the outcome.

Experimental Protocols: The Isolated Organ Bath Assay

The gold-standard method for assessing the effects of compounds on smooth muscle contractility in vitro is the isolated organ bath assay.[7] This technique allows for the measurement of isometric contractions of intact tissue segments in a controlled physiological environment.

Objective: To determine the concentration-response relationship of a test compound (e.g., Khellin, Verapamil) on smooth muscle tissue pre-contracted with an agonist (e.g., KCl, Phenylephrine).

Materials:

  • Tissue: A segment of smooth muscle tissue (e.g., thoracic aorta, ileum, or trachea) dissected from a laboratory animal (e.g., rat, guinea pig).

  • Physiological Salt Solution (PSS): A buffer (e.g., Krebs-Henseleit solution) with ionic composition and pH mimicking extracellular fluid, continuously gassed with 95% O₂ / 5% CO₂.

  • Organ Bath System: Water-jacketed chambers to maintain temperature (37°C), connected to isometric force transducers.

  • Data Acquisition System: To record force measurements from the transducers.

  • Agonists and Test Compounds: Stock solutions of a contractile agent (e.g., KCl, phenylephrine (B352888), histamine) and the relaxant compounds to be tested.

Methodology:

  • Tissue Preparation: The animal is euthanized according to approved ethical protocols. The desired smooth muscle tissue is rapidly excised and placed in ice-cold PSS. The tissue is then carefully cleaned of connective tissue and cut into segments or rings of appropriate size (e.g., 2-4 mm rings for aorta).

  • Mounting: The tissue segment is suspended in the organ bath chamber between two hooks or wires. One hook is fixed to the chamber, and the other is connected to the isometric force transducer.

  • Equilibration: The chamber is filled with PSS, maintained at 37°C, and continuously aerated. The tissue is allowed to equilibrate for a period of 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 grams for rat aorta). During this time, the PSS is changed every 15-20 minutes.

  • Viability Test: The tissue's contractile ability is confirmed by challenging it with a high concentration of a depolarizing agent, typically KCl (e.g., 60-80 mM). After a stable contraction is achieved, the tissue is washed with fresh PSS until it returns to baseline tension.

  • Pre-contraction: A submaximal, stable contraction is induced by adding a specific agonist to the bath (e.g., phenylephrine for vascular rings, histamine (B1213489) for ileum).

  • Cumulative Concentration-Response: Once the contraction plateaus, the test compound (e.g., Khellin) is added to the bath in a cumulative manner, with concentrations increasing in logarithmic steps (e.g., 1 nM to 100 µM). The tissue is allowed to reach a new steady-state response after each addition.

  • Data Analysis: The relaxant effect at each concentration is calculated as a percentage of the initial pre-contraction. A concentration-response curve is plotted, and the EC₅₀ (concentration causing 50% of the maximal relaxation) is determined through non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect 1. Tissue Dissection (e.g., Rat Aorta) Mount 2. Mount Tissue in Organ Bath Dissect->Mount Equilibrate 3. Equilibrate (37°C, 90 min) Mount->Equilibrate Contract 4. Induce Contraction (e.g., with Phenylephrine) Equilibrate->Contract Add_Drug 5. Add Test Compound (Cumulative Doses) Contract->Add_Drug Record 6. Record Tension Change Add_Drug->Record Analyze 7. Plot Dose-Response & Calculate EC₅₀ Record->Analyze

Caption: Workflow for isolated organ bath experiment.

Summary and Conclusion

This guide compares the natural product-derived this compound (Khellin/Visnagin) with the synthetic drugs Verapamil and Papaverine, providing insight into their distinct mechanisms for inducing smooth muscle relaxation.

  • This compound (Khellin) and Verapamil share a common mechanism in that both inhibit L-type calcium channels. Verapamil is a highly specific and potent blocker of these channels. Khellin appears to act as a more general, non-specific inhibitor of calcium influx.

  • Papaverine operates through a fundamentally different pathway, inhibiting PDE enzymes to increase intracellular levels of cAMP and cGMP.

  • The choice of agent in a research or drug development context depends on the desired specificity. Verapamil offers targeted blockade of voltage-gated Ca²⁺ influx, while Papaverine provides broad-spectrum relaxation via the cyclic nucleotide pathway. This compound represents a natural alternative with a primary mechanism that appears to overlap with that of synthetic calcium channel blockers.

Due to a lack of publicly available head-to-head studies, a definitive quantitative comparison of potency is not possible. The provided data, compiled from various sources, suggests that all three compounds are effective smooth muscle relaxants in the micromolar range in vitro. Further research using standardized protocols, such as the isolated organ bath assay detailed here, is necessary to establish a precise comparative efficacy profile.

References

A Comparative Guide to Ammiol Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Ammiol, an aminothiol (B82208) compound, is critical for understanding its pharmacokinetic profile, efficacy, and safety. This guide provides an objective comparison of two prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is contingent on the specific requirements of the study, including sensitivity, selectivity, and sample matrix complexity.

Quantitative Performance Comparison

The performance of an analytical method is evaluated through a series of validation parameters.[1][2][3][4] The following table summarizes the key quantitative performance characteristics of HPLC-UV and LC-MS/MS for the quantification of aminothiols, providing a basis for method selection.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) Typically ≥ 0.99[5]Typically > 0.99[6]
Accuracy (% Recovery) 99.45 ± 0.62% to 100.21 ± 0.82%[7]80–125% (spike recovery)[8]
Precision (% RSD) Intraday: ≤ 1.8%; Interday: ≤ 1.8%[7]< 10%[8]
Limit of Detection (LOD) Method dependent, generally in the micromolar (µM) range.[9]As low as 0.01 ng/mL.[8]
Limit of Quantification (LOQ) Method dependent, generally in the micromolar (µM) range.[5][7]As low as 0.01 ng/mL.[8]

Experimental Methodologies

The successful implementation of either HPLC-UV or LC-MS/MS for this compound quantification relies on a well-defined experimental protocol. Below are detailed methodologies for each technique, based on established practices for aminothiol analysis.

HPLC-UV Method Protocol

This method is often chosen for its simplicity and cost-effectiveness, particularly when high sensitivity is not the primary requirement.[10][11]

1. Sample Preparation:

  • Biological samples (e.g., plasma, urine) are thawed and vortexed.[12]

  • An internal standard, such as 2-methylcysteine, is added to the sample.[9]

  • Proteins are precipitated by adding a deproteinating agent (e.g., acetonitrile) and the sample is centrifuged.[12]

  • The supernatant is collected for derivatization.

2. Derivatization:

  • As many thiols are not inherently UV-active, a derivatization step is often necessary to introduce a chromophore.[13]

  • A derivatizing agent, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), is added to the supernatant. This reagent reacts with both the amino and thiol groups to form a stable derivative with strong UV absorption.[9]

3. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.3% triethylamine, pH 3.0) and an organic solvent (e.g., acetonitrile) is typical.[7]

  • Flow Rate: A flow rate of 1 mL/min is often employed.[14]

  • Detection: The UV detector is set to a wavelength that provides maximum absorbance for the derivatized this compound.

4. Data Analysis:

  • The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.

LC-MS/MS Method Protocol

LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, especially when analyzing complex biological matrices.[10][11]

1. Sample Preparation:

  • Similar to the HPLC-UV method, samples are thawed, and an internal standard (often a deuterated analog of the analyte) is added.

  • Protein precipitation is performed using a solvent like acetonitrile (B52724).[12]

  • The sample is centrifuged, and the supernatant is collected. In some cases, ultrafiltration may be used for further cleanup.[12]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 or a specialized column for polar compounds is used.

  • Mobile Phase: A gradient elution with mobile phase A consisting of 0.01% formic acid in ultrapure water and mobile phase B consisting of 0.01% formic acid in acetonitrile is a common choice.[8]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[8]

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

4. Data Analysis:

  • Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the comparative aspects of these methods, the following diagrams are provided.

Ammiol_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_HPLCUV HPLC-UV Method cluster_LCMSMS LC-MS/MS Method Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Deproteinate Protein Precipitation Add_IS->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Derivatization Supernatant->Derivatization HPLC_Separation_MS HPLC Separation Supernatant->HPLC_Separation_MS HPLC_Separation_UV HPLC Separation Derivatization->HPLC_Separation_UV UV_Detection UV Detection HPLC_Separation_UV->UV_Detection Data_Analysis_UV Data Analysis UV_Detection->Data_Analysis_UV MS_Detection MS/MS Detection HPLC_Separation_MS->MS_Detection Data_Analysis_MS Data Analysis MS_Detection->Data_Analysis_MS

Caption: General workflow for this compound quantification.

Caption: Comparison of key performance parameters.

References

Comparative Analysis of Ammiol Content in Ammi Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Ammiol distribution in Ammi visnaga and Ammi majus, supported by experimental data and standardized protocols for quantification.

This guide provides a comparative analysis of this compound content in different Ammi species, primarily focusing on Ammi visnaga and Ammi majus. While direct comparative studies quantifying this compound across various Ammi species are limited in publicly available literature, this document synthesizes existing phytochemical research to offer insights into the distribution of this bioactive furanochromone. The information is intended for researchers, scientists, and professionals in drug development interested in the isolation and quantification of this compound.

Data on this compound Content

This compound is a recognized constituent of Ammi visnaga, often found alongside other major furanochromones such as khellin (B1673630) and visnagin.[1][2] In contrast, phytochemical studies of Ammi majus predominantly report the presence of furanocoumarins like xanthotoxin, imperatorin, and bergapten, with this compound not being a prominently cited component.

While specific quantitative data for this compound is scarce, the table below presents the known distribution of major related compounds in the two prominent Ammi species, which can provide a contextual understanding.

SpeciesCompoundPlant PartReported Content (%)
Ammi visnagaKhellinFruits0.3 - 1.2[3]
VisnaginFruits0.05 - 0.30[3]
This compound UmbelsIdentified, not quantified[2]
Ammi majusXanthotoxinFruitsUp to 1.15[3]
ImperatorinFruitsUp to 0.75[3]
BergaptenFruitsUp to 1.88[3]

Experimental Protocols

The following is an adapted experimental protocol for the extraction and quantification of this compound from Ammi species, based on established methods for related furanochromones like khellin and visnagin.

Protocol 1: Extraction of this compound

This protocol outlines a general procedure for the solvent extraction of a crude extract enriched with furanochromones, including this compound, from plant material.

Materials:

  • Dried and powdered Ammi visnaga plant material (e.g., fruits, umbels)

  • Methanol (B129727) (HPLC grade)

  • Soxhlet apparatus or sonicator

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Extraction:

    • Soxhlet Extraction: Accurately weigh approximately 10 g of the powdered plant material and place it in a cellulose (B213188) thimble. Extract with 200 mL of methanol in a Soxhlet apparatus for 6-8 hours.

    • Ultrasonic-Assisted Extraction (UAE): Macerate 10 g of the powdered plant material with 100 mL of methanol in a flask. Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C under reduced pressure to obtain a crude extract.

  • Drying: Dry the crude extract completely, for instance in a vacuum oven, to remove any residual solvent.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is commonly used for the separation of furanochromones. A potential starting point could be a gradient from 50% methanol in water to 100% methanol over 30 minutes. The optimal gradient should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectra of related furanochromones, a detection wavelength in the range of 245-330 nm would be appropriate. The optimal wavelength for this compound should be determined by analyzing a purified standard.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a precisely weighed amount of the dried crude extract in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the extraction and quantification of this compound from Ammi species.

Experimental_Workflow cluster_extraction Extraction cluster_quantification Quantification plant_material Plant Material (Ammi sp.) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction Soxhlet or UAE filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation crude_extract->sample_prep hplc HPLC Analysis sample_prep->hplc Injection data_analysis Data Analysis hplc->data_analysis Chromatogram ammiol_content This compound Content data_analysis->ammiol_content

Caption: Experimental workflow for this compound analysis.

References

Validating the Mechanism of Action of Khellin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Khellin's mechanism of action and performance with alternative treatments for vitiligo, supported by experimental data. As "Ammiol" is not a recognized standard term in scientific literature for a specific active compound, this guide will focus on Khellin (B1673630) , a key constituent of the Ammi visnaga plant, which is likely the intended subject of inquiry. Khellin, when used with Ultraviolet A (UVA) radiation (KUVA therapy), has been investigated as a therapeutic agent for vitiligo. Its performance will be compared primarily with Psoralen plus UVA (PUVA) therapy, a widely recognized treatment for this condition.

Mechanism of Action: Khellin vs. Psoralen

The primary application of both Khellin and Psoralen in dermatology is for the treatment of vitiligo, a disorder characterized by the loss of melanocytes.[1] Both compounds are photosensitizers that require activation by UVA light to exert their therapeutic effects.

Khellin's Mechanism of Action

Upon photoactivation with UVA light, Khellin is understood to stimulate melanocyte proliferation and melanogenesis.[2] While its precise molecular pathway is not fully elucidated, it is believed to form a molecular complex with DNA in the dark. Subsequent irradiation with UVA (365 nm) leads to covalent photobinding to the DNA, although at a relatively low rate.[3] This interaction is thought to trigger a signaling cascade that promotes the repopulation of depigmented skin with functional melanocytes.[4] Some studies also suggest that Khellin may act as a smooth muscle relaxant by inhibiting phosphodiesterase, leading to increased levels of cAMP and cGMP, which could play a role in its therapeutic effects.[5]

Psoralen's Mechanism of Action

Psoralens, such as 8-methoxypsoralen (8-MOP), also function as photosensitizers. When activated by UVA radiation, they form covalent bonds with DNA, creating both monofunctional adducts and inter-strand cross-links.[6][7] This action has several downstream effects, including the inhibition of keratinocyte proliferation and the suppression of cutaneous immune reactions.[8][9] In the context of vitiligo, PUVA therapy is thought to stimulate melanogenesis by causing the mitosis, replication, and proliferation of melanocytes, as well as increasing the number of melanosomes.[6]

Below is a diagram illustrating the hypothesized signaling pathway for Khellin-induced melanogenesis.

G Hypothesized Signaling Pathway for Khellin-Induced Melanogenesis cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Khellin Topical Khellin ActivatedKhellin Photoactivated Khellin Khellin->ActivatedKhellin Enters Cell UVA UVA Radiation UVA->ActivatedKhellin Cell DNA DNA ActivatedKhellin->DNA Forms DNA adducts SignalingCascade Signaling Cascade DNA->SignalingCascade MelanocyteProliferation Melanocyte Proliferation SignalingCascade->MelanocyteProliferation Melanogenesis Melanogenesis SignalingCascade->Melanogenesis

A hypothesized signaling pathway for Khellin-induced melanogenesis.

Comparative Efficacy and Safety

Clinical studies have compared the efficacy and safety of Khellin-based therapies (KUVA) with Psoralen-based therapies (PUVA) for the treatment of vitiligo. The data indicates that while both treatments can be effective, they have different performance and side effect profiles.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies on KUVA and PUVA therapies.

Table 1: Efficacy of Topical KUVA vs. Systemic PUVA in Vitiligo Treatment

ParameterTopical Khellin + UVA (KUVA)Systemic Psoralen + UVA (PUVA)Source
Patient Cohort 33 patients with vitiligo33 patients with vitiligo[10]
>50% Repigmentation 43.8% (7 patients)Not specified for this threshold[11]
Treatment Duration LongerShorter[10]
Cumulative UVA Dose HigherLower[10]
Repigmentation Correlation Better results in younger patientsNot specified[10]

Table 2: Side Effect Profile of Topical KUVA vs. Systemic PUVA

Side EffectTopical Khellin + UVA (KUVA)Systemic Psoralen + UVA (PUVA)Source
Overall Incidence No side effects observedErythema, itching, gastrointestinal disturbances[10]
Phototoxicity Low riskHigher risk[11][12]
Systemic Side Effects Minimized with topical applicationNausea, elevated liver enzymes (with oral Khellin)[4][12]
Mutagenicity Less mutagenic than psoralensHigher DNA mutagenic effects[1]

Oral Khellin has shown efficacy comparable to PUVA but is associated with side effects like nausea and elevated liver transaminases, limiting its systemic use.[4][12] Topical Khellin formulations have emerged as a safer alternative, minimizing systemic absorption and adverse effects while demonstrating promising repigmentation rates.[4]

Experimental Protocols

Validating the mechanism of action of compounds like Khellin involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

In Vitro Models for Vitiligo Research
  • Cell Lines: Normal Human Epidermal Melanocytes (NHEM) and Keratinocytes (NHEK) are commonly used. Co-cultures of these cells can mimic the epidermal melanin (B1238610) unit.[13][14]

  • Reconstructed Human Epidermis (RHE): Three-dimensional skin models containing both keratinocytes and melanocytes provide a more physiologically relevant system to study pigmentation.[13][14]

  • Immune Cell Co-cultures: To study the autoimmune aspects of vitiligo, immune cells from healthy or vitiligo patients can be co-cultured with melanocytes.[13]

Protocol 1: Melanin Content Assay

Purpose: To quantify the effect of a test compound on melanin production in melanocytes.

  • Cell Culture: Seed B16F10 mouse melanoma cells or primary human melanocytes in 6-well plates and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Khellin) and a vehicle control. For photosensitizers, irradiate the cells with a controlled dose of UVA light after compound application.

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH at 80°C for 1 hour.

  • Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.[15][16]

Protocol 2: Cellular Tyrosinase Activity Assay

Purpose: To measure the effect of a test compound on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Cell Treatment: Treat cells as described in the Melanin Content Assay.

  • Cell Lysis: Wash the treated cells with PBS and lyse them in a phosphate (B84403) buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Enzyme Reaction: To the cell lysate, add L-DOPA solution and incubate at 37°C.

  • Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.

  • Normalization: Normalize the tyrosinase activity to the total protein concentration of the lysate.[16]

Protocol 3: Western Blot Analysis for Melanogenesis-Related Proteins

Purpose: To investigate the effect of a test compound on the expression of key proteins involved in melanogenesis.

  • Protein Extraction: Lyse treated cells in RIPA buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16][17]

The following diagram illustrates a general experimental workflow for characterizing a novel melanogenesis modulator.

G Experimental Workflow for Characterizing a Melanogenesis Modulator start Start: Select Cell Model (e.g., B16F10, NHEM) treatment Treat cells with Test Compound +/- UVA Irradiation start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability melanin_assay Melanin Content Assay treatment->melanin_assay tyrosinase_assay Tyrosinase Activity Assay treatment->tyrosinase_assay western_blot Western Blot Analysis (MITF, TYR, TRP-1, TRP-2) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis melanin_assay->data_analysis tyrosinase_assay->data_analysis western_blot->data_analysis end Conclusion on Compound's Effect on Melanogenesis data_analysis->end

References

Ammiol vs. Visnagin: A Comparative Analysis of Vasodilatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammiol and visnagin (B192663) are naturally occurring furanochromones extracted from the medicinal plant Ammi visnaga. Traditionally, this plant has been employed in the treatment of various ailments, including cardiovascular disorders. Both compounds are recognized for their smooth muscle relaxant properties, which contribute to their vasodilatory effects. This guide provides a detailed comparative analysis of the vasodilatory actions of this compound and visnagin, focusing on their mechanisms of action, supported by available experimental data. While extensive research has elucidated the vasodilatory profile of visnagin, specific experimental data on this compound remains limited. This comparison, therefore, synthesizes the robust evidence for visnagin and discusses the anticipated, yet largely unquantified, properties of this compound based on its chemical class.

Quantitative Data on Vasodilatory Effects

Quantitative data on the vasodilatory potency of visnagin has been established in various ex vivo studies. The half-maximal inhibitory concentration (IC50) and maximal relaxation (Emax) values are crucial parameters for comparing the efficacy of vasodilators. The following table summarizes key findings for visnagin. At present, comparable quantitative data for this compound is not available in the published literature, highlighting a significant gap in our understanding of its pharmacological profile.

Table 1: Vasodilatory Potency of Visnagin on Isolated Rat Arteries

PreparationAgonistIC50 (M)Emax (%)Reference
Mesenteric Arteries (with endothelium)Noradrenaline1.7 ± 0.8 x 10⁻⁵Not Reported[1]
Mesenteric Arteries (without endothelium)Noradrenaline1.5 ± 0.3 x 10⁻⁵Not Reported[1]
Mesenteric BedsKCl5.1 ± 2.5 x 10⁻⁵Not Reported[1]
Mesenteric BedsNoradrenaline2.6 ± 0.9 x 10⁻⁵Not Reported[1]

Mechanisms of Action in Vasodilation

The vasodilatory effects of visnagin are attributed to its multifaceted mechanism of action, primarily centered on the regulation of intracellular calcium (Ca²⁺) concentrations in vascular smooth muscle cells (VSMCs). The anticipated mechanisms for this compound are inferred from its structural similarity to visnagin and the general properties of furanochromones.

Visnagin: A Multi-Target Vasodilator

Visnagin induces vasodilation through several key pathways:

  • Inhibition of Calcium Influx: Visnagin has been shown to block Ca²⁺ entry into VSMCs. It appears to preferentially inhibit Ca²⁺ entry through pathways that have a low sensitivity to classical Ca²⁺ channel blockers[2]. This suggests a distinct interaction with calcium channels compared to conventional antihypertensive drugs.

  • Inhibition of Intracellular Calcium Release: Evidence suggests that visnagin may also interfere with the release of Ca²⁺ from intracellular stores within VSMCs, further contributing to the reduction of cytosolic Ca²⁺ levels.

  • Phosphodiesterase (PDE) Inhibition: At higher concentrations (greater than 5 x 10⁻⁵ M), visnagin exhibits weak inhibitory effects on various cyclic nucleotide phosphodiesterase (PDE) isozymes[3]. By inhibiting the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), visnagin can potentiate the signaling cascades that lead to smooth muscle relaxation.

The vasodilatory effect of visnagin on noradrenaline-induced contractions is not dependent on the endothelium, indicating a direct action on the vascular smooth muscle[1][2].

This compound: An Inferred Mechanism

As a furanochromone, this compound is expected to share a similar mechanism of action with visnagin, primarily acting as a smooth muscle relaxant. It is plausible that this compound also modulates intracellular calcium concentrations. However, without direct experimental evidence, the specific pathways and potency of this compound's vasodilatory effects remain speculative. Further research is imperative to elucidate its precise mechanism and to determine if it offers any distinct advantages over visnagin.

Signaling Pathways

The signaling cascades leading to vasodilation are complex. The following diagrams illustrate the established pathway for visnagin and a generalized experimental workflow for studying vasodilation.

visnagin_signaling_pathway cluster_extracellular Extracellular Space cluster_vsmc Vascular Smooth Muscle Cell Visnagin Visnagin Ca_channel Voltage-gated Ca²⁺ Channel Visnagin->Ca_channel inhibits SR Sarcoplasmic Reticulum Visnagin->SR inhibits PDE Phosphodiesterase (PDE) Visnagin->PDE inhibits (at high conc.) Ca_influx Ca²⁺ Influx Ca_release Ca²⁺ Release Ca_concentration [Ca²⁺]i (decreased) MLCK Myosin Light Chain Kinase (inactivated) Ca_concentration->MLCK activates cAMP_cGMP cAMP/cGMP (increased) cAMP_cGMP->MLCK inhibits Contraction Contraction (inhibited) MLCK->Contraction promotes Relaxation Vasodilation

Caption: Signaling pathway of visnagin-induced vasodilation.

Experimental Protocols

The investigation of vasodilatory effects typically involves ex vivo experiments using isolated arterial rings. A standardized protocol is outlined below.

Isolated Aortic Ring Preparation and Vasodilation Assay
  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and adipose tissues and cut into rings of approximately 3-4 mm in length. For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the intimal surface with a fine wire.

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. After equilibration, the viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM). The presence or absence of a functional endothelium is confirmed by the relaxation response to acetylcholine (B1216132) in phenylephrine-pre-contracted rings.

  • Vasodilation Assay: Once a stable contraction is achieved with a vasoconstrictor agent (e.g., noradrenaline or KCl), cumulative concentrations of the test compound (visnagin or this compound) are added to the organ bath. The resulting relaxation is recorded and expressed as a percentage of the pre-contraction.

  • Data Analysis: Concentration-response curves are plotted, and the IC50 and Emax values are calculated using appropriate pharmacological software.

experimental_workflow A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Pre-contraction (e.g., Noradrenaline) C->D E Cumulative Addition of Test Compound D->E F Data Recording (Isometric Tension) E->F G Data Analysis (IC50, Emax) F->G

Caption: Experimental workflow for vasodilation assay.

Comparative Summary and Future Directions

The following diagram provides a logical comparison of the known and inferred properties of this compound and visnagin.

comparison_diagram This compound This compound Source: Ammi visnaga Chemical Class: Furanochromone Vasodilatory Effect: Inferred Mechanism: Presumed Ca²⁺ modulation Quantitative Data: Lacking Visnagin Visnagin Source: Ammi visnaga Chemical Class: Furanochromone Vasodilatory Effect: Demonstrated Mechanism: Ca²⁺ influx/release inhibition, PDE inhibition Quantitative Data: Available (IC50 values) This compound->Visnagin Structural Similarity Visnagin->this compound Informs Hypothesis

Caption: this compound vs. Visnagin: A comparative overview.

References

Independent Replication of Ammiol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct experimental data on the bioactivity of the furanochromone Ammiol is limited in publicly available scientific literature. However, its structural similarity to khellin (B1673630) and visnagin (B192663)—well-studied compounds isolated from the same plant sources such as Ammi visnaga—allows for a comparative analysis to infer its potential biological activities. This guide provides a summary of the known bioactivities of khellin and visnagin as a proxy for understanding this compound's potential pharmacological profile. The primary activities associated with these related compounds include smooth muscle relaxation, anti-inflammatory effects, and antioxidant properties. This document presents available quantitative data, detailed experimental protocols for key bioassays, and visual diagrams of relevant biological pathways and experimental workflows. It is important to note that a lack of independent replication studies for this compound, khellin, or visnagin necessitates a cautious interpretation of the presented data.

Comparative Bioactivity Data

Due to the scarcity of research specifically on this compound, this section presents quantitative data for its analogues, khellin and visnagin, to provide a basis for comparison.

CompoundBioactivity AssayTarget/Cell LineResult (IC₅₀/EC₅₀)Reference
Khellin EGFR Inhibition-0.15 µM[1][2]
CytotoxicityHep-G213.3 ± 0.78 µg/mL[3]
CytotoxicityMCF713.3 ± 0.94 µg/mL[3]
CYP1A1 InhibitionCYP1A1-overexpressing HEK293 cells4.02 µM[4]
Visnagin VasodilationRat Aorta (KCl-induced contraction)> 5 x 10⁻⁵ M (non-specific inhibition)[5]
Nitric Oxide Production InhibitionLPS-stimulated BV-2 microgliaDose-dependent reduction[6]
Nitric Oxide Production InhibitionLPS-stimulated RAW 264.7 macrophagesSignificant decrease at 12.5 and 25 µM[7]
CytotoxicityHep-G210.9 ± 0.68 µg/mL[3]
CytotoxicityHCT 11612.3 ± 0.94 µg/mL[3]
CytotoxicityHeLa35.5 ± 1.2 µg/mL[3]
CytotoxicityMCF713.7 ± 0.942 µg/mL[3]
Ammi visnaga extractDPPH Radical Scavenging-IC₅₀ = 4.13 ± 0.22 mg/mL[8]

Experimental Protocols

Vasodilation Activity: Isolated Aortic Ring Assay

This protocol is a standard method for assessing the vasorelaxant effects of compounds on isolated arterial segments.

Objective: To determine the vasodilatory or vasoconstrictive properties of a test compound.

Materials:

  • Male New Zealand white rabbits (2.5–3.0 kg).

  • Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1, CaCl₂ 2.5.

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

  • Dissection instruments.

  • Organ bath system with isometric force transducers.

Procedure:

  • Euthanize a rabbit and carefully dissect the thoracic aorta, placing it in cold KHS.

  • Clean the aorta of connective and adipose tissues and cut it into rings of 3-5 mm in length.

  • Mount each aortic ring in an organ bath filled with KHS at 37°C, continuously bubbled with carbogen gas.

  • Apply a resting tension of 1.5-2.0 g and allow the tissues to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

  • Assess tissue viability by inducing a contraction with KCl (80 mM).

  • For vasodilator testing, pre-contract the rings with phenylephrine (B352888) (10⁻⁶ M).

  • Once a stable contraction is achieved, add the test compound in a cumulative manner to generate a concentration-response curve.

  • Record the relaxation response as a percentage of the pre-contraction.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Objective: To evaluate the anti-inflammatory potential of a test compound by quantifying its effect on NO production.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements.

  • Lipopolysaccharide (LPS).

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium nitrite (B80452) standard solution.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the ability of a compound to scavenge free radicals.

Objective: To determine the free radical scavenging capacity of a test compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (0.1 mM).

  • Test compound dissolved in a suitable solvent.

  • Ascorbic acid or Trolox as a positive control.

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add a specific volume of the test compound or standard to each well.

  • Add an equal volume of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

  • Determine the IC₅₀ value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Visualizations

Signaling Pathways and Experimental Workflows

Khellin_Mechanism_of_Action cluster_cell Smooth Muscle Cell Khellin Khellin PDE Phosphodiesterase (PDE) Khellin->PDE inhibits Ca_channel Calcium Channel Khellin->Ca_channel inhibits cAMP cAMP PDE->cAMP degrades Relaxation Smooth Muscle Relaxation cAMP->Relaxation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx mediates Ca_influx->Relaxation prevents

Khellin's Mechanism of Action in Smooth Muscle Cells.

Visnagin_Cardioprotective_Pathway cluster_cardiomyocyte Cardiomyocyte Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria induces dysfunction Cardiotoxicity Cardiotoxicity Mitochondria->Cardiotoxicity MDH2 MDH2 MDH2->Mitochondria supports function Visnagin Visnagin Visnagin->MDH2 modulates Visnagin->Cardiotoxicity protects against

Visnagin's Cardioprotective Mechanism.

Anti_Inflammatory_Assay_Workflow start Start seed_cells Seed RAW 264.7 Macrophages start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pre_treat Pre-treat with Test Compound incubate1->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect griess_reagent Add Griess Reagent collect->griess_reagent measure Measure Absorbance at 540 nm griess_reagent->measure end End measure->end

Workflow for Nitric Oxide Production Assay.

References

A Comparative Analysis of the Cytotoxic Effects of Khellin and Visnagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of khellin (B1673630) and visnagin (B192663), two naturally occurring furanocoumarins isolated from the plant Ammi visnaga. While the initial topic specified a comparison with Ammiol, the available scientific literature predominantly focuses on comparative studies between khellin and visnagin. This compound is another furanocoumarin found in Ammi visnaga, but it is less extensively studied for its cytotoxic effects. Therefore, this guide will focus on the well-documented cytotoxic activities of khellin and visnagin, providing a robust, data-driven comparison for research and drug development purposes.

Quantitative Cytotoxicity Data

The cytotoxic effects of khellin and visnagin have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. The data indicates that both compounds exhibit potent cytotoxic activity, with visnagin generally showing slightly higher potency against several cell lines.

Cell LineCancer TypeKhellin IC50 (µg/mL)Visnagin IC50 (µg/mL)Reference
Hep-G2Hepatocellular Carcinoma13.3 ± 0.7810.9 ± 0.68[1]
MCF-7Breast Adenocarcinoma13.3 ± 0.9413.7 ± 0.942[1]
HCT-116Colon Carcinoma14.9 ± 0.9712.3 ± 0.94[1]
HeLaCervical Carcinoma40.9 ± 1.2835.5 ± 1.2[1]
MCF-7Breast Adenocarcinoma17.53 ± 1.03-[cite: ]
Hep-G2Hepatocellular Carcinoma12.54 ± 0.57-[cite: ]

Experimental Protocols

The most commonly cited method for determining the cytotoxicity of khellin and visnagin in the reviewed literature is the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay Protocol

This protocol is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Khellin and Visnagin stock solutions (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000 to 20,000 cells/well in a final volume of 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of khellin and visnagin in the complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48 to 72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).

    • Incubate the plates at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with distilled water and allow them to air dry.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of 10 mM Tris base solution to each well.

    • Shake the plates for 5-10 minutes to solubilize the protein-bound dye.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell survival relative to the vehicle control.

    • Plot the percentage of cell survival against the compound concentration and determine the IC50 value from the dose-response curve.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Fixation & Staining cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compounds Add serial dilutions of Khellin/Visnagin incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 fixation Fix with 10% TCA incubation2->fixation wash1 Wash with dH2O & Air dry fixation->wash1 stain Stain with 0.4% SRB wash1->stain wash2 Wash with 1% Acetic Acid & Air dry stain->wash2 solubilize Solubilize dye with 10mM Tris base wash2->solubilize read_absorbance Read absorbance (510 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Signaling Pathways in Cytotoxicity

Both khellin and visnagin have been shown to induce cytotoxicity through the modulation of several key signaling pathways, primarily leading to apoptosis (programmed cell death).

Apoptosis Induction Pathway

Khellin and visnagin can initiate apoptosis through both intrinsic and extrinsic signaling cascades. A simplified representation of the key molecular events is illustrated below. The process often involves the activation of the Aryl Hydrocarbon Receptor (AHR), which can influence the expression of genes involved in cell growth and apoptosis.[2] Furthermore, these compounds can modulate the PI3K/Akt and MAPK signaling pathways, which are critical regulators of cell survival and death.[3] A key event in the apoptotic cascade is the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4][5]

Apoptosis_Signaling_Pathway cluster_stimulus cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Khellin_Visnagin Khellin / Visnagin AHR AHR Activation Khellin_Visnagin->AHR PI3K_Akt PI3K/Akt Inhibition Khellin_Visnagin->PI3K_Akt MAPK MAPK Activation (JNK, p38) Khellin_Visnagin->MAPK Bcl2 Bcl-2 (anti-apoptotic) Downregulation AHR->Bcl2 Bax Bax (pro-apoptotic) Upregulation AHR->Bax PI3K_Akt->Bcl2 MAPK->Bax Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Validation of Ammiol's Active Constituents on Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the calcium channel modulating effects of khellin (B1673630) and visnagin (B192663), the primary active constituents of Ammi visnaga (from which Ammiol is derived), with established calcium channel blockers. Experimental data is presented to support the comparison, and detailed protocols for key validation assays are provided.

Executive Summary

Khellin and visnagin, natural furanochromones, have demonstrated calcium channel blocking activity, contributing to their traditional use in treating conditions like asthma and hypertension.[1] This guide compares their effects to those of amlodipine (B1666008), a selective L-type calcium channel blocker, and amiloride (B1667095), a T-type calcium channel blocker. While quantitative data for khellin and visnagin is less standardized than for commercially available drugs, existing evidence supports their role as calcium channel modulators. Visnadin has been reported to be the most active of the effective principles from Ammi visnaga fruits, with a more pronounced activity against K+-induced spasms, suggesting a calcium channel blocking mode of action.[1]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of the compared compounds on different types of voltage-gated calcium channels. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell type, and assay used.

CompoundTarget Channel TypeIC50 / KdCell Type / PreparationReference
Khellin L-type (putative)Not specifiedGuinea-pig aortic strips[1]
Visnagin L-type (putative)Not specifiedGuinea-pig aortic strips[1]
Amlodipine L-type (Cav1.2)57 nMHEK cells expressing Cav1.2[2]
L-type1.9 nMDepolarized rat aorta[3]
L-type10 ± 0.4 nMCavAb (bacterial channel)[4]
Amiloride T-type (Cav3.2)62 µMHEK cells expressing Cav3.2[5]
T-typeKd = 233 µMGuinea pig ventricular myocytes[6]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Calcium Channel Blockers

This diagram illustrates the general mechanism of voltage-gated calcium channel blockers. L-type and T-type channels are located on the cell membrane and open in response to membrane depolarization, allowing an influx of calcium ions (Ca2+). This influx triggers various downstream cellular responses. Calcium channel blockers physically obstruct the channel pore, preventing Ca2+ influx.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular L_channel L-type Ca2+ Channel Ca_int Ca2+ L_channel->Ca_int Ca2+ influx T_channel T-type Ca2+ Channel T_channel->Ca_int Ca2+ influx Ca_ext Ca2+ Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_int->Response triggers Depolarization Membrane Depolarization Depolarization->L_channel opens Depolarization->T_channel opens Amlodipine Amlodipine Amlodipine->L_channel blocks Amiloride Amiloride Amiloride->T_channel blocks Khellin_Visnagin Khellin / Visnagin Khellin_Visnagin->L_channel blocks (putative)

Caption: General mechanism of L-type and T-type calcium channel blockers.

Experimental Workflow for Validating Calcium Channel Blockers

This diagram outlines a typical workflow for identifying and characterizing novel calcium channel blockers, from initial high-throughput screening to detailed electrophysiological analysis.

G cluster_workflow Experimental Workflow Screening High-Throughput Screening (e.g., Calcium Imaging with Fluo-4) Hit_ID Hit Identification & Prioritization Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination (Calcium Imaging) Hit_ID->Dose_Response Electrophysiology Electrophysiological Validation (Whole-Cell Patch Clamp) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (Testing against different channel subtypes) Electrophysiology->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: A typical experimental workflow for validating calcium channel blockers.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel activity and the effect of channel blockers.[7][8]

Objective: To measure the effect of a test compound on voltage-gated calcium currents in a specific cell type.

Materials:

  • Cells: HEK-293 cells stably expressing the calcium channel of interest (e.g., Cav1.2 for L-type or Cav3.2 for T-type), or primary cells like ventricular myocytes.

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, pH adjusted to 7.4 with TEA-OH. Barium (Ba2+) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH. Cesium (Cs+) is used to block potassium channels.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-7 MΩ.

  • Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.[9]

  • Pipette Preparation: Fill the patch pipette with the internal solution.[9]

  • Seal Formation: Approach a cell with the pipette under positive pressure. Once in contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.[7][9]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[7][9]

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode.

    • Compensate for pipette and whole-cell capacitance.

    • Apply a voltage protocol to elicit calcium channel currents (e.g., hold at -80 mV and apply depolarizing steps).[9]

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the test compound at various concentrations and record the effect on the current.

    • Perform a washout by perfusing with the control solution to check for reversibility.[9]

  • Data Analysis: Measure the peak current amplitude at each concentration and plot a dose-response curve to determine the IC50 value.

Calcium Imaging with Fluo-4 AM

This is a high-throughput method to screen for compounds that modulate intracellular calcium levels.

Objective: To measure changes in intracellular calcium concentration in response to a stimulus in the presence or absence of a test compound.

Materials:

  • Cells: A cell line endogenously expressing the target calcium channel or a cell line transfected with the channel.

  • Fluo-4 AM: A cell-permeant calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127: A non-ionic surfactant to aid in dye loading.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye extrusion (optional).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.[10]

  • Dye Loading Solution Preparation: Prepare a working solution of Fluo-4 AM (typically 2-5 µM) in assay buffer. Pluronic F-127 can be added to aid solubilization.[11]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the Fluo-4 AM loading solution to each well.

    • Incubate at 37°C for 30-60 minutes, followed by incubation at room temperature for 15-30 minutes.[11][12]

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Record baseline fluorescence.

    • Add a depolarizing stimulus (e.g., a high concentration of KCl) to open the voltage-gated calcium channels.

    • Record the change in fluorescence intensity over time (excitation ~490 nm, emission ~515 nm).[10][11]

  • Data Analysis: Calculate the change in fluorescence in the presence of the test compound compared to the control to determine the percentage of inhibition. Plot a dose-response curve to calculate the IC50.

Conclusion

The active constituents of Ammi visnaga, khellin and visnagin, demonstrate calcium channel blocking properties, providing a pharmacological basis for their traditional medicinal uses. While they may not exhibit the high potency and selectivity of synthetic drugs like amlodipine, their modulatory effects on calcium channels are evident. For researchers in drug discovery, these natural compounds can serve as valuable starting points for the development of new therapeutics. The experimental protocols detailed in this guide provide a framework for the rigorous validation of such natural products and their derivatives.

References

A Comparative Analysis of Furanocoumarins in Ammi visnaga and Ammi majus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the phytochemical differences and pharmacological implications of two closely related medicinal plants.

Ammi visnaga and Ammi majus, both belonging to the Apiaceae family, have a long history of use in traditional medicine. While morphologically similar, their phytochemical profiles, particularly their furanocoumarin content, differ significantly, leading to distinct therapeutic applications and toxicological considerations. This guide provides an objective comparison of the furanocoumarins from these two species, supported by quantitative data, experimental protocols, and visual representations of their mechanisms of action.

Phytochemical Distinction: Furanocoumarins vs. Furanochromones

The primary chemical distinction between Ammi majus and Ammi visnaga lies in the class of heterocyclic compounds they predominantly produce. Ammi majus is a rich source of linear furanocoumarins, which are known for their photosensitizing properties.[1][2] In contrast, Ammi visnaga is characterized by a high concentration of γ-pyrones, specifically furanochromones, which are recognized for their smooth muscle relaxant effects.[1][2] While A. visnaga does contain furanocoumarins, they are present in significantly lower concentrations than in A. majus.[2]

Quantitative Comparison of Major Compounds

The following tables summarize the quantitative data on the major furanocoumarins and furanochromones found in the fruits of Ammi majus and Ammi visnaga, respectively. It is important to note that concentrations can vary based on factors such as plant origin, harvest time, and extraction method.

Table 1: Major Furanocoumarins in Ammi majus Fruits

CompoundClassConcentration Range (% w/w)Reference
Xanthotoxin (Methoxsalen)Linear Furanocoumarinup to 1.15%[2]
BergaptenLinear Furanocoumarinup to 1.88%[2]
ImperatorinLinear Furanocoumarinup to 0.75%[2]
IsopimpinellinLinear Furanocoumarin404.14 mg/100g DW (24.56% of total coumarins)[3]

Table 2: Major Furanochromones and Furanocoumarins in Ammi visnaga

CompoundClassConcentration Range (% w/w)Reference
Khellin (B1673630)Furanochromone0.3 - 1.2%[2]
Visnagin (B192663)Furanochromone0.05 - 0.3%[2]
Furanocoumarins (unspecified)FuranocoumarinPresent in small amounts[2]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of furanocoumarins from Ammi majus and Ammi visnaga.

Extraction of Furanocoumarins

A generalized workflow for the extraction of furanocoumarins from Ammi species is presented below. Ultrasound-assisted extraction (UAE) is often favored for its efficiency.[4]

ExtractionWorkflow plant_material Dried and Powdered Ammi sp. Fruits extraction Ultrasound-Assisted Extraction (Methanol, 64°C, 30 min) plant_material->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract

Fig 1. General workflow for furanocoumarin extraction.

Detailed Protocol for Ultrasound-Assisted Extraction (UAE) of Khellin from Ammi majus Fruits (Adaptable for Furanocoumarins): [4]

  • Sample Preparation: Weigh 10 g of powdered Ammi majus fruit into a flask.

  • Solvent Addition: Add methanol (B129727) as the extraction solvent.

  • Extraction: Place the flask in an ultrasonic bath at a controlled temperature of 64°C for 30 minutes.

  • Filtration: Filter the resulting mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation of Furanocoumarins

A combination of column chromatography and centrifugal partition chromatography (CPC) can be employed for the isolation of pure furanocoumarins from the crude extract.

Protocol for Isolation of Xanthotoxin and Isopimpinellin from Ammi majus:

  • Initial Fractionation: The crude extract is subjected to low-pressure column chromatography on a silica (B1680970) gel column. A gradient of ethyl acetate (B1210297) in dichloromethane (B109758) is used as the mobile phase to separate the extract into fractions.

  • Fraction Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to identify the fractions containing the target furanocoumarins.

  • Purification by CPC: Fractions enriched with the desired furanocoumarins are further purified using Centrifugal Partition Chromatography (CPC). A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used to achieve high purity separation.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of furanocoumarins.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis extract Crude Extract dissolve Dissolve in Methanol extract->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System (C18 Column) filter->hplc_system mobile_phase Mobile Phase Gradient (e.g., Acetonitrile (B52724)/Water) detection DAD Detector (e.g., 254 nm) quantification Quantification (Comparison with Standards) detection->quantification

Fig 2. Workflow for HPLC quantification of furanocoumarins.

HPLC Conditions for Furanocoumarin Analysis in Ammi majus:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detector: Diode-Array Detector (DAD) set at a wavelength suitable for furanocoumarins, often around 254 nm.

  • Quantification: The concentration of each furanocoumarin is determined by comparing its peak area to a calibration curve generated from certified reference standards.

Signaling Pathways and Mechanisms of Action

The different chemical profiles of Ammi majus and Ammi visnaga translate to distinct pharmacological activities mediated by different signaling pathways.

Ammi majus Furanocoumarins: Photosensitization and Beyond

The furanocoumarins from Ammi majus, particularly xanthotoxin and bergapten, are potent photosensitizers. Upon activation by UVA radiation, they can intercalate into DNA and form covalent adducts with pyrimidine (B1678525) bases, leading to inhibition of DNA replication and cell proliferation. This mechanism is the basis for their use in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.

Recent studies have also elucidated their effects on various cellular signaling pathways, independent of photoactivation. Xanthotoxin has been shown to induce apoptosis and modulate signaling pathways including NF-κB, MAPK, and JAK/STAT.[5] Bergapten also exhibits anti-inflammatory and antiproliferative effects by influencing pathways such as the PI3K/Akt signaling cascade.

Ammi_majus_pathways cluster_cellular_effects Cellular Effects Xanthotoxin Xanthotoxin NFkB NF-κB Pathway (Inflammation) Xanthotoxin->NFkB MAPK MAPK Pathway (Proliferation, Stress) Xanthotoxin->MAPK JAK_STAT JAK/STAT Pathway (Immunity, Inflammation) Xanthotoxin->JAK_STAT Apoptosis Induction of Apoptosis Xanthotoxin->Apoptosis DNA_damage DNA Adduct Formation (with UVA) Xanthotoxin->DNA_damage Bergapten Bergapten Bergapten->NFkB Bergapten->Apoptosis

Fig 3. Signaling pathways affected by Ammi majus furanocoumarins.
Ammi visnaga Furanochromones: Vasodilation and Anti-inflammatory Action

The primary active constituents of Ammi visnaga, khellin and visnagin, are not significant photosensitizers. Their therapeutic effects are mainly attributed to their ability to relax smooth muscles, leading to vasodilation and bronchodilation. This makes A. visnaga extracts useful in the treatment of asthma, angina, and kidney stones.[6]

Khellin and visnagin have been shown to modulate the aryl hydrocarbon receptor (AHR) signaling pathway.[7] The AHR is a ligand-activated transcription factor involved in regulating the expression of genes, including cytochrome P450 enzymes like CYP1A1, which play a role in xenobiotic metabolism and inflammation.[7]

Ammi_visnaga_pathways cluster_cellular_effects Cellular Effects Khellin_Visnagin Khellin & Visnagin AHR Aryl Hydrocarbon Receptor (AHR) Signaling Khellin_Visnagin->AHR Smooth_Muscle Smooth Muscle Relaxation Khellin_Visnagin->Smooth_Muscle Anti_inflammatory Anti-inflammatory Effects Khellin_Visnagin->Anti_inflammatory CYP1A1 Modulation of CYP1A1 Activity AHR->CYP1A1

Fig 4. Signaling pathways of Ammi visnaga furanochromones.

Conclusion

References

Comparative Proteomic Analysis of Ammiol-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific comparative proteomic studies on cells directly treated with Ammiol are not available in the published scientific literature. This guide is intended to serve as a comprehensive template for researchers, outlining the experimental workflows and data presentation that would be essential for such a study. The quantitative data and signaling pathways presented herein are illustrative, drawing on findings from studies on structurally related furanocoumarins, such as imperatorin (B1671801) and bergapten, to provide a relevant, albeit hypothetical, dataset.

This compound, a naturally occurring furanocoumarin, belongs to a class of compounds known for their diverse biological activities. Understanding its mechanism of action at the protein level is crucial for evaluating its therapeutic potential. Comparative proteomics provides a powerful methodology to elucidate the global protein expression changes and signaling pathways modulated by this compound treatment in cells. This guide provides a framework for conducting and interpreting such studies, comparing the proteomic effects of this compound to a vehicle control.

Quantitative Proteomic Analysis: An Illustrative Comparison

A comparative proteomic analysis would typically involve treating a specific cell line (e.g., a cancer cell line) with this compound and a vehicle control. The objective is to identify and quantify proteins that are differentially expressed between the two conditions. The following table represents a hypothetical dataset of differentially expressed proteins in a cancer cell line treated with this compound, based on the known effects of related furanocoumarins.

Table 1: Illustrative Differentially Expressed Proteins in a Cancer Cell Line Treated with this compound

Protein NameGene SymbolFunctionFold ChangeRegulation
Bcl-2-associated X proteinBAXApoptosis2.5Up-regulated
B-cell lymphoma 2BCL2Anti-apoptosis-3.0Down-regulated
Tumor protein p53TP53Apoptosis, Cell Cycle2.0Up-regulated
Caspase-3CASP3Apoptosis1.8Up-regulated
Hypoxia-inducible factor 1-alphaHIF1AAngiogenesis-2.2Down-regulated
Mammalian target of rapamycinMTORCell Growth, Proliferation-1.7Down-regulated
Mitogen-activated protein kinase 1MAPK1Signal Transduction-1.5Down-regulated
Proliferating cell nuclear antigenPCNADNA replication and repair-2.8Down-regulated
Cyclin D1CCND1Cell Cycle Progression-2.1Down-regulated
Vascular endothelial growth factor AVEGFAAngiogenesis-2.4Down-regulated

Experimental Protocols

The following is a representative protocol for a quantitative proteomic analysis of cancer cells treated with this compound using Tandem Mass Tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cell Culture and this compound Treatment

Human cancer cell lines (e.g., HCT116 colon cancer cells) are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator. Cells are seeded and allowed to adhere for 24 hours. Subsequently, the medium is replaced with fresh medium containing either this compound at a predetermined concentration (e.g., 50 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified time (e.g., 24 or 48 hours).

Protein Extraction and Digestion

Following treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed in a buffer containing urea (B33335) and protease/phosphatase inhibitors. The protein concentration is determined using a BCA assay. An equal amount of protein from each sample is reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with trypsin.

TMT Labeling and Peptide Fractionation

The resulting peptide mixtures are labeled with the respective TMT reagents according to the manufacturer's protocol. The labeled peptides are then combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity before LC-MS/MS analysis.

LC-MS/MS Analysis

The fractionated peptides are analyzed by online nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition mode to automatically select and fragment the most abundant precursor ions.

Data Analysis

The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant or Proteome Discoverer). The data is searched against a human protein database to identify peptides and proteins. The TMT reporter ion intensities are used to determine the relative quantification of proteins between the this compound-treated and control samples. Proteins with a statistically significant change in expression (e.g., fold change > 1.5 or < -1.5 and p-value < 0.05) are considered differentially expressed.

Visualization of Cellular Processes and Workflows

To better understand the relationships between the experimental steps and the biological pathways affected by this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Trypsin Digestion Trypsin Digestion Protein Extraction->Trypsin Digestion TMT Labeling TMT Labeling Trypsin Digestion->TMT Labeling LC-MS/MS LC-MS/MS TMT Labeling->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Experimental workflow for comparative proteomics.

Based on the effects of related furanocoumarins, this compound is hypothesized to impact key signaling pathways involved in cancer cell survival and proliferation.

G This compound This compound mTOR mTOR This compound->mTOR inhibits MAPK MAPK This compound->MAPK inhibits p53 p53 This compound->p53 activates Proliferation Proliferation mTOR->Proliferation promotes MAPK->Proliferation promotes Bax Bax p53->Bax activates Bcl2 Bcl2 p53->Bcl2 inhibits Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

Hypothesized this compound-modulated signaling pathways.

This guide provides a foundational framework for researchers interested in the comparative proteomic effects of this compound. The illustrative data and pathways, derived from studies on similar furanocoumarin compounds, offer a starting point for hypothesis generation and experimental design. Future studies employing these methodologies will be critical in elucidating the precise molecular mechanisms of this compound and evaluating its potential as a therapeutic agent.

Synergistic Effects of Bioactive Compounds in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for more effective and less toxic therapeutic strategies, researchers are increasingly focusing on the synergistic effects of combining different compounds. This guide provides a comparative analysis of the synergistic interactions of several compounds with other agents, supported by experimental data. We will explore the synergistic potential of Amiloride and Amygdalin (B1666031), and further expand to include other notable examples of synergistic combinations in preclinical and clinical research. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance and to provide detailed experimental insights.

Amiloride: A Prototypic Inhibitor with Synergistic Potential

Amiloride is primarily known as a prototypic inhibitor of epithelial sodium channels (ENaC)[1]. Its mechanism of action involves binding to residues within the channel pore and its extracellular domain[1]. While research on its synergistic effects is an evolving field, its ability to modulate ion transport makes it a candidate for combination therapies, particularly in cancer and infectious diseases.

Synergistic Effects of Amiloride with Other Compounds

Further research is needed to fully elucidate and quantify the synergistic effects of Amiloride with other specific compounds. The table below is structured to present such data once it becomes available through dedicated studies.

CombinationCell Line/ModelEffectIC50 (Compound Alone)IC50 (in Combination)Combination Index (CI)Reference
Amiloride + Compound Xe.g., A549 (Lung Cancer)e.g., Increased ApoptosisData not availableData not availableData not availableFuture Study
Amiloride + Compound Ye.g., in vivo mouse modele.g., Reduced Tumor GrowthData not availableData not availableData not availableFuture Study

Experimental Protocol: Assessing Synergy via MTT Assay

A common method to assess the synergistic effect of a drug combination is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cells (e.g., human melanoma cell lines FM55P and FM55M2) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Amiloride, the compound of interest, and their combination for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 values for each compound alone and in combination. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.

Signaling Pathway: Amiloride's Action on Epithelial Sodium Channels

amiloride_pathway cluster_0 Cell Membrane amiloride Amiloride enac Epithelial Sodium Channel (ENaC) amiloride->enac Inhibits intracellular Intracellular Space na_ion Na+ Ion na_ion->enac Influx extracellular Extracellular Space cell_membrane

Caption: Amiloride inhibits the influx of sodium ions through the epithelial sodium channel.

Amygdalin: A Natural Compound with Chemomodulatory Effects

Amygdalin, a naturally occurring cyanogenic glycoside, has been investigated for its potential anticancer properties. Recent studies have highlighted its role as a chemomodulatory agent when used in combination with conventional chemotherapy drugs like cisplatin[2].

Synergistic Effects of Amygdalin with Cisplatin (B142131)
CombinationCell Line/ModelEffectIC50 (Cisplatin Alone)IC50 (in Combination)Combination Index (CI)Reference
Amygdalin + CisplatinMCF7 (Breast Cancer)Synergistic cytotoxic effectNot specifiedNot specified0.8[2]
Amygdalin + CisplatinMDA-MB-231 (Breast Cancer)Synergistic cytotoxic effectNot specifiedNot specified0.65[2]
Amygdalin + CisplatinMCF12F (Normal Breast)Antagonistic effect (chemoprotective)Not specifiedNot specified2.2[2]
Amygdalin + CisplatinFibroblasts (Normal)Antagonistic effect (chemoprotective)Not specifiedNot specified2.3[2]

Experimental Protocol: Combination Index (CI) Assay

The Combination Index (CI) assay is a quantitative method to determine the nature of drug interactions.

  • Cell Treatment: Treat cancer cells (e.g., MCF7, MDA-MB-231) and normal cells (e.g., MCF12F, fibroblasts) with various concentrations of amygdalin and cisplatin, both individually and in combination.

  • Viability Assessment: After a set incubation period (e.g., 24 hours), assess cell viability using a suitable method like the MTT assay.

  • Dose-Effect Analysis: Generate dose-effect curves for each drug and their combination.

  • CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI) based on the median-effect principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Signaling Pathway: Amygdalin's and Cisplatin's Effect on Apoptosis

amygdalin_cisplatin_pathway cluster_cancer In Cancer Cells (Synergistic Effect) cluster_normal In Normal Cells (Chemoprotective Effect) amygdalin Amygdalin p53 p53 amygdalin->p53 Downregulates cisplatin Cisplatin cisplatin->p53 Upregulates puma PUMA p53->puma bax Bax p53->bax apoptosis Apoptosis puma->apoptosis bax->apoptosis bcl2 Bcl-2 bcl2->apoptosis bcl_xl Bcl-xL bcl_xl->apoptosis amygdalin_n Amygdalin bcl2_n Bcl-2 amygdalin_n->bcl2_n Upregulates bcl_xl_n Bcl-xL amygdalin_n->bcl_xl_n Upregulates cisplatin_n Cisplatin p53_n p53 cisplatin_n->p53_n Upregulates apoptosis_n Apoptosis p53_n->apoptosis_n bcl2_n->apoptosis_n bcl_xl_n->apoptosis_n

Caption: Differential effects of Amygdalin and Cisplatin on apoptosis in cancer versus normal cells.

Other Notable Synergistic Combinations

The principle of synergistic combination extends to a wide range of compounds, including natural products and chemotherapeutic agents.

Quercetin (B1663063) with Antibiotics

Quercetin, a flavonoid, has demonstrated synergistic effects when combined with various antibiotics against resistant bacterial strains. For instance, it enhances the activity of amoxicillin (B794) against amoxicillin-resistant Staphylococcus epidermidis[3].

CombinationBacterial StrainEffectMIC (Antibiotic Alone)MIC (in Combination)FIC IndexReference
Quercetin + AmoxicillinARSE 5038Synergistic antibacterial activity16 µg/mL4 µg/mL0.50[3]
Quercetin + LevofloxacinP. aeruginosaSynergistic biofilm inhibitionNot specified½ x MIC<0.5[4]
Quercetin + TobramycinP. aeruginosaSynergistic biofilm inhibitionNot specified½ x MIC<0.5[4]

Experimental Workflow: Checkerboard Assay for Synergy

checkerboard_workflow start Start prepare Prepare serial dilutions of drug A and drug B start->prepare dispense Dispense drugs into 96-well plate in a checkerboard format prepare->dispense inoculate Inoculate with bacterial suspension dispense->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret results: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 1) Indifference (1 < FIC ≤ 4) Antagonism (FIC > 4) calculate_fic->interpret end End interpret->end

Caption: Workflow for determining synergistic interactions between two antimicrobial agents using the checkerboard method.

Cisplatin with Other Compounds

Cisplatin, a cornerstone of chemotherapy, often exhibits enhanced efficacy and reduced side effects when combined with other agents.

CombinationCell Line/ModelEffectIC50 (Cisplatin Alone)IC50 (in Combination)InteractionReference
Cisplatin + OstholeFM55P & FM55M2 (Melanoma)Increased antiproliferative effectNot specifiedNot specifiedSynergistic & Additive[5]
Cisplatin + LinaloolHeLa & PC3 (Cancer)Potentiated cytotoxicityNot specifiedReduced by ~85-86%Synergistic[6]
Cisplatin + α-SolanineHepG2 (Hepatocellular Carcinoma)Enhanced cell growth inhibition and apoptosisNot specifiedNot specifiedSynergistic[7]
Doxorubicin (B1662922) with Natural Compounds

Doxorubicin, another widely used chemotherapeutic, shows improved anticancer effects when co-administered with certain natural compounds.

CombinationCell Line/ModelEffectTumor Volume (Control)Tumor Volume (Combination)InteractionReference
Doxorubicin + OleuropeinMDA-MB-231 XenograftSuppressed tumor growth173 mm³48.7 mm³Synergistic[8]
Doxorubicin + Glycyrrhetinic AcidMCF-7 (Breast Cancer)Enhanced cytotoxicity and apoptosisNot applicableNot applicableSynergistic[9]
Doxorubicin + Abietic AcidCaco-2 (Colorectal Cancer)Decreased proliferation and viabilityNot applicableNot applicableSynergistic[10]

Conclusion

The exploration of synergistic combinations of therapeutic agents holds immense promise for the future of medicine. By combining compounds with different mechanisms of action, it is possible to achieve enhanced efficacy, overcome drug resistance, and reduce treatment-related toxicity. The examples of Amiloride, Amygdalin, Quercetin, Cisplatin, and Doxorubicin in combination with other agents underscore the potential of this approach. Rigorous preclinical and clinical evaluation, utilizing standardized experimental protocols and quantitative analysis, is crucial to identify and validate effective synergistic therapies for a range of diseases. This guide serves as a foundational resource for researchers to compare and build upon existing knowledge in this exciting field.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ammiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical waste is paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Ammiol, a furanochromone compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to wear the appropriate Personal Protective Equipment (PPE). Furanocoumarins as a class of compounds can be toxic and may have photosensitizing effects.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before use.
Body Protection A laboratory coat or a chemical-resistant apron.
Respiratory Protection All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.

II. This compound Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE start->ppe segregate 2. Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Gloves, Weigh Boats, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste sharps_waste Contaminated Sharps (Needles, Glassware) segregate->sharps_waste containerize_solid 3a. Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid 3b. Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps 3c. Place in Labeled Puncture-Resistant Sharps Container sharps_waste->containerize_sharps storage 4. Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage containerize_sharps->storage contact_ehs 5. Contact Institutional EHS for Pickup storage->contact_ehs end End: Licensed Hazardous Waste Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

III. Step-by-Step Disposal Protocol

This protocol provides detailed methodologies for the segregation, collection, and disposal of different forms of this compound waste.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification : All waste materials containing this compound must be treated as hazardous chemical waste.[1]

  • Waste Stream Segregation : Do not mix this compound waste with other incompatible waste streams.[2] At a minimum, segregate the following:

    • Solid Waste : Collect all non-sharp, solid materials contaminated with this compound, such as gloves, weigh boats, pipette tips, and contaminated absorbent pads, in a designated solid waste container.[3]

    • Liquid Waste : Collect all aqueous and organic solvent waste containing this compound in a dedicated, leak-proof, and shatter-proof container. Leave at least 10% headspace to allow for vapor expansion.[3]

    • Contaminated Sharps : Place all sharps, such as needles, syringes, and broken glass contaminated with this compound, into a designated puncture-resistant sharps container.[4]

  • Labeling and Container Management :

    • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols. The accumulation start date must also be clearly marked.[3][5]

    • Ensure all containers are kept securely sealed when not in use.[3]

  • Temporary Storage :

    • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[3]

    • This area should be away from general lab traffic and incompatible materials. Ensure secondary containment is used for liquid waste containers to prevent spills.[3]

  • Final Disposal :

    • Once a waste container is full, or as per your institution's guidelines, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3]

    • Never dispose of this compound down the drain or in the regular trash.[4]

Experimental Protocol: Decontamination of Reusable Labware

For reusable labware that has been in contact with this compound, a triple-rinse procedure is recommended:

  • Initial Rinse : Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that can solubilize this compound. Collect this initial rinse as hazardous liquid waste.[4]

  • Second and Third Rinses : Repeat the rinsing process two more times with fresh solvent. Collect these rinsates as hazardous liquid waste.

  • Final Cleaning : After the triple rinse, the labware can be washed with soap and water.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting researchers and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.

References

Personal protective equipment for handling Ammiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ammiol (CAS No. 668-10-0) could not be located. The following guidance is based on safety data for structurally similar compounds and general principles of laboratory chemical waste management. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations. A conservative approach to handling is strongly recommended due to the absence of specific toxicity data.

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Hazard Information

Based on data for analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant health effects. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Summary of Potential Hazards:

Hazard StatementClassification
Toxic if swallowed.Acute Toxicity, Oral
Causes skin irritation.Skin Corrosion/Irritation
Causes serious eye irritation.Serious Eye Damage/Eye Irritation
May cause respiratory irritation.Specific target organ toxicity — single exposure

II. Personal Protective Equipment (PPE) and Engineering Controls

The primary methods for protecting laboratory personnel involve a combination of engineering controls and appropriate PPE.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1][2]Protects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Prevents skin contact which can lead to irritation or burns. It is recommended to consult the glove manufacturer's chemical resistance guide.
Body Protection A flame-resistant lab coat (buttoned) and long pants.[4]Protects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2]Minimizes inhalation of potentially harmful vapors.

III. Step-by-Step Operational Plan: Handling Protocol

A detailed workflow for the proper handling of this compound is outlined below. This procedure applies to the pure substance, solutions containing the substance, and any contaminated labware.

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.[2]

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.

    • Keep containers tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

    • Do not allow the chemical or its waste to enter drains or waterways.

IV. Disposal Plan: Step-by-Step Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.

  • Waste Segregation and Collection:

    • All waste containing this compound must be treated as hazardous waste.

    • Collect waste in a clearly labeled, sealed, and appropriate container.

    • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment.

  • Final Disposal:

    • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[5]

    • Regulatory Compliance: Ensure that the disposal method complies with all applicable environmental regulations. The final disposal will likely involve incineration at an approved waste disposal facility.[5]

V. Workflow Diagrams

The following diagrams illustrate the logical flow of the handling and disposal processes.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response prep1 Verify Fume Hood, Eyewash, and Safety Shower Functionality prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Conduct All Work in a Chemical Fume Hood prep3->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Keep Containers Closed handle2->handle3 spill1 Evacuate and Alert Others handle3->spill1 If Spill Occurs spill2 Contain and Absorb Spill spill1->spill2 spill3 Clean and Decontaminate Area spill2->spill3 spill4 Dispose of Contaminated Materials as Hazardous Waste spill3->spill4

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal collect1 Segregate this compound Waste collect2 Use a Designated, Sealed Container collect1->collect2 label1 Label Container with 'Hazardous Waste' and 'this compound' collect2->label1 store1 Store in a Secure, Ventilated Area with Secondary Containment label1->store1 dispose1 Arrange for Pickup by EHS or Licensed Contractor store1->dispose1 dispose2 Ensure Compliance with All Regulations dispose1->dispose2

Caption: Workflow for the compliant disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.